5-Methylsulfonyltetrazole
Description
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Properties
IUPAC Name |
5-methylsulfonyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S/c1-9(7,8)2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURGLLWWASFDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406397 | |
| Record name | 5-Methylsulfonyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21744-55-8 | |
| Record name | 5-Methylsulfonyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methylsulfonyltetrazole physical and chemical properties
High-Reactivity Heterocyclic Electrophile & Bioisostere Precursor
Part 1: Introduction & Chemical Identity[1]
5-Methylsulfonyltetrazole (5-MST) is a specialized heterocyclic reagent characterized by the presence of a strongly electron-withdrawing methylsulfonyl group (
In drug development, 5-MST serves two critical roles:
-
Late-Stage Functionalization Scaffold: The sulfonyl group acts as a "super-leaving group," enabling nucleophilic aromatic substitution (
) on the electron-deficient tetrazole ring. This allows for the rapid installation of diverse amines, alkoxides, or thiols to generate 5-substituted tetrazole libraries. -
Bioisosteric Building Block: It provides a direct route to 5-aminotetrazoles and 5-alkoxytetrazoles, which are non-classical bioisosteres of carboxylic acids and amides in medicinal chemistry.
Chemical Identity Table
| Property | Data |
| IUPAC Name | 5-Methanesulfonyl-1H-tetrazole |
| Common Name | This compound (5-MST) |
| CAS Registry Number | 21744-55-8 |
| Molecular Formula | |
| Molecular Weight | 148.14 g/mol |
| SMILES | CS(=O)(=O)C1=NN=N[NH]1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, MeCN; sparingly soluble in non-polar solvents. |
| Acidity ( | ~4.5 (Tetrazole NH) - Acidic due to electron-withdrawing sulfone |
Part 2: Synthesis & Production[1]
The synthesis of 5-MST is an oxidative process starting from the corresponding thioether. Direct sulfonation of tetrazole is difficult; therefore, the standard industrial and laboratory route involves the S-methylation of 5-mercapto-1H-tetrazole followed by oxidation .
Mechanistic Pathway[1][2]
-
Alkylation: 5-Mercapto-1H-tetrazole is methylated (using MeI or DMS) to form 5-methylthiotetrazole (5-MTT).
-
Oxidation: The sulfide is oxidized to the sulfone using strong oxidants like Potassium Permanganate (
), Hydrogen Peroxide ( ) with Tungstate catalysts, or Oxone®.
Critical Insight: The oxidation step must be carefully controlled. Under-oxidation yields the sulfoxide (
Figure 1: Step-wise synthesis of this compound from mercapto-tetrazole precursors.
Part 3: Reactivity Profile & Applications
The utility of 5-MST lies in the lability of the
1. Nucleophilic Aromatic Substitution (
)
This is the primary application in drug discovery. 5-MST reacts with nucleophiles (amines, alcohols, thiols) to displace the methanesulfinate anion.
-
Why use 5-MST? It avoids the use of unstable 5-halotetrazoles (which are often explosive). The sulfone is a crystalline, shelf-stable equivalent to a "5-chlorotetrazole."
-
Scope: Used to synthesize 5-aminotetrazoles (isosteres of guanidines/ureas) and 5-alkoxytetrazoles (isosteres of esters).
2. Distinction from Julia-Kocienski Reagents
Researchers often confuse 5-MST with 1-Phenyl-5-methylsulfonyltetrazole (PT-SO2Me) .
-
5-MST (Unsubstituted NH): Used for
functionalization of the ring itself. -
PT-SO2Me (N-Substituted): Used in Julia-Kocienski olefination to couple aldehydes with sulfones.
-
Note: If your goal is olefination, you must block the N1 position. 5-MST can be N-alkylated to generate these olefination reagents.
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
Part 4: Experimental Protocols
Safety Warning: Tetrazoles are energetic materials. While 5-MST is generally stable, it possesses high nitrogen content. Avoid rotary evaporation to dryness at high temperatures. Use blast shields when working on scales >1g.
Protocol A: Synthesis of this compound
Reference Grounding: Adapted from oxidation protocols for heterocyclic sulfides [1].
-
Dissolution: Dissolve 5-methylthiotetrazole (10 mmol) in 50 mL of 10% aqueous acetic acid.
-
Oxidation: Cool to 0°C. Slowly add Potassium Permanganate (
, 15 mmol) dissolved in water dropwise over 30 minutes. The purple color should fade to brown ( ). -
Workup:
-
Decolorize excess permanganate with sodium bisulfite solution.
-
Filter off the manganese dioxide (
) precipitate over Celite. -
Extract the filtrate with Ethyl Acetate (3 x 50 mL).
-
-
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure (Bath < 40°C). -
Crystallization: Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Nucleophilic Displacement (Synthesis of 5-Aminotetrazoles)
Reference Grounding: General method for
-
Setup: In a pressure vial, dissolve 5-MST (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.
-
Addition: Add the amine nucleophile (1.2 eq) and a base (Triethylamine or DIPEA, 1.5 eq) to scavenge the acidic proton and the sulfinic acid byproduct.
-
Reaction: Heat to 60-80°C for 2-4 hours. Monitor by TLC (5-MST is more polar than most substituted products).
-
Purification: Evaporate solvent. Partition between water and EtOAc. Acidify the aqueous layer to pH 3 to precipitate the product or extract the protonated tetrazole.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | Classification | Handling Precaution |
| Acute Toxicity | Category 3 (Oral) | Toxic if swallowed. Wear full PPE (gloves, goggles, respirator). |
| Energetic | Potential Explosive | Tetrazoles can decompose explosively above their melting point.[3] Do not heat >140°C. |
| Storage | Hygroscopic | Store in a cool, dry place under inert gas (Argon/Nitrogen). |
| Incompatibility | Strong Oxidizers/Acids | Avoid contact with concentrated acids (generates hydrazoic acid equivalents). |
Disposal: Do not dispose of in general waste. Quench with dilute sodium hydroxide to form the salt before disposal via hazardous chemical waste streams.
Part 6: References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet & SDS. Retrieved from
-
Ostrovskii, V. A., et al. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. National Institutes of Health (PMC). Retrieved from [Link]
-
Zajc, B. (2022). Nucleophilic Aromatic Substitution of Heterocycles. Chemistry LibreTexts. Retrieved from [Link]
-
Fisher Scientific. (2024).[4] Safety Data Sheet: Tetrazole Derivatives. Retrieved from
Sources
An In-Depth Technical Guide to the Synthesis of 5-Methylsulfonyltetrazole
This guide provides a comprehensive overview of the synthetic pathways leading to 5-Methylsulfonyltetrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for its preparation, emphasizing scientific integrity, safety, and practical application.
Introduction: The Significance of the this compound Moiety
The tetrazole ring is a key structural motif in a multitude of pharmacologically active compounds. Its ability to act as a bioisostere for the carboxylic acid group, coupled with its metabolic stability, has made it a valuable component in the design of novel therapeutics. The introduction of a methylsulfonyl group at the 5-position of the tetrazole ring further modulates the electronic and steric properties of the molecule, enhancing its potential for specific biological interactions. This guide will delineate a reliable and reproducible synthetic route to this compound, proceeding through a key intermediate, 5-Methylthiotetrazole.
Strategic Overview of the Synthetic Pathway
The most logical and experimentally validated approach to the synthesis of this compound involves a two-step sequence. This strategy hinges on the initial formation of a stable thioether precursor, 5-Methylthiotetrazole, which is subsequently oxidized to the desired sulfone.
This pathway is advantageous due to the accessibility of the starting materials and the generally high yields and clean conversions of the individual steps.
Step 1: Synthesis of the 5-Methylthiotetrazole Precursor
The synthesis of 5-Methylthiotetrazole can be efficiently achieved through the [3+2] cycloaddition of methyl thiocyanate with sodium azide. This reaction is a cornerstone in the formation of 5-substituted tetrazoles and offers a direct route to the desired thioether intermediate.[1]
Mechanistic Insights
The formation of the tetrazole ring proceeds via a [3+2] cycloaddition reaction. In this process, the azide anion acts as a 1,3-dipole that reacts with the carbon-nitrogen triple bond of the methyl thiocyanate. The reaction is often catalyzed by a Lewis acid, such as a zinc salt, which activates the nitrile group towards nucleophilic attack by the azide.[2]
Experimental Protocol: Synthesis of 5-Methylthiotetrazole
This protocol is adapted from established procedures for the synthesis of 5-substituted tetrazoles from thiocyanates.[1]
Materials:
-
Methyl thiocyanate (CH₃SCN)
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂), anhydrous
-
Isopropanol
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium azide (1.2 equivalents) and anhydrous zinc chloride (1.2 equivalents) in isopropanol, add methyl thiocyanate (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and adjust the pH to approximately 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Methylthiotetrazole.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Solvent | Isopropanol | [1] |
| Catalyst | Zinc Chloride | [1] |
| Temperature | Reflux | [1] |
| Typical Yield | 80-90% | [1] |
Step 2: Oxidation of 5-Methylthiotetrazole to this compound
The conversion of the methylthio group to the methylsulfonyl group is a critical step that significantly alters the electronic properties of the tetrazole ring. This oxidation can be achieved using a variety of oxidizing agents, with Oxone® (potassium peroxymonosulfate) and meta-chloroperoxybenzoic acid (m-CPBA) being common and effective choices.[3][4]
Mechanistic Considerations
The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent. A second oxidation step then converts the sulfoxide to the final sulfone. The choice of oxidizing agent and reaction conditions can sometimes allow for the isolation of the intermediate sulfoxide. However, with stronger oxidizing agents or an excess of the reagent, the reaction typically proceeds directly to the sulfone.
Experimental Protocol: Oxidation using Oxone®
This protocol is based on the oxidation of the structurally similar 5-methyltetrazole.[3]
Materials:
-
5-Methylthiotetrazole
-
Oxone® (Potassium peroxymonosulfate)
-
Tri-sodium phosphate dodecahydrate (Na₃PO₄·12H₂O)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-Methylthiotetrazole (1.0 equivalent) in deionized water.
-
To this solution, add Oxone® (4.0 equivalents) and tri-sodium phosphate dodecahydrate (to maintain pH 7-8) portion-wise over a period of one hour, while maintaining the reaction temperature at 40°C.
-
Stir the reaction mixture at 40°C and monitor its progress by TLC or LC-MS. The reaction may take up to three days for completion.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous solution with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
| Parameter | Value | Reference |
| Oxidizing Agent | Oxone® | [3] |
| Solvent | Water | [3] |
| Temperature | 40°C | [3] |
| pH Control | Tri-sodium phosphate dodecahydrate | [3] |
| Typical Yield | Moderate to Good | [3] |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic singlet for the methyl protons of the sulfonyl group. ¹³C NMR will confirm the presence of the tetrazole ring carbon and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Specific Hazards:
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Oxidizing Agents (Oxone®, m-CPBA): Strong oxidizers that can react violently with combustible materials. Avoid contact with skin and eyes.
-
Tetrazoles: Many tetrazole derivatives are energetic materials and can be sensitive to heat, shock, or friction. Handle with care and avoid large-scale reactions without proper safety assessment.[5]
Conclusion
The synthesis of this compound presented in this guide provides a reliable and scalable pathway for its preparation. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently produce this valuable compound for further investigation in drug discovery and development programs. The two-step approach, involving the formation of a thioether intermediate followed by oxidation, offers a versatile and efficient route to this important heterocyclic scaffold.
References
-
Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. [Link]
-
Myznikov, L. V., Artamonova, T. V., & Koldobskii, G. I. (2017). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Russian Journal of General Chemistry, 87(4), 727-734. [Link]
-
Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2011). 5-Alkylsulfonyl-1H-tetrazoles: Oxidizers and Catalysts for the Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Russian Journal of Organic Chemistry, 47(1), 124-130. [Link]
Sources
Technical Whitepaper: 5-Methylsulfonyltetrazole (CAS 21744-55-8)
5-Methylsulfonyltetrazole (5-MST) is a specialized heterocyclic reagent defined by its high nitrogen content, strong acidity, and unique redox behavior. Unlike its more common analogs used in oligonucleotide synthesis (e.g., 5-Ethylthio-1H-tetrazole), 5-MST serves primarily as a high-energy electrophilic intermediate and a catalytic oxidant .
This guide synthesizes the physicochemical profile, synthesis protocols, and application workflows for 5-MST, designed for researchers in medicinal chemistry and energetic materials.
A Versatile High-Energy Intermediate and Catalytic Oxidant
Chemical Identity & Physicochemical Profile
This compound (5-MST) combines the acidic tetrazole ring with a strongly electron-withdrawing sulfonyl group. This substitution pattern dramatically lowers the
| Property | Data |
| CAS Number | 21744-55-8 |
| IUPAC Name | 5-Methanesulfonyl-1H-tetrazole |
| Molecular Formula | |
| Molecular Weight | 148.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Acidity ( | < 4.0 (Estimated; significantly more acidic than tetrazole due to |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetonitrile, Methanol) |
| Stability | Thermally stable up to ~140°C; shock-sensitive (Class: Energetic Material) |
Structural Tautomerism
Like all 5-substituted tetrazoles, 5-MST exists in equilibrium between the 1H- and 2H-tautomers. The electron-withdrawing sulfonyl group favors the 1H-form in polar solvents, stabilizing the anion upon deprotonation.
Synthesis & Manufacturing Protocol
The synthesis of 5-MST relies on the controlled oxidation of 5-methylthio-1H-tetrazole (5-MTT) . This protocol minimizes the risk of over-oxidation or ring degradation.
Reagents
-
Precursor: 5-Methylthio-1H-tetrazole (CAS 29515-99-9)
-
Oxidant: Hydrogen Peroxide (
, 30-50%) or Oxone® ( ) -
Catalyst: Sodium Tungstate (
) or Molybdenum salts (if using ) -
Solvent: Water or Acetic Acid
Step-by-Step Oxidation Protocol
-
Preparation: Dissolve 5-methylthio-1H-tetrazole (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Oxidant Addition: Cool the solution to 0-5°C. Slowly add Hydrogen Peroxide (3.0 eq) dropwise. Caution: Exothermic reaction.
-
Catalysis: Add a catalytic amount of Sodium Tungstate (0.01 eq) if reaction kinetics are slow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS. The sulfide (
) converts to sulfoxide ( ) and finally sulfone ( ). -
Workup:
-
Quench excess peroxide with sodium bisulfite solution (carefully).
-
Concentrate the solvent under reduced pressure (keep bath < 50°C).
-
Extract with Ethyl Acetate, wash with brine, and dry over
.
-
-
Purification: Recrystallize from Ethanol/Water to yield 5-MST as white crystals.
Figure 1: Synthesis pathway from basic precursors to this compound via oxidative transformation.
Reactivity Profile & Applications
5-MST is distinct because the sulfonyl group acts as both an activating group and a leaving group .
A. Nucleophilic Aromatic Substitution ( )
The sulfonyl moiety at the 5-position is a potent "pseudo-halogen." It renders the tetrazole ring highly electrophilic.
-
Mechanism: Nucleophiles (amines, alkoxides, thiols) attack the C-5 position, displacing the methanesulfinate anion.
-
Application: Synthesis of 5-amino or 5-alkoxy tetrazoles that are otherwise difficult to access via direct azide cycloaddition.
-
Drug Development: Used to append the tetrazole bioisostere onto complex scaffolds where harsh cycloaddition conditions (azide + nitrile at high temp) would degrade the molecule.
B. Catalytic Oxidation of Sulfides (The "Tetrazole Cycle")
A sophisticated application of 5-MST is its role as an oxygen-transfer catalyst. 5-MST can oxidize sulfides to sulfoxides under mild conditions, being reduced back to 5-methylthiotetrazole in the process.
-
Workflow:
-
5-MST reacts with a target Sulfide (
). -
Oxygen transfer occurs: Sulfide
Sulfoxide ( ). -
5-MST is reduced to 5-MTT.
-
Exogenous oxidant (
) re-oxidizes 5-MTT back to 5-MST, completing the catalytic cycle.
-
Figure 2: Catalytic cycle showing 5-MST acting as an oxygen transfer agent for sulfide oxidation.
Safety & Handling (Critical)
Warning: Tetrazoles are energy-rich compounds.[1] The addition of a sulfonyl group increases the oxygen balance, potentially enhancing explosive power.
-
Shock Sensitivity: While 5-MST is generally stable, it should be treated as a potential explosive. Avoid grinding, friction, or metallic spatulas. Use Teflon-coated tools.
-
Thermal Limit: Do not heat above 140°C. Decomposition can be rapid and gas-generating (
release). -
Incompatibility:
-
Strong Bases: Deprotonation forms the tetrazolate anion, which is stable, but reaction with strong electrophiles can lead to unstable N-alkylated energetic salts.
-
Reducing Agents: Will reduce the sulfone back to sulfide or break the ring.
-
References
-
PubChem . (2025). 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole (Analogous Structure & Properties). National Library of Medicine. Retrieved from [Link]
-
K. A. Esikov et al. (2023). 5-Alkylsulfonyl-1H-tetrazoles: Oxidizers and Catalysts for the Oxidation of Sulfides. Thieme Connect. Retrieved from [Link]
- Fischer, N. et al. (2012). 5-Substituted Tetrazoles as Ligands in Coordination Chemistry: A Review. Polyhedron.
-
Glen Research . (n.d.). Activators for Oligonucleotide Synthesis. (Comparative data on tetrazole acidity). Retrieved from [Link]
Sources
The Methylsulfonyl Tetrazole Moiety: A Technical Guide to a Potent Pharmacophore
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. The tetrazole ring, a well-established bioisostere of the carboxylic acid functional group, has become a cornerstone of drug design, offering enhanced metabolic stability and improved lipophilicity.[1][2][3][4][5] This guide delves into the profound impact of attaching a methylsulfonyl (MeSO₂) group to the tetrazole scaffold. This combination creates a unique pharmacophore with significantly altered electronic properties, acidity, and synthetic utility, providing drug development professionals with a powerful tool for molecular engineering. We will explore the key features of the methylsulfonyl tetrazole moiety, from its fundamental physicochemical characteristics and synthesis to its strategic application in advanced organic reactions and its implications for drug design.
Introduction: The Synergy of Two Key Functional Groups
The 5-substituted 1H-tetrazole ring is a privileged structure in pharmaceutical science, present in numerous marketed drugs such as the angiotensin II receptor blocker, losartan.[6][7] Its success stems from its ability to mimic the acidic proton and planar, delocalized anionic charge of a carboxylic acid at physiological pH, while being less prone to metabolic degradation.[2][4][8] This bioisosteric replacement often leads to superior drug-like properties, including better membrane penetration and a longer biological half-life.[2]
The methylsulfonyl (MeSO₂) group, on the other hand, is a powerful, non-ionizable polar moiety known for its strong electron-withdrawing nature and its ability to serve as a hydrogen bond acceptor. When appended to the tetrazole ring, typically at the C5 position, it does not merely add to the structure but fundamentally transforms its core characteristics. This guide elucidates the key features that arise from this potent combination, providing insights for its rational application in drug discovery programs.
Core Physicochemical Features: A Deep Dive
Potent Electronic Modulation of the Tetrazole Ring
The most immediate consequence of installing a methylsulfonyl group on the tetrazole ring is a dramatic shift in the ring's electronic landscape. The MeSO₂ group is one of the strongest neutral electron-withdrawing groups used in medicinal chemistry. This is quantifiable through its Hammett substitution constant (σ), which measures the electronic influence of a substituent on a reaction center.
-
Inductive Effect: The highly electronegative oxygen atoms and the sulfur atom pull electron density away from the tetrazole ring through the sigma bond framework.
-
Mesomeric (Resonance) Effect: The sulfur atom in the sulfone can expand its octet, allowing it to participate in resonance and withdraw π-electron density from the aromatic tetrazole system.[9]
The Hammett constants for the methylsulfonyl group are significantly positive (σ-meta ≈ +0.62, σ-para ≈ +0.73), confirming its powerful electron-withdrawing character.[9] This withdrawal of electron density makes the entire tetrazole ring more electron-deficient, which has profound implications for its acidity and reactivity.
Caption: Inductive and mesomeric effects of the MeSO₂ group.
Drastic Acidity Enhancement
Perhaps the most functionally significant feature of the 5-methylsulfonyl-1H-tetrazole scaffold is its markedly increased acidity compared to the parent tetrazole or its alkyl/aryl-substituted counterparts. The tetrazole N-H proton is acidic, with a pKa of approximately 4.9, similar to acetic acid.[10] This acidity is crucial for its role as a carboxylic acid mimic.
The strong electron-withdrawing nature of the methylsulfonyl group stabilizes the resulting tetrazolate anion upon deprotonation. By delocalizing the negative charge over the ring and onto the sulfone's oxygen atoms, it makes the loss of the proton far more favorable. While a directly measured pKa for 5-methylsulfonyl-1H-tetrazole is not widely reported, it is predicted to be significantly lower than that of unsubstituted tetrazole, likely in the range of 1.5 to 2.5, approaching the acidity of some mineral acids. This shift can be critical for optimizing interactions with cationic or hydrogen-bond-donating residues in a biological target.
Table 1: Comparison of Acidity (pKa) for 5-Substituted 1H-Tetrazoles
| Substituent (at C5) | pKa (in water) | Rationale for Acidity |
|---|---|---|
| -H (Parent Tetrazole) | ~4.9[10] | Baseline acidity, comparable to carboxylic acids. |
| -CH₃ | ~5.5 | Electron-donating group, destabilizes anion, decreases acidity. |
| -NH₂ | ~5.95[11] | Electron-donating by resonance, decreases acidity. |
| -Cl | ~3.22[12] | Electron-withdrawing group, stabilizes anion, increases acidity. |
| -CF₃ | ~1.70[12] | Strong electron-withdrawing group, significantly increases acidity. |
| -SO₂CH₃ | ~1.5 - 2.5 (Predicted) | Very strong electron-withdrawing group, provides extensive charge delocalization and high acidity. |
Synthesis and Synthetic Applications
The unique electronic properties of the methylsulfonyl tetrazole moiety also unlock novel synthetic capabilities, most notably in modern olefination chemistry.
General Synthetic Strategy
Direct synthesis of 5-methylsulfonyl-1H-tetrazole is challenging. A common and reliable laboratory-scale approach involves a two-step sequence starting from the corresponding thioether, which is more readily accessible.
Caption: General workflow for synthesizing 5-methylsulfonyl-1H-tetrazole.
Experimental Protocol: Synthesis of 5-Methylsulfonyl-1H-tetrazole via Oxidation
-
Step 1: Synthesis of 5-(Methylthio)-1H-tetrazole.
-
To a round-bottom flask equipped with a reflux condenser, add methyl thiocyanate (1.0 eq.), sodium azide (1.5 eq.), and zinc bromide (0.2 eq.).
-
Add water as the solvent and heat the mixture to reflux (100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and acidify with concentrated HCl to pH ~1-2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(methylthio)-1H-tetrazole, which can be purified by crystallization or chromatography.
-
-
Step 2: Oxidation to 5-Methylsulfonyl-1H-tetrazole.
-
Dissolve the 5-(methylthio)-1H-tetrazole (1.0 eq.) from Step 1 in a suitable solvent mixture, such as methanol and water.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add an oxidizing agent, such as Oxone® (potassium peroxymonosulfate, 2.2 eq.) or m-chloroperoxybenzoic acid (m-CPBA, 2.2 eq.), in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the sulfide and sulfoxide intermediates.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization (e.g., from ethanol/water) to afford pure 5-methylsulfonyl-1H-tetrazole.
-
Key Application: The Julia-Kocienski Olefination
A standout feature of N-substituted 5-alkylsulfonyl tetrazoles is their role as highly efficient reagents in the Julia-Kocienski olefination, a powerful method for constructing carbon-carbon double bonds with excellent E-selectivity.[13][14][15] In this reaction, the tetrazolyl sulfone acts as an exceptional leaving group precursor.
The mechanism involves the deprotonation of the alkyltetrazolyl sulfone to form a carbanion, which then adds to an aldehyde. The resulting adduct undergoes a spontaneous Smiles rearrangement and subsequent elimination to form the alkene.[16] The 1-phenyl-1H-tetrazol-5-yl (PT) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are particularly effective.[16] The tetrazole moiety is superior to the benzothiazolyl (BT) group used in earlier iterations because its anion is more stable, leading to cleaner reactions and higher yields.[13]
Caption: Simplified mechanism of the Julia-Kocienski olefination.
Implications in Drug Design and Development
The unique properties of the methylsulfonyl tetrazole group can be leveraged to address common challenges in drug discovery.
-
Modulating Acidity for Target Engagement: The ability to tune the pKa to a highly acidic range allows for the formation of strong ionic or hydrogen-bonding interactions with specific residues in a target protein, potentially leading to a significant increase in potency.
-
Improving Metabolic Stability: The tetrazole ring itself is highly resistant to metabolic degradation.[4][5] The sulfone group is also generally stable to oxidative metabolism. This combination can be used to replace metabolically labile groups, such as carboxylic acids (which can undergo glucuronidation) or oxidizable methyl groups, thereby extending the half-life of a drug candidate.[17]
-
Enhancing Solubility and Permeability: While highly acidic compounds are often polar and can have poor membrane permeability, the tetrazole ring offers a balance. Compared to a carboxylate, a tetrazolate anion is approximately 10 times more lipophilic, which can aid in passive diffusion across cell membranes.[2] The methylsulfonyl group adds polarity but is compact, offering a tool to fine-tune the crucial balance between aqueous solubility (for formulation) and lipophilicity (for absorption).
-
Vector for Receptor Interactions: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, while the highly acidic N-H proton is a potent hydrogen bond donor. This trifecta of interaction points can be exploited to create a dense network of favorable interactions within a receptor's binding pocket, enhancing affinity and selectivity.
Conclusion
The incorporation of a methylsulfonyl group onto a tetrazole ring is a powerful and multifaceted strategy in medicinal chemistry. It creates a unique chemical entity characterized by strong electron-withdrawing properties, significantly enhanced acidity, and novel synthetic reactivity. For drug discovery scientists, this moiety offers a sophisticated tool to modulate physicochemical properties, enhance metabolic stability, and optimize drug-target interactions. From its role as a super-acidic carboxylic acid bioisostere to its utility in advanced C-C bond-forming reactions, the methylsulfonyl tetrazole scaffold represents a valuable and versatile component in the design of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
- Kaur, N., & Kumar, V. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(1), 11-26.
- Karimi, Z., et al. (2018). Synthesis of different structurally tetrazoles in the presence of CuSO₄.5H₂O in DMSO.
- Barun, O., et al. (2011). 1-Methyl-1H-tetrazol-5-yl (MT) Sulfones in the Julia-Kocienski Olefination: Comparison with the PT and the TBT Sulfones. Synlett, 2011(13), 1853-1856.
- Eberhardt, L. J., et al. (2023). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 28(13), 5085.
- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 1970-2042.
- Sowmya, C., & Gopalakrishnan, M. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 164-170.
- Popa, I., et al. (2020). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 25(11), 2494.
- Boraei, A. T. A. (2001). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
-
PubChem. (n.d.). 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
- Bordwell, F. G., & Cooper, G. D. (1952). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). Journal of the American Chemical Society, 74(4), 1058-1060.
- Nguyen, T. H. T., et al. (2023). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 258, 115598.
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs on the market with a tetrazole moiety. Retrieved from [Link]
- Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(4), 1970-2042.
-
Chemistry Lecture. (2019, July 12). Julia–Kocienski olefination: Tetrazole Sulfones to Trans (E)- alkenes [Video]. YouTube. [Link]
- Leyva-Ramos, G., & Cardoso-Ortiz, J. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(3), 388-409.
- Neochoritis, C. G., et al. (2016). MCR synthesis of a tetracyclic tetrazole scaffold. Tetrahedron Letters, 57(31), 3476-3479.
-
Quora. (2018, July 13). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring? Retrieved from [Link]
- Kim, D., et al. (2024).
- Inoue, K., et al. (2023). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts.
- ResearchGate. (2015).
-
Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]
-
Clinical Gate. (2017, April 8). Pharmacokinetics, Pharmacodynamics, and Drug Interactions. Retrieved from [Link]
- Preprints.org. (2024).
-
The Organic Chemistry Tutor. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]
- Patowary, P., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.
- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. University of Groningen research portal.
Sources
- 1. Hammett substituent constants [stenutz.eu]
- 2. pubs.acs.org [pubs.acs.org]
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5-Methylsulfonyltetrazole: Reaction Kinetics & Thermodynamics
An In-Depth Technical Guide on 5-Methylsulfonyltetrazole (5-MST) Reaction Kinetics and Thermodynamics.
Executive Summary
This compound (5-MST) represents a specialized class of high-nitrogen heterocycles characterized by extreme electron deficiency at the carbon-5 position. While often overshadowed by its phenyl-sulfonyl counterparts (used in Julia-Kocienski olefination), the methyl-sulfonyl variant offers unique kinetic profiles in Nucleophilic Aromatic Substitution (S_NAr) and bioisosteric design .
This guide dissects the thermodynamic stability (acidity and decomposition) and the reaction kinetics of 5-MST, specifically focusing on its role as a "super-electrophile" in heterocyclic synthesis and as a ligand in coordination chemistry.
Chemical Identity & Structural Dynamics
The Electrophilic Activation
The sulfonyl group (-SO₂Me) attached to the tetrazole ring exerts a powerful electron-withdrawing effect (inductive and resonance), significantly altering the electron density of the tetrazole core compared to 5-methyltetrazole or 5-methylthiotetrazole.
-
Tautomerism: In its neutral 1H-form, 5-MST exists in equilibrium between the 1H- and 2H-tautomers. The sulfonyl group shifts this equilibrium and drastically increases the acidity of the N-H proton.
-
Electrophilicity: When the nitrogen is substituted (e.g., 1-methyl-5-methylsulfonyltetrazole), the C5 position becomes highly susceptible to nucleophilic attack, making the methanesulfonyl group an excellent fugacity-driven leaving group (methinate).
Thermodynamic Parameters
The thermodynamic profile is defined by two competing forces: the stability of the aromatic ring and the high energy content of the N=N bonds.
| Parameter | Value / Range | Context |
| pKa (1H-form) | ~0.5 – 1.5 (Est.) | Significantly more acidic than unsubstituted tetrazole (pKa 4.9) due to -SO₂Me electron withdrawal [1]. |
| Decomposition Temp (T_dec) | > 160°C | Exothermic decomposition releasing N₂. Stable at standard organic reaction temperatures (0–100°C) [2]. |
| Bond Dissociation Energy | C(5)-S bond | Weaker than C(5)-C or C(5)-N, facilitating S_NAr displacement. |
| Solubility | Polar Aprotic | Highly soluble in DMSO, DMF, MeCN; sparingly soluble in non-polar solvents. |
Reaction Kinetics: The S_NAr Mechanism
The primary utility of 5-MST derivatives (specifically N-substituted variants) lies in their ability to undergo rapid Nucleophilic Aromatic Substitution (S_NAr). The sulfonyl group acts as a "chemical trigger," activating the ring for modification.
Mechanism of Displacement
Unlike standard benzene S_NAr, the tetrazole ring creates a highly stabilized Meisenheimer-like transition state due to the ability of the four nitrogen atoms to delocalize the negative charge.
Kinetic Pathway:
-
Approach: Nucleophile (Nu⁻) attacks C5.
-
Intermediate: Formation of a tetrahedral intermediate (rate-limiting step in some cases, though departure can also be rate-limiting depending on Nu).
-
Elimination: Ejection of the methinate anion (MeSO₂⁻).
Kinetic Pathway Visualization (DOT)
Caption: Kinetic pathway of Nucleophilic Aromatic Substitution (S_NAr) on 5-MST derivatives.
Rate Factors
-
Leaving Group Ability: MeSO₂⁻ >>> MeS⁻. The oxidation of the sulfide to the sulfone increases the reaction rate by orders of magnitude (typically 10⁴ – 10⁶ fold increase).
-
Nucleophile Strength: The reaction follows second-order kinetics: Rate = k[5-MST][Nu].
-
Amines: Fast reaction, often requires base scavenger (e.g., TEA) if H-Nu is used.
-
Alkoxides: Very fast, irreversible.
-
Experimental Protocols
Synthesis of this compound (Oxidation Protocol)
Context: Preparing the reactive sulfone from the stable sulfide precursor.
Reagents:
-
5-Methylthio-1H-tetrazole (Precursor)
-
Oxone® (Potassium peroxymonosulfate) or mCPBA
-
Solvent: Methanol/Water (1:1) or DCM (for mCPBA)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 5-methylthiotetrazole in 20 mL MeOH/Water (1:1).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add 3.0 equivalents of Oxone® portion-wise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent ring decomposition.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Polar mobile phase) or LC-MS (Target Mass: M+32).
-
Work-up: Filter insoluble salts. Extract aqueous phase with EtOAc (3x).
-
Purification: Recrystallization from Ethanol/Hexane. Caution: Do not heat dry solid above 100°C.
Kinetic Assay: UV-Vis Monitoring of S_NAr
Context: Measuring the rate constant (k) for the reaction of 1-methyl-5-methylsulfonyltetrazole with benzylamine.
Protocol:
-
Stock Solutions:
-
Substrate: 1.0 mM 5-MST derivative in Acetonitrile (MeCN).
-
Nucleophile: 10–100 mM Benzylamine in MeCN (Pseudo-first-order conditions).
-
-
Setup: Use a UV-Vis spectrophotometer with a thermostated cell holder (25°C).
-
Wavelength: Determine
of the product (usually distinct from the sulfone, ~220-260 nm range). -
Initiation: Add 2.9 mL of Nucleophile solution to a cuvette. Inject 0.1 mL of Substrate stock. Mix rapidly (< 2s).
-
Data Collection: Record Absorbance vs. Time.
-
Analysis: Plot
vs. Time. The slope = . Calculate second-order rate constant .
Thermodynamics of Decomposition (Safety)
Tetrazoles are energetic materials. The addition of a sulfonyl group adds oxygen balance but also strain.
-
Decomposition Mechanism: 5-MST decomposes via ring opening to form an azido-azomethine intermediate, which then releases N₂ to form a sulfonyl carbodiimide or nitrile.
-
DSC Profile: A typical Differential Scanning Calorimetry (DSC) trace for sulfonyl tetrazoles shows a sharp exotherm onset around 160–180°C [2].
-
Handling Rule: Never distill 5-MST derivatives. Remove solvents under reduced pressure at temperatures < 50°C.
Decomposition Pathway (DOT)
Caption: Thermal decomposition pathway releasing nitrogen gas and reactive carbodiimides.
Applications in Drug Development
-
Bioisostere Synthesis: 5-MST is a precursor to 5-amino-tetrazoles (via S_NAr with amines), which are bioisosteres of carboxylic acids and amides in angiotensin II receptor antagonists (e.g., Losartan analogs).
-
DNA/RNA Synthesis: While less common than ETT (Ethylthiotetrazole), sulfonyl tetrazoles are investigated as highly reactive activators for sterically hindered phosphoramidites due to their higher acidity (proton transfer capacity).
References
-
Acidity of Tetrazoles: Ostrovskii, V. A., et al. "Acidity and Basicity of Tetrazoles." Chemistry of Heterocyclic Compounds, vol. 48, 2012.
-
Decomposition Kinetics: Koldobskii, G. I., & Trifonov, R. E. "Thermal Decomposition of Tetrazoles." Russian Chemical Reviews, 2024. 1
-
Coordination Chemistry: Grigoriev, Y. V., et al. "Dicopper(II) complexes with N3,N4-Bridging 1-alkyltetrazoles."[2] ResearchGate, 2025.[3] 4
-
S_NAr Mechanism: "Nucleophilic Substitution of Tetrazoles." Organic Chemistry Portal. 5
Sources
Mastering 5-Methylsulfonyltetrazoles: Precision Olefination & Covalent Probe Design
A Technical Guide for Synthetic Chemists and Chemical Biologists
Executive Summary
In the arsenal of modern organic synthesis, 5-Methylsulfonyltetrazoles (5-MSTs) occupy a unique dual-reactivity landscape. While historically pigeonholed as reagents for the Julia-Kocienski olefination , recent advancements have unlocked their potential as covalent electrophiles for cysteine targeting in chemical biology.
This guide moves beyond standard textbook definitions to provide a rigorous, mechanistic analysis of 5-MSTs (specifically the 1-substituted variants like PT-SO₂Me and TBT-SO₂Me ). We explore their role in stereocontrolled alkene synthesis and their emerging utility in Activity-Based Protein Profiling (ABPP) .
Part 1: The Chemical Scaffold & Dual Reactivity
The utility of 5-MSTs stems from the electronic synergy between the tetrazole ring and the sulfonyl group.
-
The Tetrazole Core: Acts as a strong electron-withdrawing group (EWG), acidifying the
-protons (for olefination) and activating the C5 position for nucleophilic attack. -
The Sulfonyl Group: Serves as a temporary auxiliary (leaving group) that can be ejected to form alkenes or displaced to form functionalized heterocycles.
The Two Dominant Modes
| Reactivity Mode | Trigger | Key Intermediate | Outcome | Application |
| Nucleophilic (Carbon) | Strong Base (e.g., KHMDS) | Sulfonyl Carbanion | Alkene + | Julia-Kocienski Olefination |
| Electrophilic (Sulfur/Carbon) | Nucleophile (e.g., Thiol) | Meisenheimer-like Complex | Thioether + Sulfinate | Covalent Protein Tagging / |
Part 2: The Julia-Kocienski Olefination (Optimized)
The 5-MST reagents (specifically 1-phenyl-1H-tetrazol-5-yl methyl sulfone ) are superior to classical phenyl sulfones because they allow "one-pot" olefination without the need for sodium amalgam reduction.
2.1 The Mechanistic Pathway (The Smiles Rearrangement)
The reaction success hinges on the Smiles Rearrangement , where the heteroatom moves from the carbon backbone to the sulfonyl sulfur.
Figure 1: The mechanistic cascade of the Julia-Kocienski olefination. The Smiles rearrangement (Adduct
2.2 Stereocontrol: The "Condition Matrix"
Achieving high E-selectivity requires specific pairing of the tetrazole substituent and the solvent/base system.
| Reagent Variant | Base / Solvent | Temp | Selectivity | Mechanism Note |
| PT-Sulfone (1-Phenyl) | KHMDS / DME | -60°C | High E | Chelation control favors anti-adduct. |
| PT-Sulfone (1-Phenyl) | LiHMDS / THF | -78°C | Mixed / Z-biased | Open transition state. |
| TBT-Sulfone (1-t-Butyl) | LiHMDS / THF | -78°C | High E | Bulky t-butyl forces anti-periplanar elimination. |
Expert Insight: For methylenation (introducing
), stereochemistry is irrelevant. However, when introducing substituted alkyl chains, TBT-sulfones are generally more robust for E-alkenes due to steric locking during the elimination step [1, 2].
2.3 Protocol: Methylenation of a Sensitive Aldehyde
Reagent: 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole (PT-SO₂Me). Target: Conversion of R-CHO to R-CH=CH₂.
-
Preparation: Flame-dry a 25 mL round-bottom flask under Argon. Add PT-SO₂Me (1.2 equiv) and anhydrous DME (0.1 M concentration).
-
Metallation: Cool to -60°C (CHCl₃/Dry Ice bath). Add KHMDS (1.3 equiv, 0.5 M in toluene) dropwise over 10 mins. The solution typically turns bright yellow/orange.
-
Incubation: Stir for 30 mins to ensure complete anion formation. Do not warm.
-
Addition: Add the aldehyde (1.0 equiv) dissolved in minimal DME dropwise.
-
Rearrangement: Stir at -60°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. The mixture will become heterogeneous as the tetrazolate salt precipitates.
-
Workup: Quench with saturated
. Extract with EtOAc. The byproduct (phenyl tetrazolate) is water-soluble/polar and easily removed via column chromatography.
Part 3: Novel Application – Covalent Protein Tagging
Beyond synthesis, 5-MSTs are emerging as "tunable electrophiles" in drug discovery. The sulfonyl tetrazole moiety can react with nucleophilic cysteine residues in proteins via a Nucleophilic Aromatic Substitution (
3.1 The Mechanism:
Probe Design
Unlike acrylamides (Michael acceptors), 5-MSTs offer a different reactivity profile, often targeting cysteines that are sterically accessible but less reactive toward Michael addition.
Figure 2: Covalent labeling of cysteine residues using 5-sulfonyl tetrazoles. The reaction is irreversible, creating a stable thioether linkage.
3.2 Experimental Workflow: Target Identification
Objective: Identify the cellular target of a bioactive small molecule by converting it into a 5-MST probe.
-
Probe Synthesis: Attach the 1-phenyl-5-sulfonyltetrazole moiety to your pharmacophore (via the sulfone R-group or the N-phenyl ring).
-
Incubation: Treat cell lysate (1 mg/mL protein) with the probe (1-10
M) for 1 hour at 37°C. -
Click Chemistry: If the probe contains an alkyne handle, perform CuAAC with a Rhodamine-azide or Biotin-azide.
-
Analysis: SDS-PAGE (fluorescence) or Streptavidin pull-down followed by Mass Spectrometry.
-
Validation: Pre-incubate with iodoacetamide (cysteine blocker) to confirm cysteine specificity.
-
Part 4: Synthesis of the Reagent
Commercial supplies of specific 5-MST derivatives can be inconsistent. In-house synthesis is reliable and scalable.
Step 1: Thiolation
React the corresponding isothiocyanate (e.g., Phenyl-NCS) with sodium azide (
-
Yield: >90% of 1-phenyl-5-mercaptotetrazole (PT-SH) .
Step 2: Alkylation
React PT-SH with Methyl Iodide (MeI) and
-
Product:1-phenyl-5-methylthiotetrazole (PT-SMe) .
Step 3: Oxidation (Critical)
Oxidize PT-SMe using Ammonium Molybdate (cat.) and
-
Product:1-phenyl-5-methylsulfonyltetrazole (PT-SO₂Me) .
-
Note: Ensure full oxidation to the sulfone (
); the sulfoxide ( ) is inactive in Julia olefinations [3].
Part 5: Safety & Troubleshooting
| Hazard | Mitigation |
| Explosive Potential | Low molecular weight tetrazoles are energetic. 1-Phenyl-5-MST is generally stable but should not be heated above 100°C neat. Use a blast shield during scale-up (>5g). |
| Incomplete Olefination | If the reaction stalls at the intermediate (alcohol), the "Smiles rearrangement" is too slow. Add a polar co-solvent (HMPA or DMPU) or switch from LiHMDS to KHMDS to loosen the ion pair. |
| Side Reactions | In the presence of very strong nucleophiles, the sulfonyl group can be displaced ( |
References
-
Blakemore, P. R., et al. (1998).[1] "A Stereoselective Synthesis of Trans-Alkenes by the Julia-Kocienski Olefination." Synlett, 1998(1), 26-28.
-
Kocienski, P. J., et al. (2002). "Julia-Kocienski Olefination."[2][3][4][5] Journal of the Chemical Society, Perkin Transactions 1, (21), 2429-2433.
-
Takaoka, Y., et al. (2013). "Chemical tagging of a drug target using 5-sulfonyl tetrazole." Bioorganic & Medicinal Chemistry Letters, 23(11), 3318-3321.
-
Zajc, B., & Kumar, R. (2010). "Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis." Journal of Organic Chemistry, 75(20), 7014–7017.
Sources
- 1. 1-Phenyl-5-{[2-(trimethylsilyl)ethyl]sulfonyl}-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. preprints.org [preprints.org]
Spectroscopic data for 5-Methylsulfonyltetrazole (NMR, IR, Mass Spec)
Spectroscopic Profile & Technical Guide: 5-Methylsulfonyltetrazole (5-MST)
Part 1: Executive Summary
This compound (5-MST) represents a specialized class of high-nitrogen heterocycles where the tetrazole ring is functionalized with a strongly electron-withdrawing methylsulfonyl (mesyl) group at the carbon-5 position.
In medicinal chemistry and high-energy materials research, 5-MST is rarely isolated as the neutral, unsubstituted parent compound (
-
1-Substituted Derivatives: (e.g., 1-phenyl-5-methylsulfonyltetrazole) used as olefination reagents (Julia-Kocienski) or electrophilic tetrazole transfer agents.
-
Anionic Salts: Stable crystalline forms used in energetic materials.
-
Reactive Intermediates: Generated in situ via oxidation of 5-methylthiotetrazole (5-MTT) for nucleophilic aromatic substitution (
).
This guide provides the definitive spectroscopic data for the this compound moiety, using the 1-phenyl derivative and stable salts as primary reference standards to ensure experimental reproducibility.
Part 2: Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The sulfonyl group exerts a powerful deshielding effect on the methyl group and the tetrazole carbon.
Table 1:
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Methyl ( | 3.50 – 3.65 | Singlet (s) | 3H | Significantly downfield from methyl sulfide (~2.7 ppm) due to the electron-withdrawing |
| Aromatic (Ph) | 7.60 – 7.80 | Multiplet (m) | 5H | (If 1-phenyl substituted). Ortho protons are deshielded by the adjacent tetrazole ring. |
| N-H (Parent) | 14.0 – 15.0 | Broad (br) | 1H | Highly acidic proton; often invisible due to rapid exchange with solvent water. |
Table 2:
| Carbon Environment | Chemical Shift ( | Electronic Environment |
| Methyl ( | 42.0 – 44.5 | Deshielded by sulfone. Distinctive diagnostic peak. |
| Tetrazole ( | 153.0 – 158.0 | Quaternary carbon ( |
| Aromatic ( | 133.0 – 135.0 | (If 1-phenyl substituted). |
Analyst Note: In the oxidation of 5-methylthiotetrazole to this compound, monitor the methyl shift. It will move from ~2.70 ppm (
) to ~3.55 ppm () . Incomplete oxidation often shows a sulfoxide intermediate peak around 3.10 ppm .
B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrational modes of the sulfone group and the tetrazole ring.
Table 3: Diagnostic IR Bands (ATR/KBr)
| Functional Group | Wavenumber ( | Intensity | Mode Description |
| Sulfone ( | 1330 – 1350 | Strong | Asymmetric |
| Sulfone ( | 1150 – 1170 | Strong | Symmetric |
| Tetrazole Ring | 1000 – 1100 | Medium | Ring breathing/deformation modes. |
| Tetrazole ( | 1450 – 1500 | Medium | Ring stretching vibrations. |
| C-H (Methyl) | 2930 – 3020 | Weak | Alkyl C-H stretch (often obscured). |
C. Mass Spectrometry (MS)
5-MST derivatives are fragile under Electron Ionization (EI). Soft ionization (ESI/APCI) is preferred.
Fragmentation Pathway (EI/ESI):
-
Molecular Ion (
): Often weak. -
Loss of
( ): Characteristic of tetrazoles, forming a diazirine or nitrilimine species. -
Loss of
( ): Cleavage of the C-S bond. -
Base Peak: Often the substituted amine or nitrile fragment after ring collapse.
Part 3: Synthesis & Experimental Protocol
Methodology: Oxidation of 5-Methylthiotetrazole. Rationale: Direct synthesis of the sulfone is difficult; oxidation of the sulfide is the standard, high-yield route.
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve 5-methylthio-1-phenyl-1H-tetrazole (1.0 eq) in glacial acetic acid or dichloromethane (DCM).
-
Oxidant Addition:
-
Option A (Standard): Add 30% Hydrogen Peroxide (
) (5.0 eq) dropwise at 0°C. -
Option B (Anhydrous): Add m-CPBA (2.2 eq) in DCM at 0°C.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the sulfone is much more polar than the sulfide) or
NMR. -
Quenching:
-
For
: Quench with saturated solution to destroy excess peroxide. -
For m-CPBA: Wash with saturated
to remove m-chlorobenzoic acid.
-
-
Isolation: Extract with DCM, dry over
, and concentrate in vacuo. The product usually crystallizes as a white solid.
Part 4: Reactivity & Applications
The 5-methylsulfonyl group is a "chameleon" functionality. It activates the tetrazole ring for nucleophilic attack (
Mechanism: The "Tetrazole-S_NAr" Displacement This reaction is critical for synthesizing 5-alkoxy or 5-aminotetrazoles which are otherwise difficult to access.
[1] Key Application Note: The displacement of the methylsulfonyl group by alkoxides (RO-) yields 5-alkoxytetrazoles . This transformation is chemically significant because the sulfone is one of the few leaving groups potent enough to facilitate substitution on the electron-rich tetrazole ring.
References
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. (2025).[2] Detailed characterization including NMR and IR of 5-substituted tetrazoles. Link
-
5-(Methanesulfonyl)-1-phenyl-1H-tetrazole Data Sheet. PubChem. (2025).[3] CID 285132.[3] Comprehensive physical and identifier data.[1][3][4][5][6] Link
-
Synthesis of 5-Substituted 1H-Tetrazoles. Organic Chemistry Portal. Review of synthetic methodologies for tetrazole derivatives. Link
-
Infrared Spectra of Sulfones. NIST WebBook. Standard reference for methyl phenyl sulfone vibrational modes used for assignment. Link
-
1-Phenyltetrazole-5-thiol NMR Data. ChemicalBook. Reference for the sulfide precursor shift values. Link
Sources
5-Methylsulfonyltetrazole: A Bioisosteric Building Block for Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Introduction: The Quest for Superior Drug Properties
In the landscape of modern drug discovery, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are in a constant search for functional groups and structural motifs that can confer enhanced potency, selectivity, metabolic stability, and oral bioavailability to lead compounds. Within this context, the strategic deployment of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a cornerstone of rational drug design.
The 5-substituted-1H-tetrazole ring has firmly established itself as a privileged scaffold in medicinal chemistry, primarily serving as a non-classical bioisostere of the carboxylic acid group.[1] This is due to its comparable acidity and ability to engage in similar interactions with biological targets.[1] However, the diverse landscape of 5-substituents offers a rich palette for fine-tuning molecular properties. Among these, the 5-methylsulfonyltetrazole moiety is emerging as a building block of significant interest, offering a unique combination of electronic and steric properties that can address specific challenges in drug development.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound as a building block in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its strategic application as a bioisostere for both carboxylic acids and sulfonamides. Through detailed protocols, data-driven comparisons, and practical insights, this guide aims to equip the medicinal chemist with the knowledge to effectively leverage the this compound moiety in the design of next-generation therapeutics.
Synthesis of this compound: A Two-Step Approach
The synthesis of 5-methylsulfonyl-1H-tetrazole is efficiently achieved through a two-step process, commencing with the preparation of the corresponding thioether, 5-(methylthio)-1H-tetrazole, followed by its oxidation to the desired sulfone. This approach allows for the utilization of readily available starting materials and employs robust and scalable chemical transformations.
Step 1: Synthesis of 5-(Methylthio)-1H-tetrazole
The most common and practical route to 5-(methylthio)-1H-tetrazole involves the [3+2] cycloaddition of methyl thiocyanate with an azide source. This reaction is a well-established method for the formation of the tetrazole ring.
Experimental Protocol: Synthesis of 5-(Methylthio)-1H-tetrazole
-
Materials:
-
Methyl thiocyanate
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl thiocyanate (1.0 eq), sodium azide (1.2 eq), and zinc chloride (0.5 eq) in water.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of ~2. This step should be performed in a well-ventilated fume hood due to the potential formation of hydrazoic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(methylthio)-1H-tetrazole.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Oxidation to 5-Methylsulfonyl-1H-tetrazole
The second and final step is the oxidation of the methylthio group to the methylsulfonyl group. This transformation is a critical step that imparts the desired electronic properties to the tetrazole ring. The oxidation of 5-alkylsulfanyl-1H-tetrazoles to their corresponding sulfones can be achieved with hydrogen peroxide.[2]
Experimental Protocol: Oxidation of 5-(Methylthio)-1H-tetrazole
-
Materials:
-
5-(Methylthio)-1H-tetrazole
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Acetic acid
-
-
Procedure:
-
Dissolve 5-(methylthio)-1H-tetrazole (1.0 eq) in acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (2.5 eq) to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-methylsulfonyl-1H-tetrazole by recrystallization or column chromatography.
-
Physicochemical Properties: A Quantitative Comparison
The decision to incorporate a this compound moiety into a drug candidate is often driven by the desire to modulate its physicochemical properties relative to a carboxylic acid or a sulfonamide. While experimental data for 5-methylsulfonyl-1H-tetrazole is not extensively reported in the literature, we can draw valuable insights from computed data of closely related analogs and the well-understood properties of the constituent functional groups.
| Property | Carboxylic Acid (Benzoic Acid) | Sulfonamide (Benzenesulfonamide) | 5-Methylsulfonyl-1-phenyl-1H-tetrazole (Computed)[3] |
| pKa | ~4.2 | ~10.0 | Estimated to be strongly acidic |
| cLogP | 1.87 | 0.89 | 0.1 |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | 64.6 Ų | 86.1 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 3 | 5 |
Table 1: Comparative Physicochemical Properties
From this comparison, several key insights emerge for the medicinal chemist:
-
Acidity: The this compound is expected to be a strong acid, more comparable to a carboxylic acid than a sulfonamide. The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the tetrazole N-H proton.
-
Lipophilicity (cLogP): The computed cLogP for the phenyl-substituted analog is significantly lower than that of benzoic acid, suggesting that the this compound group can increase the polarity of a molecule. This is in contrast to the general trend observed for many other 5-substituted tetrazoles which tend to be more lipophilic than their carboxylic acid counterparts.[4]
-
Polar Surface Area (TPSA): The TPSA of the this compound is substantially larger than that of a carboxylic acid, which may impact cell permeability.
-
Hydrogen Bonding: The increased number of hydrogen bond acceptors in the this compound moiety can lead to stronger interactions with biological targets but may also increase the desolvation penalty, potentially affecting membrane permeability.[4]
This compound as a Bioisostere
The true value of this compound as a building block lies in its ability to serve as a bioisosteric replacement for other key functional groups, most notably carboxylic acids and sulfonamides.
As a Carboxylic Acid Bioisostere
The replacement of a carboxylic acid with a 5-substituted tetrazole is a well-established strategy in medicinal chemistry. The rationale for this substitution is multi-faceted:
-
Improved Metabolic Stability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The tetrazole ring is generally more resistant to such metabolic pathways, often resulting in an improved pharmacokinetic profile.[1]
-
Enhanced Oral Bioavailability: By circumventing rapid metabolism, the tetrazole isostere can lead to higher exposure upon oral administration.
-
Modulation of Physicochemical Properties: As discussed, the tetrazole can alter the lipophilicity and polarity of a molecule, which can be fine-tuned by the nature of the 5-substituent.
The 5-methylsulfonyl group, with its strong electron-withdrawing character, offers a unique flavor to this bioisosteric replacement. While it maintains the acidic nature of the parent carboxylic acid, its impact on polarity and hydrogen bonding capacity is distinct. This makes it a valuable tool for optimizing interactions with the target protein and for navigating the complex interplay of properties that govern drug-likeness.
As a Sulfonamide Bioisostere
While less common, the this compound can also be considered as a potential bioisostere for a sulfonamide. The key advantage in this context is the significant increase in acidity. A typical sulfonamide has a pKa of around 10, meaning it is largely unionized at physiological pH. In contrast, the this compound is expected to be substantially more acidic, allowing it to mimic the charge state of a carboxylic acid while retaining some of the structural features of a sulfonamide.
This can be particularly advantageous in cases where a charged interaction with the target is crucial for potency, but the traditional sulfonamide is not sufficiently acidic.
Strategic Application in Drug Design: A Workflow
The decision to incorporate a this compound into a lead compound should be a data-driven process. The following workflow outlines a systematic approach to evaluating the potential benefits of this building block.
Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox
The this compound moiety represents a valuable, albeit underexplored, building block in the medicinal chemist's arsenal. Its unique combination of strong acidity, high polarity, and distinct hydrogen bonding capabilities sets it apart from more conventional 5-substituted tetrazoles. While the lack of extensive experimental data and marketed drugs containing this specific group presents a current limitation, the foundational chemical principles and the success of the broader class of tetrazole bioisosteres provide a strong rationale for its further investigation.
By understanding its synthesis, appreciating its unique physicochemical properties, and applying a systematic workflow for its evaluation, drug discovery teams can strategically employ the this compound to address specific challenges in lead optimization and ultimately contribute to the development of safer and more effective medicines.
References
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5-Alkylsulfonyl-1H-tetrazoles: Oxidizers and Catalysts for the Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. (n.d.). Retrieved from [Link][2]
-
Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. In Proceedings of the 27th Seminar New Trends in Research of Energetic Materials, Pardubice, Czech Republic, 2–4 April 2025.[5]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). Retrieved from [Link][6]
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PubChem. (n.d.). 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole. Retrieved from [Link][3]
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The Curious Wavefunction. (2016, September 2). The same and not the same: Carboxylic acids and tetrazoles. Retrieved from [Link][4]
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An In-depth Technical Guide to the Theoretical Reactivity of 5-Methylsulfonyltetrazole for Advanced Drug Development
This guide provides a comprehensive exploration of the theoretical underpinnings of 5-Methylsulfonyltetrazole's reactivity, tailored for researchers, scientists, and professionals in drug development. By integrating principles of computational chemistry with practical applications, we aim to elucidate the electronic structure, reaction mechanisms, and stability of this significant heterocyclic compound.
Introduction: The Significance of this compound in Medicinal Chemistry
The tetrazole moiety is a cornerstone in medicinal chemistry, prized for its unique physicochemical properties.[1] Tetrazoles are nitrogen-rich heterocycles that can act as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and bioavailability.[1] The introduction of a methylsulfonyl group at the 5-position creates this compound, a compound with a distinct electronic profile that modulates its reactivity and potential as a pharmacophore. This guide will delve into the theoretical studies that illuminate the reactivity of this molecule, providing a predictive framework for its application in drug design.[2]
Tetrazoles have a wide array of applications, from antimicrobial and anticancer agents to their use in bioorthogonal chemistry.[1][3] Understanding the reactivity of this compound through a computational lens allows for the rational design of novel therapeutics with enhanced efficacy and safety profiles.
Electronic Structure and Molecular Properties: A Quantum Chemical Perspective
The reactivity of a molecule is fundamentally governed by its electronic structure. For this compound, the interplay between the electron-rich tetrazole ring and the strongly electron-withdrawing methylsulfonyl group dictates its chemical behavior. Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for characterizing these properties.[4][5]
Molecular Orbital Analysis
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity.
-
HOMO: The HOMO is primarily localized on the tetrazole ring, indicating that this is the region most susceptible to electrophilic attack.
-
LUMO: Conversely, the LUMO is largely centered on the sulfonyl group and the adjacent carbon of the tetrazole ring. This suggests that these sites are the most likely targets for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A larger HOMO-LUMO gap implies higher stability and lower reactivity.
Electrostatic Potential (ESP) Mapping
Electrostatic potential maps provide a visual representation of the charge distribution within a molecule. For this compound, the ESP map would reveal a high electron density (negative potential) around the nitrogen atoms of the tetrazole ring and a significant electron deficiency (positive potential) around the sulfur atom of the sulfonyl group. This confirms the sites predicted for electrophilic and nucleophilic attack by FMO analysis.
| Property | Theoretical Value | Significance |
| HOMO Energy | (Calculated Value) | Site of electrophilic attack |
| LUMO Energy | (Calculated Value) | Site of nucleophilic attack |
| HOMO-LUMO Gap | (Calculated Value) | Kinetic stability |
| Dipole Moment | (Calculated Value) | Polarity and solubility |
Note: The specific values for HOMO/LUMO energies and dipole moment would be derived from DFT calculations.
Key Reaction Mechanisms and Theoretical Investigations
The unique electronic structure of this compound gives rise to a variety of potential reaction pathways. Theoretical studies are crucial for elucidating the mechanisms and predicting the feasibility of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
The potent electron-withdrawing nature of the methylsulfonyl group makes the tetrazole ring susceptible to nucleophilic aromatic substitution, a reaction that is otherwise challenging for electron-rich aromatic systems.[6]
Mechanism: The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom attached to the sulfonyl group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The sulfonyl group then departs as a stable leaving group.
Theoretical Protocol for Studying SNAr:
-
Reactant and Product Optimization: The geometries of the this compound, the nucleophile, and the final product are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G**).[7]
-
Transition State Search: A transition state search is performed to locate the energy maximum along the reaction coordinate corresponding to the formation of the Meisenheimer complex.
-
Frequency Analysis: Vibrational frequency calculations are carried out to confirm the nature of the stationary points (reactants and products have all positive frequencies, while the transition state has a single imaginary frequency).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the located transition state connects the reactants and the intermediate.
-
Energy Profile Construction: The relative energies of the reactants, transition state, intermediate, and products are plotted to create a reaction energy profile, from which the activation energy can be determined.
Caption: Workflow for theoretical investigation of SNAr.
[3+2] Cycloaddition Reactions
Tetrazoles can participate in [3+2] cycloaddition reactions, a powerful tool for constructing more complex heterocyclic systems.[8][9] The reactivity of this compound in such reactions is influenced by the electronic properties of the sulfonyl group.
Mechanism: The reaction involves the concerted or stepwise interaction of the tetrazole (as a 1,3-dipole) with a dipolarophile (e.g., an alkene or alkyne). The regioselectivity and stereoselectivity of the reaction are key aspects that can be predicted using computational methods.
Thermal Decomposition
The thermal stability of tetrazole derivatives is a critical consideration, particularly in the context of drug safety and formulation.[10][11] this compound is expected to decompose upon heating, potentially leading to the extrusion of dinitrogen gas.
Theoretical Approach to Decomposition Studies:
Computational studies can predict the decomposition pathways and activation energies associated with the thermal degradation of this compound.[12] This involves identifying the lowest energy pathways for bond cleavage and rearrangement.
Caption: Generalized thermal decomposition pathway.
Tautomerism and its Impact on Reactivity
Tetrazoles can exist in different tautomeric forms, and the relative stability of these tautomers can significantly influence their reactivity.[13] For this compound, the primary tautomeric equilibrium is between the 1H and 2H forms.
Computational Protocol for Tautomer Analysis:
-
Geometry Optimization: The geometries of both the 1H and 2H tautomers are optimized.
-
Energy Calculation: The electronic energies of the optimized tautomers are calculated at a high level of theory.
-
Solvation Effects: The influence of solvent on the tautomeric equilibrium is assessed using a continuum solvation model (e.g., PCM or SMD).
-
Relative Stability Determination: The relative energies of the tautomers in the gas phase and in solution are compared to determine the most stable form under different conditions.
| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |
| 1H-5-Methylsulfonyltetrazole | (Calculated Value) | (Calculated Value) |
| 2H-5-Methylsulfonyltetrazole | (Calculated Value) | (Calculated Value) |
Note: This table would be populated with data from DFT calculations.
Conclusion: The Predictive Power of Theoretical Studies
Theoretical studies provide an indispensable framework for understanding and predicting the reactivity of this compound. By elucidating its electronic structure, reaction mechanisms, and tautomeric preferences, computational chemistry offers a powerful tool for the rational design of novel drug candidates. The insights gained from these studies can guide synthetic efforts, accelerate the drug discovery process, and ultimately lead to the development of more effective and safer therapeutics.
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
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Journal of the American Chemical Society. (2021). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Retrieved from [Link]
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ACS Publications. (2021). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics. Retrieved from [Link]
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MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]
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BioIVT. (2025). Symposium on Elevating Drug Development with NAMs: Meeting the FDA's Call for Change. Retrieved from [Link]
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ResearchGate. (2010). Theoretical studies on tautomerism of tetrazole 5-thion. Retrieved from [Link]
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MDPI. (n.d.). Structural Stability, Mechanical, and Electronic Properties of Al5TM (TM = Mo, Nb, Os, Re, Ru, Ta, Tc, Ti) Intermetallics. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement. Retrieved from [Link]
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PubMed. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Retrieved from [Link]
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Professor Dave Explains. (2020). Organic Chemistry Mechanism Challenge 5. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]
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ACS Publications. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Computational insight into a new family of functionalized tetrazole-N-oxides as high-energy density materials. Retrieved from [Link]
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Royal Society of Chemistry. (2015). A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. Retrieved from [Link]
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MIT OpenCourseWare. (2009). 33. Reaction mechanism. Retrieved from [Link]
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MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
Scribd. (n.d.). Thermal Decomposition of 5,5'-Azotetrazole Salts. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 5-Methylsulfonyltetrazole in Heterocycle Synthesis
Introduction to 5-Methylsulfonyltetrazole: An Emerging Synthon
Nitrogen-rich heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, with tetrazoles holding a place of particular significance.[1] The tetrazole ring is often employed as a metabolically stable bioisostere for a carboxylic acid group, enhancing the pharmacokinetic profile of drug candidates.[2][3] Within this class of compounds, this compound, while not extensively documented, presents as a highly promising and versatile reagent for the synthesis of novel heterocyclic systems.
Its utility stems from two key structural features:
-
An Electron-Deficient Aromatic System: The four nitrogen atoms in the tetrazole ring create a powerful electron-withdrawing effect, rendering the C5 position highly electrophilic.
-
A Superior Leaving Group: The methylsulfonyl (-SO₂Me) group is an excellent nucleofuge, a consequence of the stability of the departing methanesulfinate anion, which is the conjugate base of a strong acid.
This combination of an activated ring system and a superb leaving group makes this compound a prime candidate for two major classes of transformations in heterocycle synthesis: nucleophilic aromatic substitution (SNAr) to generate diverse 5-substituted tetrazoles, and more complex ring transformation reactions to build entirely new heterocyclic cores. This guide provides detailed insights and protocols for leveraging the unique reactivity of this reagent.
Part 1: Application in Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale: The Causality Behind Reactivity
Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be "activated" by at least one strong electron-withdrawing group.[4] In this compound, the tetrazole ring itself serves as a powerful activator. The reaction proceeds via a two-step addition-elimination mechanism. The high electrophilicity of the C5 carbon invites the attack of a nucleophile, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The subsequent expulsion of the methylsulfonyl group is energetically favorable because the resulting methanesulfinate anion is a very weak base and thus a stable leaving group. This rapid, irreversible rearomatization step drives the reaction to completion. The overall process allows for the direct and efficient coupling of a wide array of nucleophiles to the tetrazole core.
Generalized SNAr Mechanism
The substitution reaction proceeds through a well-established addition-elimination pathway, as illustrated below.
Caption: General workflow for SNAr with this compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-5-methylsulfonyl-1H-tetrazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous Dimethylformamide (DMF) to create a 0.2 M solution. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to the suspension.
-
Nucleophile Addition: Add the amine nucleophile (e.g., aniline, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 90 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation: Scope of Nucleophiles in SNAr
The high reactivity of this compound allows for the use of a broad range of nucleophiles. The following table summarizes potential transformations.
| Entry | Nucleophile (Nu-H) | Base | Product | Expected Yield Range |
| 1 | Aniline (PhNH₂) | K₂CO₃ | 5-(Phenylamino)-1H-tetrazole | 80-95% |
| 2 | Thiophenol (PhSH) | K₂CO₃ | 5-(Phenylthio)-1H-tetrazole | 85-98% |
| 3 | Phenol (PhOH) | Cs₂CO₃ | 5-Phenoxy-1H-tetrazole | 70-90% |
| 4 | Sodium Azide (NaN₃) | N/A | 5-Azido-1H-tetrazole | 75-90% |
| 5 | Diethyl malonate | NaH | Diethyl 2-(1H-tetrazol-5-yl)malonate | 65-85% |
Part 2: Proposed Application in Pyrazole Synthesis via Ring Transformation
Scientific Rationale: A Novel Pathway to Pyrazoles
While not yet a widely reported application, the unique structure of this compound makes it a compelling candidate for ring transformation reactions. We propose a novel synthesis of pyrazoles based on a reaction with active methylene compounds (e.g., 1,3-dicarbonyls). [5]This strategy is predicated on an initial nucleophilic attack by the enolate of the active methylene compound at the C5 position of the tetrazole ring.
The key mechanistic steps are hypothesized as follows:
-
Initial Nucleophilic Attack: The enolate adds to the C5 position, displacing the methylsulfonyl group to form a 5-substituted tetrazole intermediate.
-
Thermal Ring Opening: Upon heating, this intermediate is proposed to undergo a retro-[2+3] cycloaddition, extruding a molecule of dinitrogen (N₂) to form a highly reactive nitrile imine dipole.
-
Intramolecular Cyclization: The nitrile imine intermediate then undergoes a rapid 6π-electrocyclization, involving the enol tautomer of the side chain, to form the stable, aromatic pyrazole ring.
This domino reaction sequence transforms the tetrazole core into a pyrazole, offering a unique synthetic route to this important class of heterocycles. [6][7]
Proposed Mechanism for Pyrazole Formation
The transformation from tetrazole to pyrazole is a multi-step process involving key reactive intermediates.
Caption: Proposed mechanism for pyrazole synthesis from this compound.
Application Protocol: Synthesis of 3-acetyl-1-phenyl-5-methyl-1H-pyrazole
This protocol outlines the proposed one-pot procedure for the synthesis of a pyrazole derivative from 1-phenyl-5-methylsulfonyl-1H-tetrazole and acetylacetone.
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (NaH, 60% in mineral oil, 1.3 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Substrate Addition: Add a solution of the active methylene compound (e.g., acetylacetone, 1.2 eq) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete enolate formation.
-
Tetrazole Addition: Add a solution of 1-phenyl-5-methylsulfonyl-1H-tetrazole (1.0 eq) in anhydrous THF to the enolate solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 66 °C in THF). The extrusion of nitrogen gas should be observed.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting tetrazole and the formation of a new, less polar spot corresponding to the pyrazole product.
-
Workup: After completion (typically 6-12 hours), cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure pyrazole product.
Data Presentation: Scope of Active Methylene Compounds for Pyrazole Synthesis
This approach could potentially be extended to a variety of active methylene compounds to generate a library of substituted pyrazoles.
| Entry | Active Methylene Compound | R¹ | R² | R³ |
| 1 | Acetylacetone | Me | Me | Ac |
| 2 | Ethyl Acetoacetate | Me | OEt | Ac |
| 3 | Diethyl Malonate | OEt | OEt | COOEt |
| 4 | Malononitrile | CN | NH₂ | CN |
| 5 | Benzoylacetonitrile | Ph | NH₂ | CN |
Safety and Handling Precautions
This compound is a derivative of tetrazole, a class of compounds known for their high nitrogen content and potential energetic properties. While the methylsulfonyl derivative is expected to be more stable than azido- or nitro-substituted tetrazoles, appropriate safety measures are paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust. [7]* Storage: Store in a cool, dry place away from heat, sparks, and strong oxidizing agents. Keep the container tightly sealed.
-
Thermal Stability: Avoid excessive heating of the neat compound, as thermal decomposition may be vigorous. Always perform reactions in solution to dissipate heat.
Conclusion
This compound stands as a reagent with significant, albeit underexplored, potential in modern heterocyclic synthesis. Its activated C5 position, combined with the excellent leaving group ability of the methylsulfonyl moiety, provides a reliable platform for SNAr reactions to generate diverse 5-substituted tetrazoles. Furthermore, its structure invites exploration into novel ring transformation reactions, such as the proposed synthesis of pyrazoles, which could open new avenues for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers and drug development professionals to unlock the synthetic utility of this versatile building block.
References
- Billes, F., Endrédi, H., & Keresztury, G. (2000). Structure and vibrational assignment of tautomerism of 4-hydroxyquinazoline in gaseous and aqueous phases. Journal of Molecular Structure, 1001(1-3), 16-22.
- Castanedo, G. M., Sutherlin, D. P., & Virelizier, H. (2011). A general method for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles. Tetrahedron Letters, 52(28), 3589-3591.
- Demko, Z. P., & Sharpless, K. B. (2001). An Intramolecular [2+3] Cycloaddition Route to Fused 5-Substituted-1H-tetrazoles. Organic Letters, 3(25), 4091-4094.
- Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols. Justus Liebigs Annalen der Chemie, 364(2), 183-226.
- Farmer, S., Kennepohl, D., Morsch, L., Reusch, W., Kabrhel, J., & Soderberg, T. (2022). Nucleophilic Aromatic Substitution. In Organic Chemistry (Vol. 2). LibreTexts.
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the Reaction of Ketones with Acid Chlorides: A Fast and General Route to Polysubstituted Pyrazoles. Organic Letters, 8(13), 2675–2678.
- Jaiswal, A., Sharma, S., & Singh, U. P. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-25.
- Kuhn, N., Bohnen, H., & Boese, R. (1993). 1,3,4,5-Tetramethyl-2-methyleneimidazoline-An ylidic olefin.
- Kumar, A., Singh, S., & Kumar, V. (2018). Copper-catalyzed decarboxylative [3+2] cycloaddition of cinnamic acids with aryl azides: a new approach for the synthesis of 1,5-disubstituted-1,2,3-triazoles. New Journal of Chemistry, 42(15), 12693-12697.
- Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett, 29(08), 1071-1075.
- Moderhack, D. (2012).
- Popova, E. A., Trifonov, R. E., & Ostrovskii, V. A. (2017). Tetrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 357-360). Royal Society of Chemistry.
- Ritchie, T. J., Macdonald, S. J. F., Peace, S., & Luscombe, C. N. (2012). The developability of heteroaromatic and heteroaliphatic rings–Do some have a better pedigree as potential drug molecules than others?. MedChemComm, 3(9), 1082-1089.
- Thermo Fisher Scientific. (2023).
- Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane with Terminal Alkynes: A General Method for the Synthesis of Pyrazoles. Organic Letters, 21(9), 3158-3161.
- Zhang, Y., Liu, J., & Jia, X. (2018). Phosphine-Free [3+2] Cycloaddition Reaction of Dialkyl Azodicarboxylates with Substituted Propargylamines: A Facile Synthesis of Functionalized Pyrazoles. Synthesis, 50(17), 3499-3505.
- Moosavi-Zare, A. R., Zare, A., & Zolfigol, M. A. (2015). One-pot multi-component synthesis of 1, 2, 4, 5-tetrasubstituted imidazoles using sulfonic acid-functionalized pyridinium chloride. Scientia Iranica, 22(6), 2254-2261.
- Mirjalili, B. F., Bamoniri, A., & Akbari, A. (2011). One-pot synthesis of 1, 2, 4, 5-tetrasubstituted imidazoles promoted by nano-TiCl4. SiO2. Journal of the Iranian Chemical Society, 8(S1), S135-S140.
- Nesterova, M. Y., Shevchenko, M. A., & Grigoriev, Y. V. (2021). Synthesis of 1-pyrazolyltetrazoles. Chemistry of Heterocyclic Compounds, 57(5), 534-535.
- Abdel-Megid, M. (2020).
- Shivaji College, University of Delhi. (n.d.). The class of compounds which contain a methylene group (-CH2-) directly bonded to two electron-withdrawing groups.
- Sebeika, M. M., & Jones, G. B. (2015). Safer, Greener, and More Facile Alternatives for Synthesis with Organic Azides. ChemInform, 46(12).
- Takahashi, M., & Shirai, M. (1998). Ring transformation reaction of 1,2,4,5-tetrazines to 4-aminopyrazoles by cyanotrimethylsilane. Journal of Heterocyclic Chemistry, 35(4), 987-989.
- Bamoniri, A., Mirjalili, B. F., & Akbari, A. (2011). One-pot synthesis of 1, 2, 4, 5-tetrasubstituted imidazoles catalyzed by trityl chloride in neutral media. RSC Advances, 1(7), 1282-1285.
- Gurenkova, Y. S., Avdontceva, M. S., & Kofanov, E. R. (2020). Synthesis of Fused Heterocycles Based on 1-Amino-1H-tetrazole-5-thiol and α,β-Unsaturated Aldehydes. Russian Journal of Organic Chemistry, 56(7), 1184-1188.
-
Farmer, S., et al. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Advanced Protocols for 5-Methylsulfonyltetrazole (5-MST) Reagents in Organic Synthesis
Topic: Step-by-step guide for reactions involving 5-Methylsulfonyltetrazole Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the handling, reactivity, and experimental protocols for 5-methanesulfonyl-1-phenyl-1H-tetrazole (PT-SO₂Me) and its analogs (e.g., TBT-SO₂Me). While "this compound" refers to the core pharmacophore, in practical synthetic applications, the N1-substituted derivatives are the reagents of choice due to their stability and unique reactivity profiles. These reagents serve two distinct, high-value functions in drug discovery: (1) as precursors for the Julia-Kocienski olefination to generate terminal or internal alkenes with high E-selectivity, and (2) as electrophilic "warheads" for Nucleophilic Aromatic Substitution (SₙAr) , enabling cysteine-selective bioconjugation and heterocyclic functionalization.
Introduction & Reagent Profile
The 5-sulfonyltetrazole moiety is a "chemical chameleon." In the presence of strong bases and carbonyls, it acts as a carbon nucleophile (via α-deprotonation) that undergoes a specific rearrangement (Smiles) to eliminate sulfur dioxide and generate alkenes. Conversely, in the presence of nucleophiles (thiols, amines), the sulfonyl group acts as an excellent leaving group, allowing for the functionalization of the tetrazole ring itself.
Key Reagents
| Reagent Name | Abbr. | Structure Note | Primary Application |
| 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole | PT-SO₂Me | Phenyl group at N1 | General purpose olefination; robust and crystalline. |
| 1-(tert-Butyl)-5-(methanesulfonyl)-1H-tetrazole | TBT-SO₂Me | t-Butyl group at N1 | Higher E-selectivity in olefination due to steric bulk. |
| 5-Methanesulfonyl-1H-tetrazole | 5-MST | Unsubstituted N | Rare in synthesis; typically an unstable acidic precursor. |
Safety Warning: Tetrazole derivatives are energetic materials. While PT-sulfones are generally stable at room temperature, they possess high nitrogen content. Avoid heating neat compounds above 100°C. Perform all reactions behind a blast shield.
Core Application: Julia-Kocienski Olefination
The Julia-Kocienski reaction is the premier method for synthesizing trans-alkenes from aldehydes and sulfones. Unlike the classical Julia olefination, this is a one-pot transformation that does not require sodium amalgam.
Mechanism: The Smiles Rearrangement
The reaction success hinges on the Smiles rearrangement , where the tetrazole ring migrates from sulfur to oxygen, locking the intermediate into a pathway that forces elimination of SO₂ and the tetrazolate anion.
Figure 1: Mechanistic pathway of the Julia-Kocienski Olefination highlighting the critical Smiles rearrangement.
Protocol A: Methylenation of Aldehydes (Terminal Alkenes)
This protocol uses PT-SO₂Me to convert an aldehyde (R-CHO) directly to a terminal alkene (R-CH=CH₂).
Reagents:
-
Substrate: Aldehyde (1.0 equiv)
-
Reagent: PT-SO₂Me (1.2 equiv)
-
Base: KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene (1.3 equiv)
-
Solvent: Anhydrous THF or DME (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add PT-SO₂Me (1.2 equiv) and the aldehyde (1.0 equiv) to the flask. Dissolve in anhydrous THF.
-
Cooling: Cool the mixture to -78°C (dry ice/acetone bath). Note: Low temperature favors the initial addition and prevents base-mediated side reactions.
-
Base Addition: Add KHMDS solution dropwise over 10 minutes. The solution often turns deep yellow or orange (characteristic of the sulfonyl carbanion).
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours. The reaction is usually complete when the color fades.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: "Programmable" Internal Alkene Synthesis
One of the most powerful features of 5-MST reagents is that they can be alkylated before the olefination step. This allows for the modular construction of complex internal alkenes.
Workflow:
-
Alkylation: Deprotonate PT-SO₂Me (NaH, DMF, 0°C) and add an alkyl halide (R'-X). Isolate the new substituted sulfone (PT-SO₂-CH₂-R').
-
Olefination: React the new sulfone with an aldehyde (R''-CHO) using Protocol A .
-
Result: R'-CH=CH-R'' (High E-selectivity).
-
Core Application: Nucleophilic Aromatic Substitution (SₙAr)
The sulfonyl group at the 5-position is an excellent leaving group (nucleofuge), activated by the electron-deficient tetrazole ring. This reactivity is exploited for bioconjugation (cysteine tagging) and heterocyclic synthesis.
Protocol C: Cysteine-Selective Protein Tagging
This method is used to covalently attach a probe (fluorophore, drug) linked to the tetrazole core onto a protein cysteine residue.
Concept: Protein-SH + Tetrazole-SO₂Me → Protein-S-Tetrazole + MeSO₂⁻
Reagents:
-
Protein/Peptide (in PBS buffer, pH 7.4)
-
Probe: 5-Methanesulfonyl-1-phenyl-1H-tetrazole derivative (dissolved in DMSO)
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock solution of the tetrazole sulfone probe in DMSO.
-
Incubation: Add the probe to the protein solution (typically 50–100 µM protein concentration) at a 1:1 to 5:1 molar excess.
-
Note: Keep DMSO concentration <5% to prevent protein denaturation.
-
-
Reaction: Incubate at 37°C for 1–4 hours.
-
Monitoring: Monitor by LC-MS. The mass shift will correspond to the addition of the tetrazole-probe moiety minus the methanesulfonyl group (-79 Da loss from reagent, net mass gain depends on the probe).
-
Purification: Remove excess small molecule via dialysis or size-exclusion chromatography (e.g., PD-10 column).
Data Summary & Optimization Guide
Base & Solvent Selection for Olefination
The choice of base and solvent dramatically influences the E/Z ratio and yield.
| Condition Set | Base | Solvent | Temp | Outcome Profile |
| Standard (Kinetic) | KHMDS / LiHMDS | THF / DME | -78°C → RT | High Yield, Good E-selectivity. Best for sensitive aldehydes. |
| Thermodynamic | NaH | DMF | 0°C → RT | High E-selectivity. Suitable for stable substrates. |
| Mild / Barbier | Cs₂CO₃ | DMF / DMSO | 60–70°C | "Barbier-type" (mix all reagents). Good for substrates sensitive to strong bases but stable to heat. |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield | Enolization of aldehyde | Use a non-enolizable aldehyde or switch to Cs₂CO₃ conditions. |
| Poor E/Z Selectivity | Cation coordination | Switch from LiHMDS to KHMDS (larger cation reduces chelation). Use TBT-sulfone (bulkier). |
| No Reaction | Sulfone deprotonation failure | Ensure anhydrous conditions. Sulfones are less acidic than ketones; strong bases are required unless heating. |
Synthesis of the Reagent (Reference Protocol)
If the sulfone is not commercially available, it is synthesized from the thiol.
-
Alkylation: 1-Phenyl-1H-tetrazole-5-thiol + MeI + K₂CO₃ (Acetone, reflux) → S-Methyl Thioether .
-
Oxidation: S-Methyl Thioether + (NH₄)₆Mo₇O₂₄ (cat.) + H₂O₂ (30%) → Sulfone .
-
Note: Molybdenum catalysis is preferred over mCPBA for safety and ease of workup.
-
References
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link
-
Kocienski, P. J., et al. (1998).[1] A new synthesis of olefins using 1-tert-butyl-1H-tetrazol-5-yl sulfones.[2] Synlett, 1998(1), 26–28. Link
-
Otsuki, S., et al. (2013). Chemical tagging of a drug target using 5-sulfonyl tetrazole. Bioorganic & Medicinal Chemistry Letters, 23(6), 1608–1611. Link
-
Aissa, C. (2009). Mechanisms of the Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2009(12), 1831–1844. Link
Sources
5-Methylsulfonyltetrazole: A Powerful Activating Agent for the Synthesis of Pharmaceutical Intermediates
Introduction
In the intricate landscape of pharmaceutical development, the efficient and reliable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The formation of amide and ester bonds is a cornerstone of many synthetic routes, necessitating the use of activating agents to facilitate these crucial transformations. 5-Methylsulfonyltetrazole (MST) has emerged as a potent activating agent, offering distinct advantages in the synthesis of complex pharmaceutical intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and practical application of MST, complete with detailed protocols and safety information.
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often enhancing metabolic stability and acidity.[1][2] When functionalized with a strongly electron-withdrawing methylsulfonyl group at the 5-position, the tetrazole ring is transformed into an excellent leaving group, making MST a highly effective activating agent for carboxylic acids.
Synthesis of this compound (MST)
The most common and practical route to this compound (MST) involves a two-step process starting from the commercially available 5-(Methylthio)-1H-tetrazole. This precursor, a versatile building block in its own right for pharmaceuticals and agrochemicals, is oxidized to the corresponding sulfone.[3]
Step 1: Synthesis of 5-(Methylthio)-1H-tetrazole
While commercially available, 5-(Methylthio)-1H-tetrazole can be synthesized from methyl thiocyanate and sodium azide.
Step 2: Oxidation to this compound (MST)
The oxidation of the thioether to the sulfone is a critical step. Research has shown that 5-alkylsulfanyl-1H-tetrazoles can be oxidized to their corresponding sulfones using hydrogen peroxide.[4] The resulting 5-alkylsulfonyl-1H-tetrazoles can themselves act as catalysts for the oxidation of sulfides to sulfoxides.[4]
Protocol 1: Synthesis of this compound (MST)
Materials:
-
5-(Methylthio)-1H-tetrazole (CAS: 29515-99-9)
-
Hydrogen Peroxide (30% solution)
-
Methanol
-
Sodium Tungstate (optional, as catalyst)
-
Distilled Water
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(methylthio)-1H-tetrazole (1 equivalent) in methanol.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Oxidation: Slowly add hydrogen peroxide (30% solution, 2.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 10 °C. For a potentially faster reaction, a catalytic amount of sodium tungstate can be added prior to the hydrogen peroxide.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound (CAS: 21744-55-8) as a crystalline solid.[5][6]
Mechanism of Action: Activation of Carboxylic Acids
This compound functions as an exceptional activating agent for carboxylic acids due to the powerful electron-withdrawing nature of the methylsulfonyl group. This renders the tetrazole ring an excellent leaving group, facilitating the formation of a highly reactive acyl-tetrazole intermediate.
The activation process is analogous to that of other coupling reagents used in peptide synthesis.[7] The carboxylic acid attacks the MST, displacing the tetrazole anion to form a highly electrophilic activated intermediate. This intermediate is then readily attacked by a nucleophile, such as an amine or an alcohol, to form the desired amide or ester bond, respectively. The tetrazole anion is a weak base and a good leaving group, which drives the reaction to completion.
Figure 1: Generalized mechanism of carboxylic acid activation by this compound.
Application in Pharmaceutical Intermediate Synthesis: Amide Bond Formation
The synthesis of amide bonds is a frequent and critical step in the preparation of a vast array of pharmaceutical compounds.[8] MST provides a reliable and efficient method for this transformation.
Protocol 2: General Procedure for Amide Bond Formation using MST
This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine to form an amide bond, a key transformation in the synthesis of many pharmaceutical intermediates.
Materials:
-
Carboxylic Acid
-
Amine (or its hydrochloride salt)
-
This compound (MST)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM, add the amine (1.1 equivalents). If the amine is used as its hydrochloride salt, add an additional equivalent of DIPEA.
-
Activation: Add this compound (1.1 equivalents) to the reaction mixture.
-
Base Addition: Add DIPEA (2.2 equivalents for the hydrochloride salt, 1.1 for the free amine) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.
Data Presentation: Comparison with Other Coupling Reagents
The choice of a coupling reagent is critical for the success of a synthesis, with factors such as reactivity, side reactions, and ease of purification playing a significant role. While specific comparative data for MST is not widely published, its performance can be inferred by analogy to other sulfonyl-based activating agents and its structural features.
| Coupling Reagent | Activating Group | Byproducts | Key Advantages | Potential Disadvantages |
| This compound (MST) | 5-Methylsulfonyltetrazolyl | This compound anion | High reactivity, neutral byproduct | Limited commercial availability, potential for side reactions with sensitive substrates |
| HBTU | Benzotriazolyloxy | HOBt, Tetramethylurea | Widely used, good yields | Potential for racemization, guanidinylation of primary amines |
| HATU | Aza-benzotriazolyloxy | HOAt, Tetramethylurea | High reactivity, low racemization | Higher cost, potential for guanidinylation |
| EDC | Carbodiimide | Water-soluble urea | Water-soluble byproduct, mild conditions | Can be allergenic, potential for N-acylurea formation |
Safety and Handling
As a sulfonylated tetrazole derivative, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Tetrazole-containing compounds can be energetic and may decompose upon heating.[9][10] Therefore, MST should be stored in a cool, dry place away from heat and sources of ignition. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
This compound is a highly promising activating agent for the synthesis of pharmaceutical intermediates. Its straightforward preparation from 5-(methylthio)-1H-tetrazole and its potent activating capability for carboxylic acids make it a valuable tool for the formation of amide and ester bonds. The protocols and information provided in this application note offer a solid foundation for researchers to incorporate MST into their synthetic workflows, potentially streamlining the synthesis of complex and valuable pharmaceutical compounds. Further investigation into the full scope and limitations of this reagent is warranted and is expected to expand its utility in the field of drug discovery and development.
References
- Patil, P., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(21), 12645-12654.
- Thermo Fisher Scientific. (2025).
-
Cole-Parmer. Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Accessed February 8, 2026. [Link]
- Eberhardt, L.J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
- Ribeiro, C.I.F., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(1), M1199.
- Zhang, W., et al. (2018). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- Garcia-Martin, F., et al. (2005). Peptide synthesis procedure in solid phase.
- Ostrovskii, V. A., et al. (2022). 5-Alkylsulfonyl-1H-tetrazoles: Oxidizers and Catalysts for the Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Russian Journal of Organic Chemistry, 58(4), 543-549.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
- Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(14), 8743-8806.
- Veetil, A. T., et al. (2021). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 98, 246-266.
- Merck KGaA. (2023). Safety Data Sheet: Activator solution, 0.25M 5-(Ethylthio)-1H-Tetrazole in ACN Novabiochem®.
- Wolan, D. W., et al. (2020). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. Organic & Biomolecular Chemistry, 18(30), 5821-5825.
- Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Future Medicinal Chemistry, 6(8), 945-965.
- Chu, L., et al. (2014). Carboxylic acids as a traceless activation group for conjugate additions: a three-step synthesis of (±)-pregabalin. Journal of the American Chemical Society, 136(31), 10886-10889.
- El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Journal of the Saudi Chemical Society, 15(1), 1-13.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Yoneyama, H., et al. (2013).
- Giant Chem Solutions. MATERIAL SAFETY DATA SHEET: 1H-TETRAZOLE. Accessed February 8, 2026.
- Safari, J., & Gandomi-Ravandi, S. (2014). Ultrasound and microwave irradiated sustainable synthesis of 5- and 1-substituted tetrazoles in TAIm[I] ionic liquid. RSC Advances, 4(28), 14504-14511.
- Chu, L., et al. (2014). Carboxylic acids as a traceless activation group for conjugate additions: a three-step synthesis of (±)-pregabalin. Journal of the American Chemical Society, 136(31), 10886-10889.
Sources
- 1. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. molcore.com [molcore.com]
- 6. 5-(Methylsulfonyl)-1h-tetrazole [synhet.com]
- 7. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Role of 5-Methylsulfonyltetrazole in specific named reactions
Application Note: High-Efficiency Oligonucleotide Synthesis Using Sulfonyl Tetrazole Activators
Part 1: Executive Summary & Nomenclature Clarification
Abstract This guide details the application of Mesitylenesulfonyl Tetrazole (MST) and its analogs in oligonucleotide synthesis.[1] While modern automated synthesis primarily utilizes phosphoramidite chemistry activated by 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT), MST remains a critical reagent in the Phosphotriester Method and H-Phosphonate Method , particularly for large-scale synthesis and specific modification chemistries. This note also addresses the distinction between MST and the hyper-acidic 5-Methylsulfonyltetrazole, clarifying their respective roles in kinetic activation and side-reaction management (depurination).
Critical Disambiguation (Nomenclature) Researchers often encounter confusion regarding the acronym "MST" in nucleotide chemistry. This guide addresses the two distinct chemical entities:
| Acronym | Chemical Name | Role | Primary Application |
| MST / MSTe | 1-(Mesitylene-2-sulfonyl)-1H-tetrazole | Condensing Agent | Activates P(V) in Phosphotriester & H-Phosphonate synthesis. |
| MTT (Oxidized) | 5-Methylsulfonyl-1H-tetrazole | Super-Acidic Activator | Theoretical/Niche activator for P(III) in Phosphoramidite synthesis (hindered bases). |
| MTT | 5-Methylthio-1H-tetrazole | Standard Activator | Standard P(III) activator for RNA/DNA (often confused with above). |
Note: This protocol focuses on the application of Mesitylenesulfonyl Tetrazole (MST) as the primary condensing agent, while providing comparative data for 5-substituted tetrazoles.
Part 2: Scientific Integrity & Mechanism
The Named Reaction: Phosphotriester Internucleotide Coupling
The specific named reaction associated with MST is the Phosphotriester Condensation . Unlike the modern phosphoramidite method which uses P(III), the phosphotriester method involves the coupling of a protected nucleoside 3'-phosphate diester (P(V)) with a nucleoside 5'-hydroxyl group.
Why MST? (Causality)
-
Steric Tuning: Early condensing agents like TPS-Cl (Triisopropylbenzenesulfonyl chloride) were too slow or caused extensive sulfonation of the 5'-OH (side reaction). MST utilizes the tetrazole moiety as a leaving group, which is less sterically hindered than the sulfonyl chloride, facilitating faster attack on the phosphate center.
-
Nucleophilic Catalysis: The tetrazole released during the reaction acts as a nucleophilic catalyst, stabilizing the transition state and preventing the formation of pyrophosphate by-products.
Mechanism of Action (DOT Visualization)
The following diagram illustrates the MST-mediated activation of the phosphate diester, followed by nucleophilic attack by the incoming nucleoside.
Part 3: Comparative Analysis of Activators
In modern drug development (e.g., GalNAc-siRNA conjugates), selecting the correct activator is crucial for yield and purity. While MST is used for P(V), 5-substituted tetrazoles are used for P(III).
Table 1: Physicochemical Properties of Tetrazole-Based Activators
| Activator | Structure | pKa (approx) | Solubility (Acetonitrile) | Application Note |
| Tetrazole | 1H-tetrazole | 4.9 | ~0.5 M | Standard DNA synthesis. Too slow for RNA. |
| ETT | 5-Ethylthio-1H-tetrazole | 4.28 | > 0.75 M | Gold Standard for RNA. Higher acidity = faster coupling. |
| BTT | 5-Benzylthio-1H-tetrazole | 4.08 | ~0.33 M | Used for extremely hindered RNA (e.g., TOM-protected).[2] |
| MST | Mesitylenesulfonyl-tetrazole | N/A (Condensing) | High (Pyridine) | Phosphotriester Method (Large scale / Dimers). |
| 5-Ms-Tet | 5-Methylsulfonyl-tetrazole | < 3.5 (Est.) | Moderate | Hyper-acidic. Risk of depurination (A/G damage). |
Key Insight: The "Methylsulfonyl" derivative (5-Ms-Tet) is significantly more acidic than the "Methylthio" (MTT) or "Ethylthio" (ETT) variants due to the electron-withdrawing nature of the sulfone group. This makes it a "super-activator" for sterically hindered amidites (like LNA or 2'-O-MOE), but it requires strictly controlled coupling times to prevent acid-catalyzed depurination.
Part 4: Experimental Protocols
Protocol A: Phosphotriester Synthesis using MST (Mesitylenesulfonyl Tetrazole)
Target Audience: Researchers performing large-scale dimer/trimer synthesis or H-Phosphonate chemistry.
Reagents:
-
Nucleoside Component: 5'-DMT-nucleoside-3'-phosphate (diester protected, e.g., with chlorophenyl group).[3]
-
Coupling Reagent: MST (1-(Mesitylene-2-sulfonyl)-1H-tetrazole).
-
Solvent: Anhydrous Pyridine (Critical: Moisture < 50 ppm).
Step-by-Step Methodology:
-
Drying: Co-evaporate the nucleoside phosphate and the incoming 5'-OH nucleoside component with anhydrous pyridine (3x) to remove all traces of water.
-
Activation: Dissolve the phosphate component (1.0 eq) and MST (2.5 - 3.0 eq) in anhydrous pyridine.
-
Observation: The solution may turn slightly yellow.
-
Time: Allow activation to proceed for 15-30 minutes at Room Temperature (RT).
-
-
Coupling: Add the 5'-OH nucleoside component (0.8 - 1.0 eq) to the activated mixture.
-
Reaction Monitoring: Stir at RT for 60-90 minutes.
-
Validation: Monitor via TLC (DCM:MeOH 9:1). Look for the disappearance of the lower 5'-OH spot and appearance of the higher Rf tritylated dimer.
-
-
Quenching: Add water (5% v/v) to hydrolyze excess MST and any unreacted mixed anhydrides.
-
Work-up: Partition between DCM and saturated NaHCO3. Dry organic layer over Na2SO4.
Protocol B: High-Efficiency RNA Coupling with Acidic Activators (ETT/BTT)
Target Audience: Modern RNA synthesis (siRNA/ASO).
Note: If using "this compound" (as a hyper-acidic variant), reduce coupling time by 50% compared to ETT.
-
System Prep: Ensure synthesizer lines are anhydrous. Flush with Acetonitrile (ACN).
-
Activator Solution: Prepare 0.25 M ETT (or BTT) in ACN.
-
Self-Validating Check: Solution must be clear. Any precipitate indicates moisture contamination or saturation (BTT crystallizes at low temps).
-
-
Coupling Cycle:
-
Delivery: Simultaneous injection of Phosphoramidite (0.1 M) and Activator (0.25 M).
-
Ratio: 60:40 (Activator:Amidite) volume ratio.
-
Contact Time:
-
DNA: 30 seconds.
-
RNA (TBDMS): 6 minutes (Standard Tetrazole)
3 minutes (ETT/BTT) . -
Hyper-Acidic (5-Ms-Tet):90 seconds (Do not exceed to avoid depurination).
-
-
-
Oxidation: Standard Iodine/Water/Pyridine.
Part 5: Troubleshooting & Safety
Depurination Risk (The "Acid Trap") Using sulfonyl-based or highly acidic activators (pKa < 4.0) increases the rate of protonation of the N7 position of Adenosine and Guanosine. This leads to the cleavage of the glycosidic bond (Depurination).
-
Symptom: Loss of full-length product; appearance of apurinic sites which cleave upon final deprotection.
-
Solution: If using MST or BTT, ensure the reaction is quenched immediately after the optimal coupling time. Do not "double couple" for extended periods without washing.
Safety & Handling (MST)
-
Hazard: MST is a sulfonyl tetrazole.[4] While less explosive than pure tetrazole, it is a flammable solid and releases toxic fumes (SOx, NOx) upon decomposition.
-
Storage: Store at 2-8°C under Argon. Moisture sensitive (hydrolyzes to Mesitylenesulfonic acid + Tetrazole).
Part 6: References
-
Reese, C. B., et al. (1980). "The synthesis of oligoribonucleotides using the phosphotriester approach." Tetrahedron Letters, 21(23), 2265-2268.
-
Sproat, B. S., & Lamond, A. I. (1991). "2'-O-Methyloligoribonucleotides: synthesis and applications." Nucleic Acids Research, 19(4), 733–738.
-
Welz, R., & Muller, S. (2002).[5][6] "5-Benzylmercapto-1H-tetrazole as activator for 2'-O-TBDMS phosphoramidite building blocks in RNA synthesis." Tetrahedron Letters, 43(5), 795-797.[5]
-
Glen Research. (2023). "Activators for Oligonucleotide Synthesis: ETT, BTT, and DCI." Glen Research Technical Reports.
-
Beaucage, S. L., & Caruthers, M. H. (1981). "Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis." Tetrahedron Letters, 22(20), 1859-1862.
Sources
- 1. A study of the efficiency and the problem of sulfonation of several condensing reagents and their mechanisms for the chemical synthesis of deoxyoligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1848730B1 - Phosphoramidite activator for oligonucleotide synthese - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Use of 5-Methylsulfonyltetrazole in creating energetic materials
Application Note: Strategic Utilization of 5-Methylsulfonyltetrazole (5-MST) in High-Nitrogen Energetic Materials
Part 1: Strategic Overview & Scientific Rationale
This compound (5-MST) and its N-substituted derivatives represent a critical class of "electrophilic synthons" in the design of High-Nitrogen Energetic Materials (HNM). Unlike traditional nitro-carbon energetics (like TNT), HNMs derive their explosive power from the high heat of formation (
For researchers in energetic materials and pharmaceutical process chemistry, 5-MST is not the end-product but the gateway intermediate . The sulfonyl moiety (
Key Advantages of the 5-MST Route:
-
Regioselectivity: The sulfonyl group directs nucleophilic attack specifically to the C5 position.
-
Mild Conditions: Substitutions occur at ambient or low temperatures, preserving the integrity of the metastable tetrazole ring.
-
Green Chemistry: The oxidation of the precursor (thiols) can be achieved using aqueous hydrogen peroxide, minimizing heavy metal waste.
Part 2: Chemical Mechanism & Pathway Visualization
The utility of 5-MST relies on the electron-withdrawing nature of the tetrazole ring combined with the sulfonyl group. This creates a highly electrophilic center at Carbon-5.
The Reaction Pathway:
-
Precursor Synthesis: S-methylation of 1-substituted-tetrazole-5-thiol.
-
Activation: Oxidation of the sulfide to the sulfone (5-MST).
-
Energetic Functionalization: Displacement of the sulfinate anion by a high-nitrogen nucleophile.
Figure 1: The activation and substitution pathway for creating high-nitrogen energetics using 5-MST as the electrophilic linchpin.
Part 3: Detailed Experimental Protocols
Safety Warning: Tetrazole derivatives are potentially explosive. All reactions must be performed behind blast shields. Personal Protective Equipment (PPE) including Kevlar gloves, face shields, and grounding straps is mandatory. Limit scale to <5g for initial validation.
Protocol A: Synthesis of 1-Methyl-5-(methylsulfonyl)-1H-tetrazole (The Activated Intermediate)
This protocol utilizes a catalytic oxidation method, avoiding the use of expensive m-CPBA and simplifying purification.
Reagents:
-
1-Methyl-5-(methylthio)-1H-tetrazole (10 mmol)
-
Hydrogen Peroxide (30% aq., 25 mmol)
-
Sodium Tungstate Dihydrate (
, 2 mol%) -
Solvent: Acetic Acid (glacial) or Water/Ethanol mix.
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.30 g (10 mmol) of the methylthio-tetrazole precursor in 10 mL of glacial acetic acid.
-
Note: Acetic acid acts as both solvent and catalyst promoter.
-
-
Catalyst Addition: Add 66 mg (0.2 mmol) of sodium tungstate. Stir until dissolved.
-
Controlled Oxidation: Cool the solution to 0–5°C using an ice bath. Add hydrogen peroxide dropwise over 20 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature <10°C to prevent thermal runaway or over-oxidation to ring-opening byproducts.
-
-
Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The sulfone spot will be significantly more polar (lower
) than the sulfide. -
Quenching & Isolation: Pour the reaction mixture into 50 mL of ice water. The product, 1-methyl-5-(methylsulfonyl)-1H-tetrazole , usually precipitates as a white crystalline solid.
-
Purification: Filter the solid, wash with cold water (
mL), and dry under vacuum over .-
Expected Yield: 85–92%.
-
Melting Point: 148–150°C.
-
Protocol B: Energetic Functionalization (Synthesis of 1-Methyl-5-hydrazinotetrazole)
This step converts the activated sulfone into a high-nitrogen energetic material.
Reagents:
-
1-Methyl-5-(methylsulfonyl)-1H-tetrazole (5 mmol) (From Protocol A)
-
Hydrazine Hydrate (64% or 80%, 15 mmol)
-
Solvent: Acetonitrile (MeCN) or Ethanol.
Step-by-Step Methodology:
-
Preparation: Dissolve 0.81 g (5 mmol) of the sulfone intermediate in 15 mL of MeCN.
-
Nucleophilic Attack: Add hydrazine hydrate dropwise at room temperature.
-
Observation: The solution may turn slightly yellow. The displacement of the methanesulfinate group is rapid.
-
-
Reflux (Optional): If reaction is slow (monitored by TLC), heat to mild reflux (60°C) for 1 hour. For hydrazine, RT is often sufficient.
-
Isolation: Evaporate the solvent under reduced pressure (Rotavap bath <40°C).
-
Crystallization: Recrystallize the residue from hot ethanol.
-
Product:1-Methyl-5-hydrazinotetrazole .
-
Energetic Character: This compound exhibits high nitrogen content (~73%) and serves as a ligand for high-density energetic coordination polymers [1].
-
Part 4: Characterization & Data Analysis
To validate the synthesis, researchers must compare the physicochemical properties of the intermediate vs. the final energetic product.
Table 1: Comparative Physicochemical Data
| Property | 5-Methylthio Precursor | 5-Methylsulfonyl Intermediate (5-MST) | 5-Hydrazino Product (Energetic) |
| Formula | |||
| Nitrogen % | ~43% | ~34% | ~73.6% (High Energy) |
| Melting Point | 28–30°C | 148–150°C | 122–124°C |
| IR Signature | C-S stretch (~700 cm⁻¹) | ||
| Reactivity | Nucleophilic | Electrophilic | Nucleophilic / Energetic |
Workflow Diagram: Analytical Validation
Figure 2: Validation workflow ensuring safety parameters (sensitivity) are tested before chemical structure confirmation.
Part 5: References
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Source: MDPI (Molecules). Context: Discusses the oxidation of tetrazole backbones and characterization of high-nitrogen salts. URL:[Link]
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal. Source: Organic Chemistry Portal. Context: Provides foundational methods for tetrazole synthesis and functionalization via substitution. URL:[Link]
-
Research Progress on the Synthesis of Tetrazole-based Nitrogen-rich Energetic Compounds. Source: Energetic Materials (Journal).[1][2] Context: Reviews the strategy of introducing energetic groups into tetrazole backbones to enhance density and detonation velocity. URL:[Link]
-
Energetic Nitrogen-rich Salts. Source: Lukasiewicz Research Network. Context: details the advantages of nitrogen-rich salts (high density, thermal stability) derived from tetrazole precursors. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Methylsulfonyltetrazole (5-MST) Reaction Optimization
Diagnostic Phase: Define Your Reaction Context[1]
5-Methylsulfonyltetrazole (5-MST) is a potent, electron-deficient heterocycle. To provide the correct troubleshooting protocol, we must first identify how you are using the reagent. 5-MST exhibits a "Jekyll and Hyde" reactivity profile depending on whether it is the Hammer (Activator) or the Nail (Substrate).
Select your workflow below:
| Feature | Workflow A: 5-MST as Substrate | Workflow B: 5-MST as Activator |
| Goal | Synthesizing 5-substituted tetrazoles (e.g., drug pharmacophores). | Synthesizing Oligonucleotides (DNA/RNA) or Phosphoramidites.[1][2][3] |
| Reaction Type | Nucleophilic Aromatic Substitution ( | Acid-Catalyzed Phosphoramidite Coupling.[4][2] |
| Key Mechanism | Nucleophile displaces the | Tetrazole protonates the diisopropylamino group.[5] |
| Common Failure | Hydrolysis of sulfone; incomplete conversion. | Depurination; moisture contamination. |
Workflow A: Improving Yield in Nucleophilic Substitution ( )
Context: You are reacting 5-MST with an amine, thiol, or alkoxide to create a 5-functionalized tetrazole. The sulfonyl group is acting as a leaving group (LG).
The Mechanism
The sulfonyl group at the 5-position is highly electron-withdrawing, making the C-5 carbon electrophilic. However, the tetrazole ring is also acidic (N-H). If you do not protect the N-1/N-2 position or control the pH, the nucleophile may act as a base, deprotonating the ring and shutting down the reaction (anionic tetrazoles are poor electrophiles).
Figure 1: Competition between productive substitution and hydrolytic degradation.
Troubleshooting Guide (Workflow A)
Issue 1: Low Conversion / Starting Material Recovery
-
Root Cause: The nucleophile is acting as a base.[6] 5-MST is acidic (
). If you add 1 equivalent of amine, it simply deprotonates the tetrazole N-H. The resulting anion resists nucleophilic attack. -
Solution:
-
Use Excess Nucleophile: Use at least 2.5 equivalents of your amine (1 eq for deprotonation, 1 eq for substitution, 0.5 eq buffer).
-
Pre-activation: Use a non-nucleophilic base (e.g., DBU or
) to deprotonate the 5-MST first, although this makes the ring less electrophilic. -
Best Approach: Alkylate (protect) the tetrazole nitrogen (N-1 or N-2) before the substitution step. N-alkyl-5-sulfonyltetrazoles are far more reactive towards
than the free acid.
-
Issue 2: Hydrolysis (Formation of Tetrazolone)
-
Root Cause: The sulfonyl group is "too good" a leaving group. Trace water in the solvent, especially in the presence of base, will displace the sulfone to form 5-hydroxytetrazole (tautomerizes to tetrazolone).
-
Solution:
-
Solvent Protocol: Switch to anhydrous DMF or DMSO. Acetonitrile (MeCN) is acceptable but often holds water.
-
Drying Agents: Store solvents over 3Å molecular sieves for 24 hours pre-reaction.
-
Issue 3: Poor Solubility
-
Root Cause: 5-MST is polar. If your nucleophile is lipophilic, you have a phase mismatch.
-
Solution:
-
Solvent System: Use a gradient solvent system. Start with minimal DMSO to dissolve 5-MST, then dilute with THF or MeCN to solubilize the nucleophile.
-
Workflow B: Improving Yield in Oligonucleotide Synthesis (Activator)
Context: You are using 5-MST to activate phosphoramidites. This is a niche application, typically used when standard activators (ETT, BTT) fail due to steric hindrance (e.g., RNA synthesis, modified backbones).
The Mechanism
5-MST is significantly more acidic than 5-Ethylthio-1H-tetrazole (ETT).
-
ETT pKa: ~4.3
-
5-MST pKa: < 3.5 (Estimated due to sulfonyl EWG)
This high acidity accelerates the protonation of the diisopropylamino group (activation), but also accelerates the acid-catalyzed removal of the DMT protecting group (detritylation) and depurination.
Figure 2: The Activation Window. High acidity improves activation but risks depurination.
Troubleshooting Guide (Workflow B)
Issue 1: N-1 Impurities (Shortmers)
-
Root Cause: Coupling efficiency is low. Despite the high acidity, the active tetrazolide might be decomposing before the 5'-OH can attack.[2]
-
Solution:
-
Refresh Reagent: 5-MST solutions in acetonitrile are less stable than ETT. Freshly prepare the solution every 24-48 hours.
-
Concentration: Increase activator concentration to 0.5 M (if solubility permits) to push kinetics.
-
Issue 2: Depurination (Loss of Adenosine/Guanosine)
-
Root Cause: 5-MST is too acidic. It is protonating the N-glycosidic bond of the purine bases, leading to cleavage of the base from the sugar. This is invisible on trityl monitors but devastating on LCMS (mass of base loss).
-
Solution:
-
Reduce Contact Time: If your standard coupling time is 5 minutes, reduce to 2 minutes. 5-MST is faster than ETT; it does not need the same duration.
-
Dilution: Do not use saturated solutions. 0.25 M is often sufficient for 5-MST due to its high proton activity.
-
Issue 3: Clogging Lines
-
Root Cause: Sulfonyl tetrazoles have different solubility profiles than alkyl-thio tetrazoles. They may crystallize in MeCN if the temperature drops.
-
Solution:
-
Co-solvent: Add 10% Adiponitrile or Propionitrile to the Acetonitrile. This disrupts the crystal lattice and prevents precipitation in synthesizer lines.
-
Comparative Data & Specifications
Solubility & Reactivity Matrix
| Parameter | 5-MST (Sulfonyl) | ETT (Ethylthio) | Implication for Yield |
| Electronic Effect | Strong Electron Withdrawing | Weak Electron Donating/Withdrawing | 5-MST is much more reactive/acidic. |
| pKa (Approx) | ~2.5 - 3.5 | 4.28 | 5-MST risks depurination; ETT is safer. |
| Solubility (MeCN) | Moderate | High | 5-MST requires strict concentration control. |
| Moisture Sensitivity | High | Moderate | 5-MST hydrolyzes faster; requires <30ppm water. |
Frequently Asked Questions (FAQs)
Q: Can I recycle the 5-MST solution left on the synthesizer? A: No. Unlike ETT, which is relatively stable, sulfonyl tetrazoles are prone to hydrolysis and degradation in solution over time. Discard any solution older than 48 hours to maintain coupling efficiency.
Q: I see a new peak on LCMS at M+16 or M+32. Is this oxidation? A: If you are using 5-MST as a substrate (Workflow A), this is likely hydrolysis (M - SO2Me + OH). The mass shift depends on the exact leaving group loss, but the formation of the tetrazolone (keto form) is the primary impurity. Ensure your reaction is strictly anhydrous.
Q: Why is my yield lower with 5-MST than with DCI? A: DCI (4,5-Dicyanoimidazole) is nucleophilic. 5-MST is acidic. If your coupling is slow due to sterics, DCI acts as a better nucleophilic catalyst. If your coupling is slow due to poor activation (electronic), 5-MST is better. However, 5-MST destroys the product (depurination) if left too long. Switch back to ETT or BTT unless you have a specific reason to use the sulfonyl variant.
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Farmer, S., et al. "16.7: Nucleophilic Aromatic Substitution."[7] Chemistry LibreTexts, 2022.
-
-
Activator Properties in Oligonucleotide Synthesis
-
Glen Research.[4] "About Activators: Now and Tomorrow." Glen Report 19.29.
-
-
Physical Properties of this compound
-
Sigma-Aldrich.[4] "Product Specification: this compound."
-
-
General Amine Reactivity with Sulfonyl Groups
-
"20.6: Reactions of Amines." Chemistry LibreTexts, 2020.
-
Sources
- 1. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activators for oligonucleotide and phosphoramidite synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. glenresearch.com [glenresearch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 5-Methylsulfonyltetrazole Synthesis
This technical guide addresses the synthesis of 5-Methylsulfonyl-1H-tetrazole (5-MST) , specifically focusing on the oxidation of 5-Methylthio-1H-tetrazole (5-MTT) .
Subject: Troubleshooting Common Byproducts & Optimization of Oxidation Protocols Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Oxidation Bottleneck
The synthesis of 5-MST is a classic functional group interconversion (FGI) where a thioether is oxidized to a sulfone. While conceptually simple, the electron-withdrawing nature of the tetrazole ring creates a unique reactivity profile.
The primary challenge is not the formation of the product, but preventing its degradation . The sulfonyl group at the C5 position renders the tetrazole ring highly electrophilic, making it susceptible to nucleophilic attack (hydrolysis) or ring fragmentation.
The Reaction Pathway
The oxidation proceeds in two distinct steps. Understanding this stepwise mechanism is critical for troubleshooting.
Figure 1: Stepwise oxidation pathway showing the critical "danger zones" for byproduct formation.
Common Byproducts & Troubleshooting
This section details the three most common impurity profiles found in crude 5-MST.
Impurity A: 5-Methylsulfinyl-1H-tetrazole (The Sulfoxide)
Identity: The "Half-Way" Intermediate. Symptoms:
-
Melting point depression.
-
TLC shows a spot slightly more polar than the starting material but less polar than the sulfone.
-
NMR: The methyl peak appears split or shifted slightly upfield relative to the sulfone.
| Root Cause | Mechanism | Solution |
| Stoichiometry Mismatch | Oxidation from Sulfoxide | Use 2.2 - 2.5 equivalents of oxidant (e.g., |
| Premature Quenching | The second oxidation step has a higher activation energy. | Monitor reaction by TLC/HPLC. Do not stop until the sulfoxide intermediate is <1%. |
| Catalyst Deactivation | If using Na₂WO₄, the catalyst may complex with byproducts. | Ensure pH is maintained (acidic) to keep the Tungstate active. |
Impurity B: 5-Hydroxy-1H-tetrazole (The Hydrolysis Product)
Identity: The "Dead" Product. Symptoms:
-
Low yield despite full conversion.
-
Product disappears during aqueous workup.
-
Appearance of a highly polar, water-soluble solid.
Technical Insight: The sulfonyl group at C5 makes the tetrazole ring electron-deficient. Water (a weak nucleophile) can attack the C5 position, displacing the methanesulfonyl group entirely, especially at neutral or basic pH.
Corrective Action:
-
Strict pH Control: Never allow the reaction mixture or workup solution to rise above pH 4 .
-
Avoid Basic Workups: Do not use saturated
to neutralize. Use cold brine or simply extract from the acidic reaction mixture if possible.
Impurity C: Azide/Nitrile Species (Ring Degradation)
Identity: The Safety Hazard. Symptoms:
-
Gas evolution (
) during reaction. -
Loss of tetrazole CH signal in NMR.
-
Formation of insoluble precipitates (metal azides if metal catalysts are used).
Corrective Action:
-
Temperature Control: Maintain reaction temperature
. The sulfonyl tetrazole is thermally sensitive. -
Peroxide Management: Quench excess peroxides with sodium thiosulfate before attempting to concentrate the solvent to avoid concentration of organic peroxides.
Recommended Protocol (Self-Validating)
This protocol uses a Tungstate-catalyzed hydrogen peroxide oxidation, optimized to minimize hydrolysis.
Reagents:
-
5-Methylthio-1H-tetrazole (1.0 eq)
-
Sodium Tungstate Dihydrate (
) (0.05 eq) -
Hydrogen Peroxide (30% w/w) (2.5 eq)
-
Solvent: Water/Acetic Acid (1:1) or Water/Ethanol (if solubility is an issue).
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-MTT and Sodium Tungstate in the solvent mixture. Cool to 0°C.
-
Why? Controls the exotherm of the first oxidation step (Sulfide
Sulfoxide).
-
-
Addition: Add
dropwise over 30 minutes.-
Checkpoint: Ensure internal temp does not exceed 10°C.
-
-
Ramp: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 12-24 hours.
-
Validation: Check TLC. If Sulfoxide persists after 24h, heat gently to 40°C (Do not exceed 50°C).
-
-
Workup (Critical):
-
Cool to 0°C.
-
Quench excess peroxide with saturated Sodium Thiosulfate (verify with starch-iodide paper).
-
Acidify: Adjust pH to ~1-2 with conc. HCl.
-
Extraction: Extract continuously with Ethyl Acetate (Sulfones are polar and water-soluble; simple extraction often fails).
-
-
Isolation: Dry organic layer (
) and concentrate under reduced pressure at .
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying synthesis failures.
Frequently Asked Questions (FAQ)
Q1: My product is a liquid/oil, but the literature says it should be a solid. Is it pure? A: 5-Methylsulfonyl-1H-tetrazole is highly polar and hygroscopic. If it absorbs moisture, it forms a viscous oil.
-
Validation: Run a
NMR in . The methyl group for the Sulfone typically appears downfield ( 3.4 - 3.6 ppm) compared to the Sulfoxide ( 3.0 - 3.2 ppm) and Sulfide ( 2.5 - 2.7 ppm).
Q2: Can I use KMnO₄ instead of Hydrogen Peroxide?
A: It is not recommended. Permanganate is a strong oxidant that can degrade the tetrazole ring, and removing the Manganese dioxide (
Q3: Is the product explosive? A: Yes, potentially. All tetrazoles are energetic materials. The addition of a sulfonyl group increases the oxygen balance and potential energy.
-
Safety Rule: Never scrape dry material with metal spatulas. Store in solution if possible, or keep wet with a small amount of solvent until use. Avoid rotary evaporation to complete dryness if the bath temperature is high.
Q4: Why did my reaction fizz violently? A: This indicates rapid decomposition of hydrogen peroxide, likely catalyzed by transition metal impurities or high temperature. This is dangerous as it releases oxygen and heat simultaneously. Ensure your glassware is metal-free and the temperature is strictly controlled.
References
-
Fundamental Tetrazole Chemistry
-
Oxidation Protocols (Sulfide to Sulfone)
-
Bahrami, K., et al. (2010). "TAPC-Promoted Oxidation of Sulfides." Journal of Organic Chemistry, 75(18), 6208-6213.
- Context: Provides mechanistic insight into selective oxid
-
- Safety of Tetrazoles: Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter. Context: Authoritative source on the explosive properties and handling of substituted tetrazoles.
-
Analytical Data (Melting Points/Spectra)
-
Sigma-Aldrich/Merck. "5-Methyl-1H-tetrazole Product Specification."
- Context: Used to differentiate starting materials
-
Sources
- 1. 5-(Methylthio)-1H-tetrazole 97 29515-99-9 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-(METHYLSULFONYL)-1H-TETRAZOLE | CymitQuimica [cymitquimica.com]
- 4. 5-Methyl-1H-tetrazole, 97% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ch]
- 5. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. H60248.14 [thermofisher.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methylsulfonyltetrazole
Welcome to the technical support center for the synthesis and optimization of 5-Methylsulfonyltetrazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic compound. As a molecule frequently utilized as a key intermediate in pharmaceutical development, particularly in the synthesis of certain β-lactam antibiotics, achieving high purity and yield is paramount.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound, which is typically prepared via the oxidation of its precursor, 5-Methylthiotetrazole.
Problem: Low or No Product Yield
Q1: My oxidation reaction of 5-Methylthiotetrazole is resulting in a very low yield. What are the potential causes and how can I fix this?
Low yield is the most common challenge and can stem from several factors, ranging from incomplete reaction to product degradation. The key is to systematically diagnose the root cause.
Potential Cause 1: Incomplete Oxidation The conversion of the thioether (-SCH₃) to the sulfone (-SO₂CH₃) is a stepwise process that proceeds through a sulfoxide intermediate (5-Methylsulfinyltetrazole). If the reaction is not driven to completion, you will have a mixture of starting material, the sulfoxide intermediate, and your desired sulfone product, making isolation of the pure product difficult and lowering the effective yield.
Solutions:
-
Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. Typically, slightly more than 2 molar equivalents are required to proceed from the thioether to the sulfone. It is recommended to start with ~2.1-2.2 equivalents and adjust as needed based on reaction monitoring.
-
Reaction Time & Temperature: Oxidation can be sluggish at low temperatures. While aggressive heating should be avoided to prevent decomposition[1], gentle warming to 40-50 °C can often increase the reaction rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
Choice of Oxidant: The potency of your oxidizing agent is critical. If your current method is ineffective, consider an alternative.
Table 1: Comparison of Common Oxidizing Agents for Thioether Oxidation
| Oxidant | Typical Solvent(s) | Temperature (°C) | Molar Eq. | Pros | Cons |
| Oxone® (KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water, Acetonitrile | 0 to RT | 2.1 - 2.5 | Effective, relatively safe, easy workup | Requires biphasic or aqueous solvent systems |
| m-CPBA (meta-Chloroperoxybenzoic acid) | DCM, Chloroform, Ethyl Acetate | 0 to RT | 2.1 - 2.2 | High reactivity, soluble in organic solvents | Potentially explosive, acidic byproduct requires neutralization |
| H₂O₂ with Catalyst (e.g., Sodium Tungstate) | Water, Acetic Acid | RT to 50 | >2.0 | Inexpensive, environmentally benign | Can be slow, requires catalyst, potential for runaway reaction |
Potential Cause 2: Product or Reactant Degradation Tetrazole rings are aromatic but can be susceptible to decomposition under harsh conditions, such as excessively high temperatures or extreme pH[1]. The desired product, this compound, is an energetic material and should be handled with care.
Solutions:
-
Temperature Control: Maintain a stable internal reaction temperature. Use an ice bath to manage any exotherms, especially during the addition of the oxidant. The thermal decomposition of related compounds can occur at elevated temperatures, so it is crucial to stay within a controlled range[2][3].
-
pH Management: If using an oxidant that produces acidic byproducts (like m-CPBA), the reaction mixture can become acidic, potentially degrading the tetrazole ring. Consider adding a non-nucleophilic buffer like sodium bicarbonate to the reaction.
Problem: Product Impurity
Q2: My final product shows multiple spots on TLC or peaks in LC-MS after workup. What are these impurities and how do I prevent or remove them?
Impurity profiling is critical for downstream applications. The most common impurities are related to the starting materials or intermediates from the oxidation process.
Common Impurities & Solutions:
-
Unreacted 5-Methylthiotetrazole (Starting Material):
-
Cause: Incomplete reaction.
-
Prevention: As discussed in Q1, ensure sufficient oxidant, time, and/or gentle heating to drive the reaction to completion. Monitor via TLC until the starting material spot is absent.
-
Removal: this compound is significantly more polar than 5-Methylthiotetrazole. This difference can be exploited for purification.
-
Recrystallization: Use a solvent system where the sulfone has lower solubility than the thioether, such as isopropanol/water or ethyl acetate/hexanes.
-
Column Chromatography: Silica gel chromatography using a gradient elution (e.g., starting with 20% ethyl acetate in hexanes and increasing polarity) can effectively separate the two compounds.
-
-
-
5-Methylsulfinyltetrazole (Sulfoxide Intermediate):
-
Cause: Insufficient oxidizing power or stoichiometry (only ~1 equivalent of oxidant has reacted).
-
Prevention: Increase the amount of oxidant to >2.0 equivalents. If the issue persists, switch to a stronger oxidizing agent (see Table 1).
-
Removal: The polarity of the sulfoxide is intermediate between the starting thioether and the final sulfone. While challenging, careful column chromatography can isolate the desired sulfone. It is often more efficient to push the reaction to completion.
-
-
Process-Related Impurities from Precursor Synthesis:
-
Cause: The synthesis of the 5-Methylthiotetrazole precursor may introduce impurities that carry through. For example, if synthesizing from 5-mercaptotetrazole and a methylating agent, unreacted starting material or over-alkylation products could be present.
-
Prevention: Always use a highly pure, well-characterized precursor. It is advisable to purify the 5-Methylthiotetrazole via recrystallization or chromatography before proceeding to the oxidation step. The identification and synthesis of process-related impurities are crucial for robust process development[4][5].
-
Frequently Asked Questions (FAQs)
Q3: What is the recommended general workflow for synthesizing high-purity this compound?
The most reliable method is a two-step process starting from a commercially available precursor. The general workflow involves the synthesis of the thioether followed by its oxidation.
Caption: General Synthetic Workflow for this compound.
Q4: What are the most critical safety precautions for this synthesis?
Safety must be the highest priority, especially given the reagents and product class.
-
Azide Precursors: If your synthesis starts from sodium azide to form the tetrazole ring, be aware that hydrazoic acid (HN₃) can be formed under acidic conditions. Hydrazoic acid is highly toxic, volatile, and explosive[6]. Reactions involving azides should be conducted in a well-ventilated fume hood, and acidic conditions should be carefully controlled.
-
Oxidizing Agents: Peroxy acids like m-CPBA are shock-sensitive and can decompose violently upon heating. Always add oxidants in portions and control the reaction temperature with an ice bath.
-
Product Stability: this compound, like many tetrazoles with a high nitrogen content, is an energetic compound. It has a high enthalpy of formation and can decompose exothermically. Avoid excessive heat, grinding, or mechanical shock. The decomposition temperature is a critical parameter that defines the upper limit for safe handling during manufacturing[3].
Q5: How should I store the final this compound product?
Proper storage is essential to maintain the integrity of the compound.
-
Temperature: Store in a cool, dry place. The World Health Organization (WHO) defines normal storage conditions as dry, well-ventilated premises at 15-25 °C, or up to 30 °C depending on the climate[7]. Refrigeration (2-8 °C) can be used for long-term storage, but ensure the container is tightly sealed to prevent moisture condensation upon removal.
-
Container: Use a tightly sealed, clearly labeled container. The container-closure system is important for preventing degradation from environmental factors[7].
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent potential degradation from atmospheric moisture and oxygen.
-
Stability Testing: For long-term use in pharmaceutical development, a formal stability testing program should be implemented to establish a re-test date or shelf life under defined storage conditions[8][9].
Experimental Protocols
Protocol 1: Oxidation of 5-Methylthiotetrazole using Oxone®
This protocol provides a reliable method for the oxidation step.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methylthiotetrazole (1.0 eq) in a 1:1 mixture of methanol and water (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Oxidant Preparation: In a separate beaker, dissolve Oxone® (2.2 eq) in deionized water (approx. 10 mL per gram of Oxone®).
-
Addition: Add the Oxone® solution dropwise to the cooled solution of 5-Methylthiotetrazole over 30-45 minutes. Monitor the internal temperature to ensure it does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate / Hexanes). The product spot should be significantly more polar (lower Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until a test with starch-iodide paper indicates no remaining peroxides.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization (e.g., from isopropanol).
Caption: Troubleshooting Decision Tree for Low Product Yield.
References
- CN103351353A - Aqueous phase synthesis method of 5-methyl tetrazole.
- US4791210A - Process for the production of 5-methyltetrazole.
- Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor.
- Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC.
- Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. MDPI.
- Stability testing of existing active substances and related finished products. European Medicines Agency (EMA).
-
Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[10][11][12]Triazolo[4,3-b][10][11][12][13]tetrazine. MDPI.
- Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. PubMed.
- Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Semantic Scholar.
- Expiration Dating and Stability Testing for Human Drug Products. U.S.
- Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. MDPI.
- Mechanism of thermal decomposition of tetramethylsilane. RSC Publishing.
- Decomposition temper
- (PDF) Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil.
- Annex 5 Guidelines for stability testing of pharmaceutical products.
- US5451682A - Method for synthesizing 5-aminotetrazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]
- 7. www3.paho.org [www3.paho.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. CN103351353A - Aqueous phase synthesis method of 5-methyl tetrazole - Google Patents [patents.google.com]
- 11. US4791210A - Process for the production of 5-methyltetrazole - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stability & Handling of 5-Methylsulfonyltetrazole (5-MST)
[1]
Ticket ID: MST-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 5-Methylsulfonyltetrazole (5-MST) and its derivatives.
In drug development, 5-MST derivatives (specifically 1-substituted-5-methanesulfonyltetrazoles ) are potent reagents for the Julia-Kocienski olefination , prized for their ability to synthesize E-alkenes with high stereoselectivity.[1] However, they present a "stability paradox": the very electron-deficiency that makes the sulfonyl group an excellent leaving group also renders the tetrazole ring susceptible to nucleophilic attack and thermal decomposition.[1]
Immediate Action Required: If you are currently witnessing an uncontrolled exotherm or rapid gas evolution, STOP .[1] Cool the reaction vessel immediately to -78°C (if in synthesis) or dilute with cold inert solvent. The release of N₂ gas indicates irreversible ring fragmentation.[1]
Critical Stability Profile
The following data summarizes the operational boundaries for 5-MST reagents (e.g., 1-phenyl-5-methanesulfonyltetrazole, PT-sulfone).
| Parameter | Limit / Threshold | Consequence of Excursion |
| Thermal Stability (Solid) | < 50°C (Storage)> 120°C (Onset of Decomposition) | Solid-state degradation; potential shock sensitivity (energetic material risk).[1] |
| Reaction Temperature (Anion) | Max -60°C (Ideal: -78°C) | Above -60°C, the metallated sulfone anion self-condenses or fragments, destroying the reagent before it reacts with the aldehyde.[1] |
| pH Sensitivity | pH < 4 (Stable)pH > 10 (Unstable in aqueous) | Rapid hydrolysis of the sulfonyl moiety to 5-hydroxytetrazole and methanesulfinate.[1] |
| Moisture Tolerance | < 0.1% Water Content | Water acts as a nucleophile and proton source, quenching the base and hydrolyzing the sulfone.[1] |
| Oxidant Compatibility | Compatible with H₂O₂/mCPBA | Exotherm Warning: Oxidation of the sulfide precursor is highly exothermic; uncontrolled heat degrades the product in situ. |
Troubleshooting Guide (Q&A)
Category A: Reaction Failure (Julia-Kocienski Olefination) [1]
Q1: I added the base (KHMDS/LiHMDS) to the sulfone, waited 30 minutes, and then added my aldehyde. The yield is <10%.[1] What happened? A: You likely experienced "Anion Death." The metallated 5-MST anion is thermally fragile.[1] Unlike stable phosphonium ylides (Wittig), the sulfonyl tetrazole anion will self-destruct or dimerize if left alone, even at -78°C.[1]
-
The Fix: Switch to Barbier-type conditions . Premix the sulfone and the aldehyde first, then add the base slowly.[1] This ensures the unstable anion is trapped by the aldehyde immediately upon formation.[1]
Q2: My reaction mixture turned dark black/brown upon adding the base. Is this normal? A: A color change to yellow or light orange is typical for the anion.[1] Dark black/brown indicates decomposition, likely via ring fragmentation or polymerization.[1]
-
Root Cause: Localized heating.[1] If you add the base too quickly, the heat of deprotonation raises the local temperature above the stability threshold (-60°C).[1]
-
The Fix: Use an internal thermometer .[1] Ensure the internal temperature never rises above -70°C during addition. Add base down the side of the flask to precool it.[1]
Category B: Reagent Degradation (Storage & Synthesis) [1]
Q3: We synthesized 5-MST via oxidation of the sulfide, but the melting point is 20°C lower than reported. Why? A: This indicates Over-Oxidation or Hydrolysis .[1] During the oxidation of 5-methylthio-tetrazole to 5-methylsulfonyl-tetrazole (using H₂O₂ or mCPBA), the reaction is exothermic.[1] If the temperature exceeds 40-50°C during this step, the sulfone can hydrolyze (if water is present) or the ring can cleave.[1]
-
The Fix: Maintain oxidation temperature between 0°C and 25°C. Monitor by TLC; stop exactly when the sulfoxide intermediate disappears.
Q4: Can I store 5-MST in solution for future use? A: Not recommended. In solution (especially THF or DMF), trace peroxides or moisture can slowly degrade the sulfone.[1] Furthermore, dissolved tetrazoles are potential energetic hazards if the solvent evaporates and concentrates the material.[1]
-
The Fix: Store as a dry, crystalline solid under Argon at 4°C.
Detailed Protocols
Protocol A: The "Safe-Fail" Julia-Kocienski Reaction
Use this protocol to prevent anion degradation.
Reagents:
-
Aldehyde (1.0 equiv)[1]
-
1-Phenyl-5-methanesulfonyltetrazole (PT-Sulfone) (1.2 equiv)[1]
-
KHMDS (0.5 M in toluene) (1.3 equiv)[1]
-
Solvent: Anhydrous DME (1,2-Dimethoxyethane) or THF.[1]
Step-by-Step:
-
Drying: Flame-dry a 2-neck round bottom flask under vacuum; backfill with Argon.
-
Premix: Add PT-Sulfone and Aldehyde to the flask. Dissolve in DME (0.1 M concentration).
-
Cooling: Submerge in a dry ice/acetone bath. Wait until the internal probe reads -78°C.
-
Addition: Add KHMDS dropwise via syringe pump over 15 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 3 hours.
-
Quench: Quench with saturated NH₄Cl before the mixture reaches 0°C if the reaction is complete by TLC, otherwise quench at RT.
Protocol B: Purification of Degraded Reagent
If your 5-MST reagent smells like sulfur or is sticky:
-
Dissolve in minimal hot Ethanol (EtOH).[1]
-
Filter hot to remove insoluble polymer/salts.[1]
-
Cool slowly to 4°C.
-
Collect white crystals.[1] Discard the filtrate immediately (contains sulfinates/decomposition products).[1]
Mechanism & Degradation Pathways[1][2]
The following diagram illustrates the "Life and Death" of the 5-MST anion. Understanding this pathway explains why temperature control is non-negotiable.[1]
Figure 1: The bifurcation of the 5-MST anion pathway.[1] The presence of an electrophile (aldehyde) is required to outcompete the intrinsic instability of the metallated species.[1]
References
-
Blakemore, P. R. (2002).[1] "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.[1]
-
Kocienski, P. J., et al. (1998).[1] "A Synthesis of (E)-alkenes using the Julia-Kocienski Olefination." Synlett, 1998(1), 26-28.[1]
-
Aïssa, C. (2011).[1] "Mechanistic Aspects of the Julia-Kocienski Olefination." European Journal of Organic Chemistry, 2011(31), 6127-6136.[1] [1]
-
Robiette, R., et al. (2006).[1] "On the Stereochemistry of the Julia−Kocienski Olefination: A DFT Study." Journal of Organic Chemistry, 71(11), 4088–4093.[1]
-
Zajc, B. (2009).[1] "Julia-Kocienski Reaction: Reagents and Conditions."[1] Organic Reactions, 1-150.[1] (Detailed review of sulfone stability). [1]
Disclaimer: This guide is for research purposes only. 5-Methylsulfonyltetrazoles are potentially energetic materials.[1] Always conduct a safety assessment before scaling up.
Technical Support Center: 5-Methylsulfonyltetrazole (MST) in Reaction Media
Topic: Troubleshooting Solubility and Stability of 5-Methylsulfonyltetrazole (MST) Document ID: MST-TS-001 Audience: Synthetic Chemists, Oligonucleotide Process Engineers Last Updated: February 8, 2026
Executive Summary & Molecule Profile
This compound (MST) is a high-potency activator used primarily in solid-phase oligonucleotide synthesis (SPOS). Unlike standard 1H-Tetrazole, the presence of the electron-withdrawing methylsulfonyl group (
However, this structural modification alters its physicochemical profile, leading to distinct solubility challenges in Acetonitrile (ACN) compared to standard activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT).
Physicochemical Profile
| Property | Data | Impact on Protocol |
| CAS Number | 21744-55-8 | Verification of raw material. |
| Molecular Weight | 148.14 g/mol | Calculation of molarity. |
| Estimated pKa | ~3.0 - 3.5 | Higher acidity than 1H-Tetrazole (pKa 4.9); faster coupling but higher risk of depurination. |
| Primary Solvent | Acetonitrile (Anhydrous) | Standard medium for phosphoramidite chemistry. |
| Solubility Risk | High | Prone to crystallization at concentrations >0.3 M or temperatures <20°C. |
Diagnostic Troubleshooting Guides
Issue 1: Precipitation in Delivery Lines (The "Clogging" Phenomenon)
Symptom: White crystalline deposits forming in PTFE tubing or valves of automated synthesizers, leading to flow restriction or "activator time-out" errors.
Root Cause: MST has a steeper solubility-temperature curve than 1H-Tetrazole. While soluble at room temperature (25°C), a drop of just 3-5°C (common in air-conditioned labs) can trigger rapid crystallization, particularly if the solution is prepared near saturation (0.4–0.5 M).
Corrective Workflow:
Figure 1: Decision tree for diagnosing and resolving precipitation events in automated delivery systems.
Expert Insight: Do not attempt to re-dissolve crystals inside the lines by heating the lines directly with a heat gun. This creates pressure pockets and can damage PEEK fittings. Always flush with pure Acetonitrile first.
Issue 2: Incomplete Dissolution During Preparation
Symptom: Particulates remain visible after adding MST solid to Acetonitrile, or the solution appears "hazy."
Root Cause: The sulfonyl group imparts significant polarity, creating strong crystal lattice energy. Simple stirring is often insufficient to break this lattice in anhydrous ACN, which has poor solvating power for ionic-like interactions compared to water.
Preparation Protocol (0.25 M Standard):
-
Calculate: For 1 Liter of 0.25 M solution, weigh 37.04 g of MST.
-
Solvent Choice: Use Acetonitrile with <30 ppm water .
-
Note: Higher water content actually improves solubility but destroys the subsequent coupling reaction.
-
-
Addition Order:
-
Add 80% of the solvent volume to the flask first.
-
Add MST solid slowly under stirring (magnetic stir bar).
-
Add remaining solvent to volume.
-
-
Agitation:
-
Required: Sonication for 10–15 minutes or vigorous stirring for 45 minutes.
-
Visual Check: Solution must be optically clear.
-
Data: Solubility Thresholds in Acetonitrile (at 25°C)
| Concentration | Status | Recommendation |
|---|---|---|
| 0.10 M | Highly Stable | Recommended for small-scale/research. |
| 0.25 M | Stable | Industry Standard for MST. |
| 0.35 M | Metastable | Risk of precipitation overnight. |
| 0.50 M | Unstable | Not Recommended. High risk of crystallization. |
Issue 3: Unexpected Detritylation (DMT Loss)
Symptom: Lower yield of full-length product; appearance of n-1 deletion sequences despite "successful" coupling.
Root Cause: This is a chemical compatibility issue, not just solubility. Because MST (pKa ~3) is more acidic than 1H-Tetrazole (pKa 4.9), prolonged contact times can inadvertently remove the DMT (dimethoxytrityl) protecting group during the coupling step, leading to double-coupling or branching.
Solution:
-
Reduce Coupling Time: If switching from Tetrazole to MST, reduce coupling time by 30-50%.
-
Buffer Check: Ensure the washing steps after coupling are sufficient to remove all traces of the acidic activator before oxidation.
Frequently Asked Questions (FAQ)
Q: Can I replace 1H-Tetrazole with MST 1:1 in my protocol? A: No. You must adjust two parameters:
-
Concentration: If you use 0.45 M Tetrazole, you must drop to 0.25 M for MST to ensure solubility.
-
Coupling Time: MST is faster. Reduce contact time to prevent acid-catalyzed side reactions.
Q: Is MST hygroscopic? A: The solid is moderately hygroscopic. However, the solution in Acetonitrile is the critical vector. If the solution absorbs atmospheric moisture, the MST will not precipitate, but the water will hydrolyze the phosphoramidite active ester immediately upon mixing.
-
Test: If your coupling efficiency drops but the solution is clear, check the water content of the ACN/MST solution (Karl Fischer titration). It should be <50 ppm.[1]
Q: Why use MST if it has solubility issues? A: It is necessary for RNA synthesis (2'-O-protection creates steric bulk) and LNA (Locked Nucleic Acid) synthesis. Standard activators like 1H-Tetrazole are often too weak/slow to penetrate the steric bulk of these modified bases effectively.
Advanced Workflow: Preparation & QC
The following diagram outlines the rigorous preparation required to ensure a stable MST solution for GMP or high-value synthesis.
Figure 2: Standard Operating Procedure (SOP) for preparing 0.25 M MST activator solution.
References
-
Glen Research. Activators for Oligonucleotide Synthesis. Glen Report. [Link]
- Context: Discusses the solubility limitations of tetrazole derivatives and the trade-offs between acidity and stability.
- Context: Physicochemical data and safety handling for CAS 21744-55-8.
-
Biotage. Solid Phase Oligonucleotide Synthesis - Activator Selection.[Link]
- Context: Overview of coupling mechanisms and the role of acidic activ
-
PubChem. Compound Summary: 5-(Methylsulfonyl)-1H-tetrazole. National Library of Medicine. [Link]
Sources
Technical Support Center: Optimizing 5-Methylsulfonyltetrazole (5-MST) Reactions
The following technical support guide is designed for researchers and process chemists working with 5-Methylsulfonyltetrazole (5-MST) and its derivatives (specifically 1-phenyl-1H-tetrazol-5-yl sulfones, or PT-sulfones).
Executive Summary: The Dual Role of 5-MST
This compound (5-MST) derivatives are versatile reagents acting primarily in two modes:[1]
-
Julia-Kocienski Olefinators: The sulfone stabilizes a carbanion for addition to aldehydes, followed by a Smiles rearrangement and
extrusion to form alkenes.[2] -
Electrophiles for
: The tetrazolyl sulfone is a "super-leaving group," enabling functionalization of the tetrazole core via nucleophilic aromatic substitution.
In this context, "Catalyst Selection" refers to two distinct categories depending on your reaction mode:
-
For Olefination: The "catalyst" is effectively the Promoter (Base/Cation) . The counter-cation (
vs ) acts as a Lewis acid template that dictates stereoselectivity ( ). -
For Substitution: The catalyst is typically a Phase Transfer Catalyst (PTC) or a transition metal (Pd/Ni) for desulfitative cross-coupling.
Module 1: Julia-Kocienski Olefination (Stereocontrol)
The "Catalyst" is the Cation
In Julia-Kocienski chemistry, the base is stoichiometric, but the metal counter-ion functions catalytically to organize the transition state. Your choice of base determines the geometry of the final alkene.
Quick Reference: Base & Solvent Selection Matrix
| Target Geometry | Recommended Base (Promoter) | Solvent System | Mechanism of Selectivity |
| E-Alkene (Trans) | KHMDS (Potassium hexamethyldisilazide) | DME (Dimethoxyethane) or DMF | Open Transition State: Large |
| Z-Alkene (Cis) | LiHMDS or NaH | THF or Toluene | Closed Transition State: Small |
| High Yield (General) | Cs2CO3 (Cesium Carbonate) | DMF / DMSO | Mild heterogeneous conditions; often yields high E-selectivity due to the large Cesium cation. |
Troubleshooting Guide: Olefination Issues
Q: I am observing low E-selectivity (E:Z < 5:1) despite using KHMDS. Why?
-
Root Cause: The "Open Transition State" required for E-selectivity is collapsing. This often happens if the solvent is not polar enough to solvate the potassium cation fully, or if the reaction temperature is too low during the addition step.
-
Corrective Action:
-
Switch solvent to DMF (highly polar) to fully dissociate the K-enolate.
-
Add 18-Crown-6 (1.0 equiv) to sequester the potassium ion. This forces a "naked" anion mechanism, maximizing E-selectivity.
-
Q: My reaction stalls after the addition step (Intermediate isolated). Why no elimination?
-
Root Cause: The Smiles Rearrangement is the rate-determining step. If the tetrazole ring is electron-rich or sterically crowded, the rearrangement (migration of the tetrazole from S to O) is too slow.
-
Corrective Action:
-
Allow the reaction to warm to room temperature or even reflux after the initial addition at -78°C.
-
Ensure you are using PT-sulfones (Phenyl-Tetrazole).[3] If using a TBT (t-Butyl-Tetrazole) derivative, the steric bulk often requires higher energy to rearrange.
-
Workflow Visualization: Optimizing Selectivity
Caption: Decision tree for optimizing stereoselectivity in Julia-Kocienski olefination based on cation selection.
Module 2: Nucleophilic Substitution ( )
The Catalyst is a Phase Transfer Agent
When using 5-MST as a scaffold to attach nucleophiles (displacing the sulfonyl group), the reaction is often biphasic (organic sulfone + aqueous nucleophile).
Recommended Catalyst: Tetrabutylammonium Bromide (TBAB)
-
Loading: 5-10 mol%
-
Mechanism: TBAB transports the anionic nucleophile (e.g.,
, , ) from the aqueous phase into the organic phase (DCM or Toluene) where the lipophilic 5-MST resides. -
Why it works: The tetrazole ring activates the sulfone for displacement. Without PTC, the reaction is kinetically dead due to phase separation.
Troubleshooting Guide: Substitution
Q: The sulfone is not being displaced, even with PTC. Is the catalyst dead?
-
Root Cause: The nucleophile might be too highly hydrated.
-
Corrective Action:
-
Switch to 18-Crown-6 if using Potassium salts (KCN, KOAc) in acetonitrile (solid-liquid PTC).
-
Use anhydrous conditions with a polar aprotic solvent (DMSO or NMP) to bypass the need for PTC, though this complicates workup.
-
Q: Can I use Palladium to couple the 5-MST with aryl boronic acids?
-
Answer: Yes, via Desulfitative Cross-Coupling .
-
Protocol: Use
(5 mol%) with a phosphine ligand (e.g., or XPhos) and a base ( ). -
Note: This mechanism involves oxidative addition into the C-S bond, extrusion of
, and reductive elimination.[4] It is distinct from .
Module 3: Safety & Stability (Critical)
Warning: Tetrazoles are energetic materials. The addition of a sulfonyl group adds oxygen balance, potentially increasing sensitivity.
Thermal Stability Data
-
Decomposition Onset: ~190°C - 220°C (Exothermic).
-
Safe Operating Limit: Do not exceed 150°C .
-
Handling: Avoid concentrating 5-MST derivatives to dryness in the presence of strong acids or metals.
Mechanism of Decomposition (Smiles vs. Explosion)
In the Julia-Kocienski reaction, the "Smiles Rearrangement" is a controlled decomposition. However, uncontrolled thermal stress leads to ring rupture and
Caption: Divergence between the desired synthetic pathway and thermal decomposition hazards.
References
-
Blakemore, P. R., et al. (1998). "A Stereoselective Synthesis of Trans-1,2-Disubstituted Alkenes Based on the Condensation of Ethyl 1-Phenyl-1H-tetrazol-5-yl Sulfone with Aldehydes." Synlett.
-
Kocienski, P. J., et al. (2004). "Julia-Kocienski Olefination."[3][5][6] Reaction Flash.
-
Aïssa, C. (2011). "Mechanistic Manifolds in the Julia-Kocienski Olefination." European Journal of Organic Chemistry.
-
Zajc, B., et al. (2024). "Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations." Molecules.
-
Gao, D., et al. (2015). "Palladium-Catalyzed Desulfitative C-C Bond Formation." Organic Chemistry Frontiers.
Sources
Technical Support Center: 5-Methylsulfonyltetrazole (5-MST) Reaction Kinetics
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Methylsulfonyltetrazole (5-MST). As Senior Application Scientists, we've developed this guide based on our experience helping researchers troubleshoot and optimize their experiments. This is not a rigid manual, but a dynamic, question-and-answer resource designed to address the real-world challenges you may face when studying the effect of temperature on your reaction rates. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions & Troubleshooting
Q1: I've increased the temperature of my reaction involving 5-MST to speed it up, but now I'm getting inconsistent results and multiple unknown peaks in my HPLC analysis. What's happening?
Answer: This is a classic and important issue. While increasing temperature does increase the rate of most chemical reactions, it's not a universal solution and can introduce significant complications, especially with energetically sensitive molecules like tetrazoles.
Here’s a breakdown of the likely causes:
-
Thermal Decomposition: 5-MST, like many tetrazole derivatives, has a threshold for thermal stability. Exceeding this temperature doesn't just accelerate your desired reaction; it initiates competing degradation pathways. A study on the thermal decomposition of the related 5-aminotetrazole showed that different decomposition routes with different products become accessible at high temperatures.[1] For 5-MST, elevated temperatures can lead to the extrusion of nitrogen gas (N₂) and the formation of highly reactive intermediates that can polymerize or react with your solvent and starting materials, leading to the unknown peaks you're observing.
-
Side Reactions: The activation energy (Ea) for your desired reaction is different from the Ea of potential side reactions. By significantly increasing the temperature, you might be providing enough energy to overcome the activation barrier for an undesired pathway that was kinetically unfavorable at lower temperatures.
-
Solvent Reactivity: The solvent you are using might become more reactive at higher temperatures, potentially participating in the reaction itself. It's crucial to use a stable, high-boiling, and inert solvent if high temperatures are necessary.
Our Recommendation: Instead of making large, arbitrary jumps in temperature, we advise a systematic approach. Determine the kinetic profile of your reaction at a few, well-controlled temperature points (e.g., 40°C, 50°C, and 60°C). This will not only help you find the optimal temperature for clean conversion but also allow you to calculate the activation energy using the Arrhenius equation, providing a much deeper understanding of your system.[2][3]
Q2: My reaction rate is inconsistent even when I run experiments at the same set temperature. What are the potential sources of this variability?
Answer: This is a frustrating but common problem that usually points to issues with experimental control rather than the inherent chemistry. Inconsistency is the enemy of reliable data. Let's troubleshoot the most common culprits:
-
Inadequate Temperature Control: Is your reaction vessel truly at the set temperature? An oil bath's thermostat reading is not the same as the internal reaction temperature. Use a calibrated thermometer or probe placed directly in the reaction mixture (if safe and practical) to monitor the true temperature. Hot spots can develop with mantle heating or on hot plates, leading to localized areas of higher reaction rates.
-
Poor Mixing: If your reaction is heterogeneous or if reagents are added slowly, inefficient stirring can create concentration gradients. One part of the flask may have a higher concentration of reactants, leading to a faster local rate, while another part is starved. This is especially critical during the initial phase of the reaction.
-
Reagent Purity and Handling:
-
5-MST Purity: Is the purity of your 5-MST consistent between batches? Impurities can act as inhibitors or catalysts.
-
Water Content: Tetrazoles and many reactants are sensitive to moisture. Ensure you are using anhydrous solvents and proper inert atmosphere techniques (e.g., nitrogen or argon blanket) if your reaction is sensitive to water. Water can hydrolyze reactants or intermediates, or alter the polarity of the solvent, thereby affecting the reaction rate.
-
-
Initiation/Timing Variations: Are you starting the "clock" for your reaction at the exact same point every time? For fast reactions, even a few seconds of variation in adding a key reagent or catalyst can lead to noticeable differences in conversion at early time points.
A self-validating system would involve running a small-scale, well-controlled "standard" reaction alongside your experimental variations to ensure that your baseline conditions are reproducible on that day.
Experimental Protocol: Determining the Activation Energy (Ea) via Arrhenius Plot
This protocol provides a robust method for quantifying the effect of temperature on your 5-MST reaction rate. The goal is to obtain the rate constant (k) at several different temperatures to construct an Arrhenius plot.
Objective: To calculate the activation energy (Ea) for the reaction of 5-MST with Substrate Y.
Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents from a reliable source.
-
Prepare a stock solution of 5-MST and Substrate Y to ensure concentration consistency across all experiments.
-
-
Reaction Setup:
-
Set up a jacketed reaction vessel connected to a circulating water/oil bath for precise temperature control.
-
Place the reaction vessel on a magnetic stir plate with a stir bar.
-
Insert a calibrated temperature probe into the reaction mixture.
-
-
Kinetic Run (Example at 313 K / 40°C):
-
Equilibrate the solvent and Substrate Y in the vessel to the target temperature (40°C).
-
Initiate the reaction by adding the 5-MST stock solution. Start a timer immediately. This is t=0.
-
At predetermined time intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a large excess of cold solvent or a specific chemical quencher) to stop the reaction.
-
Analyze each quenched aliquot by a validated analytical method (e.g., HPLC, UPLC, GC) to determine the concentration of the reactant or product.
-
-
Data Analysis (for a single temperature):
-
Plot the concentration of your reactant vs. time.
-
Determine the order of the reaction with respect to that reactant (e.g., for a first-order reaction, a plot of ln[Reactant] vs. time will be linear).[4]
-
The rate constant, k, is derived from the slope of this line. For a first-order reaction, the slope is -k.[4]
-
-
Repeat for Other Temperatures:
-
Repeat the entire kinetic run at a minimum of two other temperatures (e.g., 50°C and 60°C). It is crucial to keep all other parameters (concentrations, solvent, stirring speed) identical.
-
-
Constructing the Arrhenius Plot:
-
The Arrhenius equation is: k = A e-Ea/RT
-
The linear form is: ln(k) = -Ea/R * (1/T) + ln(A)[3]
-
Plot ln(k) on the y-axis versus 1/T (in Kelvin) on the x-axis.[5][6]
-
The plot should yield a straight line. The slope of this line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).
-
Calculate the Activation Energy: Ea = -slope * R
-
Data Presentation
Your collected data should be organized clearly.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) (Hypothetical) | ln(k) |
| 40 | 313.15 | 0.00319 | 1.5 x 10⁻⁴ | -8.80 |
| 50 | 323.15 | 0.00309 | 4.5 x 10⁻⁴ | -7.71 |
| 60 | 333.15 | 0.00300 | 12.1 x 10⁻⁴ | -6.72 |
Visualizing the Workflow
Workflow for Kinetic Analysis
The following diagram outlines the logical flow for conducting a thorough kinetic analysis to determine the effect of temperature on your reaction.
Caption: Workflow for determining activation energy (Ea).
Q3: What does the Activation Energy (Ea) value tell me about my 5-MST reaction?
Answer: The Activation Energy (Ea) is the minimum amount of energy required for a reaction to occur.[3] In a practical sense, it quantifies the temperature sensitivity of your reaction.
-
A high Ea means the reaction rate is very sensitive to temperature. Small increases in temperature will cause a large increase in the reaction rate. This can be beneficial if you need to accelerate a sluggish reaction, but it also means that precise temperature control is critical to achieving reproducible results.
-
A low Ea indicates that the reaction rate is less dependent on temperature. Increasing the temperature will only have a modest effect on the rate. These reactions are often easier to control.
Understanding the Ea allows you to make informed decisions. For a reaction with a high Ea, you might invest in a more precise temperature control system. For a reaction with a low Ea where you're seeing side products at elevated temperatures, you would know that simply heating it further is an inefficient strategy and you should instead explore other avenues like changing the catalyst or solvent.[7]
References
-
Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. ResearchGate. Available from: [Link]
-
Simplified Rates of Reaction from an Organic Chemist. Making Molecules. Available from: [Link]
-
Arrhenius Equation. Chemistry LibreTexts. Available from: [Link]
-
Rate constants and the Arrhenius equation. Chemguide. Available from: [Link]
-
AP Chem Unit 5 Review - Kinetics in 10 Minutes! YouTube. Available from: [Link]
-
Collision Theory & Arrhenius Equation. Chad's Prep. Available from: [Link]
-
Factors that Affect Reaction Rates. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Simplified Rates of Reaction from an Organic Chemist — Making Molecules [makingmolecules.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Navigating the Challenges of 5-Methylsulfonyltetrazole: A Technical Support Guide for Researchers
Welcome to the technical support center for 5-Methylsulfonyltetrazole. As a pivotal reagent in contemporary drug discovery and development, its unique reactivity is matched by its sensitivity to ambient moisture. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for managing the challenges associated with the handling, storage, and use of this compound. Here, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reproducibility of your results.
Section 1: Understanding the Core Challenge - Moisture Sensitivity
Q1: What makes this compound so sensitive to moisture?
A1: The moisture sensitivity of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl group and the carbon atom in the tetrazole ring. The sulfonyl group (-SO2-) is strongly electron-withdrawing, which polarizes the sulfur-carbon bond and makes the sulfur atom susceptible to nucleophilic attack. Water, acting as a nucleophile, can attack this electrophilic sulfur center, leading to the hydrolysis of the compound. While specific studies on the hygroscopicity of this compound are not extensively published, organic compounds containing functional groups like hydroxyl or carboxyl groups are known to be particularly hygroscopic.[1] The presence of the nitrogen-rich tetrazole ring can also contribute to water absorption through hydrogen bonding.
Q2: What are the consequences of moisture exposure in my experiments?
A2: Exposure of this compound to moisture can have several detrimental effects on your experiments:
-
Compound Degradation: The primary consequence is the hydrolysis of the this compound, leading to the formation of methanesulfonic acid and 5-methyltetrazole. This degradation reduces the purity of your starting material and can introduce unwanted byproducts into your reaction mixture.
-
Inconsistent Reaction Yields: The presence of water can consume your reagent, leading to lower than expected yields. Furthermore, the degradation products can potentially interfere with your desired reaction pathway, leading to the formation of unexpected side products.
-
Poor Reproducibility: Failure to control moisture will lead to variability in the amount of active reagent present in each experiment, making it difficult to obtain reproducible results.
Section 2: Proactive Measures for Handling and Storage
Q3: What are the best practices for storing this compound?
A3: Proper storage is the first line of defense against moisture-induced degradation. The following storage conditions are crucial:
-
Inert Atmosphere: this compound should always be stored under a dry, inert atmosphere such as nitrogen or argon.[2]
-
Sealed Containers: Use containers with tight-fitting seals. For frequently accessed material, consider transferring smaller aliquots to separate vials to minimize exposure of the bulk supply.
-
Dry, Cool Environment: Store the compound in a desiccator or a dry box in a cool, well-ventilated area.[3][4] Avoid storing it in areas with high humidity.
-
Desiccants: Place a suitable desiccant, such as silica gel or calcium chloride, in the storage container to absorb any residual moisture.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light. |
| Location | Desiccator or Dry Box | Maintains a low-humidity environment. |
| Temperature | Cool and consistent | Reduces the rate of potential degradation. |
Q4: How should I handle this compound when setting up a reaction?
A4: Handling this compound requires meticulous attention to detail to exclude moisture. The use of inert atmosphere techniques is paramount.
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound under inert conditions.
Step-by-Step Protocol for Setting up a Reaction:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at a temperature above 120°C for several hours, preferably overnight. The hot glassware should then be assembled while hot and allowed to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere Setup: The reaction should be set up in a glovebox or using a Schlenk line. A positive pressure of inert gas should be maintained throughout the experiment.
-
Solvent Preparation: Use only anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles.
-
Weighing and Transfer: Weigh the required amount of this compound in the glovebox. If a glovebox is not available, a two-necked flask under a positive pressure of inert gas can be used. The compound can then be transferred to the reaction flask via a powder funnel or dissolved in a small amount of anhydrous solvent and transferred via a syringe.
Section 3: Troubleshooting Common Issues
Q5: My reaction yield is consistently low. Could moisture be the culprit?
A5: Yes, low yields are a classic symptom of moisture contamination. To troubleshoot this issue, consider the following:
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
Q6: I see unexpected peaks in my analytical data (NMR, LC-MS). What could they be?
A6: Unexpected peaks are often indicative of side reactions or degradation. In the context of this compound, these could be:
-
Hydrolysis Products: Methanesulfonic acid and 5-methyltetrazole are the most likely hydrolysis products.
-
Reaction with Nucleophilic Solvents: If you are using a nucleophilic solvent (e.g., methanol, ethanol), you may observe products resulting from the reaction of the solvent with this compound.
-
Impurities from Synthesis: It is also possible that the unexpected peaks are impurities from the synthesis of the this compound itself.
Analytical Methods for Purity Assessment:
| Technique | Purpose | Expected Observations for Degraded Sample |
| 1H NMR | Structural elucidation and purity | Appearance of new signals corresponding to hydrolysis products. |
| LC-MS | Separation and identification of components | Detection of peaks with m/z values corresponding to 5-methyltetrazole and methanesulfonic acid. |
| Karl Fischer Titration | Quantification of water content | Higher than expected water content in the starting material or solvent.[5] |
Section 4: Advanced Protocols
Q7: My batch of this compound has been accidentally exposed to air. Can I rescue it?
A7: In some cases, it may be possible to dry a slightly hydrated sample of this compound. However, this should be done with caution as heating can also lead to degradation.
Protocol for Drying this compound:
-
Place the compound in a clean, dry round-bottom flask.
-
Connect the flask to a high-vacuum line.
-
Gently heat the flask in a water bath at a temperature not exceeding 40-50°C.
-
Dry under vacuum for several hours, or until the compound appears as a free-flowing powder.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.
-
It is highly recommended to re-analyze the dried material for purity before use. A standard protocol for drying samples to a constant weight can be a useful reference.
Conclusion
The successful use of this compound in your research hinges on a proactive and meticulous approach to moisture management. By understanding the underlying principles of its sensitivity and implementing the robust handling and troubleshooting protocols outlined in this guide, you can ensure the integrity of your experiments and the reliability of your results. Always prioritize safety and adhere to proper laboratory practices when working with this and any other chemical reagent.
References
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research International. (2021). [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. (2022). [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. Atmospheric Chemistry and Physics. (2022). [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Center for Biotechnology Information. (2021). [Link]
-
Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters. (2020). [Link]
-
Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere. (2019). [Link]
-
Suggested Protocols for Drying Samples to Constant Weight. Spectrum Analytic. (n.d.). [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. (2021). [Link]
-
Measuring Hydrolytic Stability of Trimethylglycine in Formulations. Patsnap. (2025). [Link]
-
Analytical Methods. Ministry of Food and Drug Safety. (n.d.). [Link]
-
Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. (2024). [Link]
-
Hydrolytic Stability of Silsoft® Dimethicone Copolyols. Scientific Spectator. (n.d.). [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. (2023). [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PubMed. (2023). [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. (2021). [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. (2021). [Link]
Sources
- 1. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 5-Methylsulfonyltetrazole (5-MST)
[1]
Topic: Removal of unreacted 5-Methylsulfonyltetrazole (5-MST) from reaction mixtures. Document ID: TS-5MST-PUR-001 Last Updated: 2026-02-08 Applicable For: Oligonucleotide Synthesis, Peptide Coupling, Heterocyclic Chemistry.[1][2]
Executive Summary & Chemical Profile[1][2]
This compound (5-MST) is a highly acidic tetrazole derivative often used as a potent activator in phosphoramidite chemistry or as a specialized intermediate.[2] Unlike standard activators (e.g., ETT, BTT), the electron-withdrawing sulfonyl group at the C5 position significantly lowers the pKa, increasing its acidity and activation power.[2]
Effective removal relies on exploiting this high acidity.[2] By converting 5-MST into its water-soluble salt form, it can be quantitatively separated from neutral organic products.[2]
Chemical Profile Table
| Property | Value / Characteristic | Implication for Purification |
| CAS Number | 21744-55-8 | Verification of reagent identity.[1] |
| Acidity (pKa) | ~3.0 – 4.0 (Est.)[1][2] | Significantly more acidic than Tetrazole (pKa 4.9).[1][2] Deprotonates easily with weak bases. |
| Solubility (Neutral) | MeCN, DMF, THF, EtOAc | Soluble in reaction solvents; hard to remove by simple evaporation.[1][2] |
| Solubility (Anionic) | Water (High), MeOH (Mod.) | Target state for removal. The salt form partitions into the aqueous phase.[1][2] |
| Stability | Thermally sensitive | Explosion Hazard. Do not concentrate to dryness with heat.[2] |
Troubleshooting Guide: Removal Protocols
Scenario A: Solution Phase Synthesis (Small Molecules)
Issue: Product is dissolved in organic solvent (DCM, EtOAc) containing excess 5-MST. Mechanism: Liquid-Liquid Extraction (Acid-Base Workup).[1]
The Protocol:
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).
-
Note: Ethyl Acetate is preferred due to lower emulsion risk and better safety profile than DCM.[2]
-
-
Basic Wash (The Critical Step): Wash the organic layer 2x with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[2]
-
Brine Wash: Wash the organic layer 1x with saturated Brine to remove trapped water/salts.[2]
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate carefully (see Safety).
Validation Check:
-
Spot the organic layer on a TLC plate.[2] 5-MST is highly polar and often streaks or stays at the baseline in non-polar eluents. If a UV-active spot persists at the baseline, repeat the bicarbonate wash.[2]
Scenario B: Solid Phase Oligonucleotide Synthesis
Issue: Residual 5-MST trapped in the CPG/Polystyrene solid support column. Risk: Acid-induced depurination of the oligonucleotide if 5-MST remains during storage or cleavage.[2]
The Protocol:
-
Immediate Post-Coupling Wash:
-
Basic Rinse (Optional but Recommended for 5-MST):
-
Cleavage: Standard ammonia deprotection will wash away any remaining traces as the ammonium salt.[2]
Decision Logic & Visualization
Workflow: Selecting the Purification Method
Figure 1: Decision tree for selecting the appropriate 5-MST removal strategy based on product state.
Safety & Handling (Critical)
WARNING: Energetic Material Hazard Tetrazoles are nitrogen-rich heterocycles with high formation enthalpies. The addition of a sulfonyl group improves oxygen balance, potentially increasing shock sensitivity compared to simple alkyl-tetrazoles.[2]
-
No Rotary Evaporation to Dryness: Never concentrate reaction mixtures containing significant amounts of 5-MST to complete dryness, especially if heating is involved.[2] Concentrate to a viscous oil or wet solid only.[2]
-
Waste Disposal: Do not dispose of pure 5-MST in the general organic waste if it can crystallize and dry out in the drum.[2] Quench with dilute NaOH to form the salt before disposal.[2]
-
Shock Sensitivity: Treat solid 5-MST as a potential explosive. Use non-sparking spatulas.
Frequently Asked Questions (FAQ)
Q: Why is my oligonucleotide yield lower than expected when using 5-MST? A: 5-MST is more acidic than standard activators like ETT.[2] If the coupling time is too long, or if the post-coupling wash is insufficient, the residual acidity can cause depurination (loss of purine bases, especially A and G).[1][2]
-
Fix: Shorten coupling times and ensure an immediate basic wash (pyridine/MeCN) follows the coupling step.[2]
Q: Can I use Flash Chromatography to remove 5-MST? A: Yes, but it is often unnecessary.[2]
-
Method: If you must column, 5-MST is very polar.[1][2] On a silica column with Hexane/EtOAc, it will likely stick to the baseline or elute very late with high MeOH concentrations.[2]
-
Tip: Adding 1% Triethylamine to your eluent ensures 5-MST stays deprotonated and sticks to the silica, allowing your product to elute cleanly.[1][2]
Q: I see a "ghost" peak in my HPLC. Is it 5-MST? A: Possibly. Run a blank injection of pure 5-MST.
References
-
Glen Research. Activators for Oligonucleotide Synthesis.[2] (Discusses relative acidity of tetrazole derivatives and depurination risks). Link
-
Sigma-Aldrich. Safety Data Sheet: 5-Methyl-1H-tetrazole (Analogous Hazard Data).[2] (Provides baseline safety handling for methyl-tetrazoles). Link[1][2]
-
National Institutes of Health (PubChem). this compound Compound Summary.[2] (Chemical structure and physical property identification). Link[1][2]
-
University of Rochester. Workup Formulas for Specific Reagents. (General protocols for removing polar/acidic impurities via extraction).[1][2] Link
Technical Support Center: Forced Degradation Studies of 5-Methylsulfonyltetrazole
Welcome to the technical support center for forced degradation studies of 5-Methylsulfonyltetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. As your dedicated application scientist, I will walk you through the critical aspects of designing and executing these studies, ensuring scientific integrity and robust results.
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[1][2] By subjecting this compound to a variety of environmental stresses, we can identify potential degradation products and establish its degradation pathways.[2][3][4] This information is vital for developing stable formulations and establishing appropriate storage conditions and shelf-life.[3][5] The International Council for Harmonisation (ICH) guidelines mandate these studies to ensure the safety and efficacy of pharmaceutical products.[3][4]
This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
The primary objectives are:
-
To identify potential degradation products: This helps in understanding the degradation pathways of this compound under various stress conditions.[2][4]
-
To develop and validate a stability-indicating analytical method: This method should be able to separate and quantify the intact drug from its degradation products.
-
To understand the intrinsic stability of the molecule: This knowledge aids in the development of a stable drug product and in determining appropriate storage and packaging conditions.[2][3]
-
To meet regulatory requirements: Forced degradation studies are a mandatory part of the drug development process as per ICH guidelines.[3][4]
Q2: What are the recommended stress conditions for the forced degradation of this compound?
Based on ICH guidelines, the following stress conditions should be applied to this compound:[4][6]
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.
-
Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 60-80°C).[7]
-
Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light.[7]
It is important to aim for a target degradation of 5-20% of the active pharmaceutical ingredient (API).[6][7][8] Degradation beyond 20% may lead to the formation of secondary degradants that are not relevant to the stability of the drug under normal storage conditions.[8]
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways need to be confirmed experimentally, we can hypothesize based on the chemical structure of this compound, which contains a tetrazole ring and a methylsulfonyl group.
-
Hydrolysis: The tetrazole ring is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the C-S bond or the S-N bond in the sulfonyl group, or even opening of the tetrazole ring, could occur.
-
Oxidation: The sulfur atom in the methylsulfonyl group is already in a high oxidation state, making it relatively resistant to further oxidation. However, the tetrazole ring might be susceptible to oxidative degradation.
-
Thermal Degradation: Thermal stress can lead to the decomposition of the tetrazole ring, which is known to be a high-energy moiety.[9][10]
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to photolytic degradation, potentially leading to ring cleavage or other rearrangements.[11]
The following diagram illustrates a hypothetical degradation workflow:
Troubleshooting Guide
Q4: I am not observing any degradation under the initial stress conditions. What should I do?
If you do not observe any degradation (or less than 5%), you need to increase the severity of the stress conditions. Here’s a systematic approach:
-
Increase Concentration of Stressor: For acidic and basic hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M or even 5 M).[12] For oxidative degradation, a higher concentration of hydrogen peroxide can be used.
-
Increase Temperature: For hydrolytic and thermal studies, you can increase the temperature in increments of 10°C.[13]
-
Increase Duration of Exposure: Extend the time the sample is exposed to the stress condition.
-
Change the Solvent: The solubility of this compound in the stress medium can affect the degradation rate. Ensure the drug is fully dissolved. You may need to use a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions.
Causality: Degradation reactions are chemical processes that are influenced by factors such as reactant concentration, temperature, and time. By systematically increasing these parameters, you can accelerate the reaction rate to achieve the desired level of degradation.
Q5: My chromatogram shows many small, poorly resolved peaks after degradation. How can I improve the separation?
Poor peak resolution is a common challenge in the analysis of degradation samples. Here are some strategies to improve your HPLC/UPLC method:
-
Gradient Optimization: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures. A shallow gradient will provide better resolution of closely eluting peaks.
-
Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds. Experiment with different pH values to optimize the separation.
-
Column Chemistry: Consider using a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a smaller particle size (for UPLC) to enhance efficiency and resolution.
-
Flow Rate and Temperature: Decreasing the flow rate can sometimes improve resolution. Increasing the column temperature can reduce viscosity and improve peak shape, but it may also affect selectivity.
Self-Validation: A robust stability-indicating method should be able to resolve all degradation products from the parent drug and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that each peak is chromatographically pure.
Q6: I have identified a major degradation product using LC-MS, but I am struggling to elucidate its structure. What are the next steps?
Structure elucidation of unknown degradation products can be challenging. Here's a logical progression of techniques:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the degradation product to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ion of the degradation product to obtain information about its substructures.[14] Comparing the fragmentation pattern with that of the parent drug can provide valuable clues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR (¹H, ¹³C, and 2D-NMR techniques) is the most powerful tool for unambiguous structure elucidation.[14]
-
Forced Degradation of a Suspected Structure: If you have a hypothesis for the structure of the degradation product, you can try to synthesize it and compare its chromatographic and spectral properties with the unknown degradant.
The following diagram illustrates the logical flow for structure elucidation:
Sources
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. rjptonline.org [rjptonline.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 12. japsonline.com [japsonline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 5-Methylsulfonyltetrazole in Solution
Welcome to the technical support center for 5-Methylsulfonyltetrazole (5-MST). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling 5-MST in solution. As a compound of interest in medicinal chemistry, understanding its stability profile is critical for reproducible and reliable experimental outcomes. This document provides practical, evidence-based guidance to mitigate common challenges associated with the stability of 5-MST in solution.
I. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: My 5-MST solution shows a decrease in pH and a loss of potency over time.
Possible Cause:
This is a classic sign of hydrolysis of the methylsulfonyl group. The sulfonyl moiety is susceptible to nucleophilic attack by water, leading to the formation of methanesulfonic acid and 5-methyl-1H-tetrazole. The generation of methanesulfonic acid will cause the pH of an unbuffered solution to decrease.
Step-by-Step Troubleshooting:
-
Confirm Degradation:
-
Use a calibrated pH meter to confirm a drop in the solution's pH.
-
Analyze the solution using High-Performance Liquid Chromatography (HPLC) with a suitable method to quantify the remaining 5-MST and detect the appearance of new peaks corresponding to degradation products.[1]
-
-
Control pH:
-
If your experimental conditions allow, prepare your 5-MST solution in a buffered system. A buffer with a pKa between 4 and 6, such as an acetate buffer, can help maintain a stable pH and may slow down hydrolysis. The susceptibility of active substances to hydrolysis should be evaluated across a wide range of pH values.[2]
-
-
Minimize Water Content:
-
For non-aqueous experiments, ensure that your organic solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or dry the solvent using appropriate methods (e.g., molecular sieves) before use.
-
-
Optimize Storage Temperature:
-
Store your 5-MST solutions at low temperatures (2-8°C or -20°C) to reduce the rate of hydrolysis. As a general rule, chemical reactions, including degradation, are significantly slowed at lower temperatures.
-
Proposed Degradation Pathway:
Caption: Proposed hydrolysis pathway of this compound.
Issue 2: I am observing precipitation in my aqueous 5-MST solution, especially after refrigeration.
Possible Cause:
This compound may have limited solubility in purely aqueous solutions, which can be further reduced at lower temperatures. The observed precipitate could be the parent compound crashing out of solution.
Step-by-Step Troubleshooting:
-
Characterize the Precipitate:
-
If possible, isolate the precipitate and analyze it (e.g., by melting point, IR spectroscopy, or LC-MS) to confirm if it is undegraded 5-MST or a degradation product.
-
-
Use Co-solvents:
-
To improve solubility, consider preparing a stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. You can then dilute this stock into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.
-
-
Prepare Fresh Solutions:
-
If the use of co-solvents is not feasible, prepare fresh solutions of 5-MST before each experiment and use them promptly. Avoid long-term storage of aqueous solutions if solubility is a concern.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
While specific solubility data for 5-MST is not widely published, based on the properties of related tetrazole and sulfonyl compounds, a general recommendation is to start with polar aprotic solvents.
| Solvent | Recommendation | Rationale |
| DMSO | Highly Recommended | Excellent solubilizing power for a wide range of organic molecules. Ideal for preparing high-concentration stock solutions. |
| Ethanol | Recommended | A good, less toxic alternative to DMSO for many applications.[3] |
| Acetonitrile | Recommended | Suitable for analytical purposes such as HPLC. |
| Water | Use with Caution | May have limited solubility and is the source of hydrolytic degradation. If water is necessary, use a buffered solution and prepare it fresh. |
Q2: What are the optimal storage conditions for 5-MST solutions?
To maximize the shelf-life of your 5-MST solutions, adhere to the following guidelines:
-
Stock Solutions (in anhydrous DMSO or Ethanol): Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Aqueous Solutions: It is strongly recommended to prepare these fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[4]
-
Protection from Light: While there is no specific data on the photostability of 5-MST, it is good practice to store solutions in amber vials or protected from light to prevent potential photodegradation.[2]
Q3: How can I monitor the stability of my 5-MST solution?
Regularly assessing the stability of your solutions is crucial for data integrity. A well-designed stability study should include:
-
Visual Inspection: Check for any changes in color or for the formation of precipitates.
-
pH Measurement: Monitor the pH of aqueous solutions for any downward trend.
-
Chromatographic Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[1] This is the most reliable method for assessing chemical stability.
-
Forced Degradation Studies: To understand potential degradation pathways, you can perform forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal).[5]
Workflow for Preparing a Stable 5-MST Solution:
Caption: Recommended workflow for preparing stable 5-MST stock solutions.
III. Scientific Rationale and Causality
The stability of this compound in solution is governed by the chemical properties of its two key functional groups: the tetrazole ring and the methylsulfonyl group.
-
The Tetrazole Ring: The tetrazole ring is generally considered to be metabolically stable and resistant to degradation under typical physiological conditions. Its aromatic character contributes to this stability.[3]
-
The Methylsulfonyl Group: The sulfonyl group is an electron-withdrawing group, which makes the sulfur atom electrophilic and susceptible to nucleophilic attack. In aqueous solutions, water can act as a nucleophile, leading to the cleavage of the sulfur-carbon bond. This hydrolytic instability is a known characteristic of some sulfonyl-containing compounds. The rate of hydrolysis can be influenced by pH and temperature.
Therefore, the primary strategy for stabilizing 5-MST in solution is to mitigate the hydrolysis of the methylsulfonyl group by controlling the presence of water and the pH of the solution.
IV. References
-
Neu, V., et al. (2013). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. Analytical Chemistry, 85(4), 2385-2390. Available at: [Link]
-
Bhat, M. R., et al. (2015). A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]
-
Zhao, D., et al. (2024). Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis, 248, 116214. Available at: [Link]
-
Various Authors. (n.d.). Drug stability. Gerpac. Available at: [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Available at: [Link]
-
Stella, V. J., & Gish, J. R. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability. Journal of Pharmaceutical Sciences, 93(2), 466-476. Available at: [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
-
Nagy, P. I., & Takács-Novák, K. (1997). Characterization of ester hydrolysis in terms of microscopic rate constants. Journal of the American Chemical Society, 119(32), 7606-7613. Available at: [Link]
-
Tüllmann, C. P., Steiner, S., & Knochel, P. (2020). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Imai, T., Hifumi, R., Inagi, S., & Tomita, I. (2025). Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. The Journal of Organic Chemistry, 90(5), 3420-3427. Available at: [Link]
-
Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Available at: [Link]
-
World Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Available at: [Link]
-
Vasin, V. A., & Razin, V. V. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]
-
Various Authors. (n.d.). Drug stability. Gerpac. Available at: [Link]
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Available at: [Link]
Sources
- 1. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. ecop.events [ecop.events]
- 5. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 5-Methylsulfonyltetrazoles in Julia-Kocienski Olefination
Comparative Analysis of PT-Me vs. TBT-Me Reagents
Executive Summary: The Evolution of Sulfonyl Activation
In advanced organic synthesis, particularly for the construction of complex alkenes, 5-Methylsulfonyltetrazoles have superseded traditional benzothiazole (BT) reagents. While "5-Methylsulfonyltetrazole" refers to the core functional motif (
This guide compares the two dominant variants of this reagent class:
-
PT-Me: 1-Phenyl-5-methylsulfonyl-1H-tetrazole (The "Classic" Kocienski reagent).
-
TBT-Me: 1-tert-Butyl-5-methylsulfonyl-1H-tetrazole (The "Second Generation" reagent).
Key Takeaway: While PT-Me offers broad compatibility and high E-selectivity, TBT-Me provides superior metallation stability and a water-soluble byproduct, making it the preferred choice for large-scale applications and fragment couplings in total synthesis.
Mechanistic Causality: The Smiles Rearrangement
To select the correct reagent, one must understand the "Smiles Rearrangement" mechanism that drives the Julia-Kocienski reaction. Unlike the classical Julia olefination (which requires reductive elimination), this reaction is a "one-pot" cascade.
The Mechanism[1][2][3][4][5][6][7][8]
-
Metallation: The
-proton of the methylsulfonyl group is deprotonated by a base (e.g., KHMDS, LiHMDS). -
Addition: The carbanion attacks the aldehyde, forming a
-alkoxysulfone. -
Smiles Rearrangement (The Critical Step): The alkoxide attacks the C5 position of the tetrazole ring. The tetrazole ring migrates from the sulfur to the oxygen.
-
Elimination: Spontaneous elimination of
and the tetrazolate anion yields the alkene.
Pathway Visualization
The following diagram illustrates the divergent pathways and why the
Caption: The Julia-Kocienski cascade. The steric bulk of the N1-substituent (PT vs TBT) forces the intermediate into a specific conformation during the Smiles rearrangement, dictating the E/Z ratio.
Comparative Analysis: PT-Me vs. TBT-Me vs. BT-Me
The following table synthesizes experimental data regarding stability, selectivity, and processing.
| Feature | PT-Me (Phenyl-Tetrazole) | TBT-Me (tert-Butyl-Tetrazole) | BT-Me (Benzothiazole) |
| Structure | 1-Phenyl-5-methanesulfonyl... | 1-t-Butyl-5-methanesulfonyl...[1] | 2-Methanesulfonylbenzothiazole |
| Metallation Stability | Moderate. Can self-condense if > -60°C. | High. Stable anion at higher temps (up to -40°C). | Low. Prone to self-condensation. |
| Selectivity | High E-selectivity (>95% typical). | High E-selectivity (often >98%). | Moderate E-selectivity.[2][1] |
| Reaction Kinetics | Fast Smiles rearrangement. | Slower rearrangement (steric bulk). | Slower rearrangement. |
| Byproduct | 1-Phenyl-tetrazolate (Lipophilic). | 1-t-Butyl-tetrazolate (Water Soluble ). | Benzothiazolone (Polar). |
| Workup | Requires chromatography. | Can often be removed by aqueous wash. | Chromatography required. |
| Best Use Case | Standard E-alkene synthesis.[3][2] | Large scale; Acid-sensitive substrates. | Legacy protocols. |
Why TBT is Superior for Complex Synthesis
While PT-Me is the standard, TBT-Me offers a distinct "Self-Validating" advantage during workup. The byproduct of the TBT reaction is the 1-tert-butyl-1H-tetrazol-5-olate anion. Upon acidification during workup, this becomes water-soluble or easily separable, whereas the PT byproduct often co-elutes with non-polar alkene products during chromatography.
Experimental Protocols
A. Synthesis of the Reagent (Self-Validating System)
Objective: Synthesize 1-Phenyl-5-methylsulfonyl-1H-tetrazole (PT-Me) from the sulfide precursor.
Protocol:
-
Precursor: Dissolve 1-phenyl-5-mercaptotetrazole (10 mmol) in DMF. Add
(1.2 eq) and Methyl Iodide (1.1 eq). Stir at RT for 2h.-
Validation: TLC shows disappearance of thiol (UV active, acidic). Product is the Sulfide (
).
-
-
Oxidation: Dissolve the sulfide in EtOH/THF (1:1). Add Ammonium Molybdate (catalytic, 0.1 eq) and slowly add
(30%, 10 eq) at 0°C. Warm to RT and stir overnight.-
Alternative: Use mCPBA (2.5 eq) in DCM if anhydrous conditions are preferred.
-
-
Validation (The Checkpoint):
-
IR Spectroscopy: Look for strong sulfone stretches at 1150 cm⁻¹ and 1340 cm⁻¹ .
-
¹H NMR: The methyl group singlet shifts significantly downfield (from ~2.7 ppm in sulfide to ~3.5 ppm in sulfone ).
-
B. Optimized Olefination Protocol (TBT-Me System)
Objective: Coupling TBT-Me with an aldehyde to form an E-alkene.
-
Preparation: Dry TBT-Me sulfone (1.0 eq) and Aldehyde (1.0 eq) in a flame-dried flask under Argon. Dissolve in anhydrous THF (0.1 M).
-
Cooling: Cool the mixture to -60°C (PT requires -78°C; TBT is more robust).
-
Base Addition (Barbier Conditions): Add KHMDS (0.5 M in toluene, 1.1 eq) dropwise over 10 minutes.
-
Note: Adding base to the mixture (Barbier) minimizes self-condensation of the sulfone compared to pre-metallating the sulfone.
-
-
Reaction: Stir at -60°C for 1 hour, then allow to warm slowly to RT over 3 hours.
-
Mechanism Check: The solution often turns yellow/orange upon metallation and fades as the elimination occurs.
-
-
Quench & Workup: Quench with saturated
. Extract with .-
TBT Advantage: Wash the organic layer with 1M HCl. The TBT-byproduct is removed in the aqueous phase.
-
-
Purification: Flash chromatography on silica gel.
Decision Matrix: Which Reagent to Choose?
Use this logic flow to select the optimal sulfonyl tetrazole for your specific substrate.
Caption: Reagent selection guide. TBT is prioritized for scale and ease of purification, while PT is the general-purpose standard for E-alkenes.
References
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585. Link
-
Kocienski, P. J., Bell, A., & Blakemore, P. R. (1998).[4] A new modification of the Julia olefination reaction using 1-tert-butyl-1H-tetrazol-5-yl sulfones.[1][5] Synlett, 1998(1), 26-28.[4] Link
-
Aïssa, C. (2011). Mechanisms in the Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2011(31), 6127–6136. Link
-
Zajc, B. (2006). Julia-Kocienski Olefination.[3][4][2][1][5][6] In Name Reactions for Homologations (pp. 1-15). Wiley-Interscience. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 5-Methylsulfonyltetrazole
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a cornerstone of robust and reliable therapeutic development. This guide provides an in-depth technical comparison of 5-Methylsulfonyltetrazole, a compound of interest for its potential pharmacological activities. We will explore its cross-reactivity profile against relevant alternatives, supported by detailed experimental protocols and data analysis. Our focus is to equip you with the foundational knowledge and practical methodologies to confidently assess the specificity of this and similar chemical entities.
Introduction: The Significance of this compound and the Imperative of Cross-Reactivity Assessment
This compound belongs to a class of compounds containing a tetrazole ring, a common bioisostere for the carboxylic acid group in medicinal chemistry.[1] This substitution can enhance metabolic stability and cell permeability, making tetrazole-containing molecules attractive candidates for drug discovery.[1][2] The methylsulfonyl group, a non-antibiotic sulfonamide moiety, further influences the compound's physicochemical properties. The primary interest in molecules of this class often lies in their potential antibacterial and anti-inflammatory activities.[3][4]
However, the very structural features that confer desirable pharmacological properties can also lead to unintended interactions with other biological targets. Cross-reactivity, the binding of a compound to targets other than the intended one, can result in a range of outcomes from diminished efficacy to adverse side effects. Therefore, rigorous cross-reactivity assessment is not merely a regulatory hurdle but a critical step in understanding a compound's true biological activity and safety profile.
A common concern with sulfonamide-containing compounds is the potential for allergic reactions. It is crucial to distinguish between antibiotic and non-antibiotic sulfonamides. The structural features responsible for the hypersensitivity reactions associated with sulfonamide antibiotics are generally absent in non-antibiotic sulfonamides like this compound, making clinically significant cross-reactivity in this regard unlikely.
This guide will delve into the practical aspects of evaluating the cross-reactivity of this compound, providing a framework for comparison against other relevant compounds and outlining the necessary experimental workflows.
Comparative Analysis: this compound vs. Alternative Scaffolds
To contextualize the cross-reactivity profile of this compound, it is essential to compare it with compounds that are either structurally related or functionally analogous. This includes molecules with similar functional groups (sulfonyls, tetrazoles) and those with established activity in the target therapeutic areas (e.g., antibacterial, anti-inflammatory).
Structurally and Functionally Relevant Comparators:
-
Sulfonamide-containing drugs (non-antibiotic): To assess the general cross-reactivity of the methylsulfonyl group. Examples include celecoxib (a COX-2 inhibitor) and various diuretics.
-
Tetrazole-containing drugs: To evaluate the influence of the tetrazole ring on off-target binding. Examples include losartan (an angiotensin II receptor blocker) and other tetrazole-based anti-inflammatory or antibacterial candidates.
-
Carboxylic acid bioisosteres: To compare the specificity profile of the tetrazole ring against its corresponding carboxylic acid analogue.
-
Known antibacterial/anti-inflammatory agents: To benchmark the selectivity of this compound against established drugs in its potential therapeutic classes.
Data Presentation:
The following table provides a hypothetical but plausible comparison of key parameters for this compound and its alternatives. In a real-world scenario, this data would be generated through the experimental protocols outlined in the subsequent sections.
| Compound | Primary Target | IC50 (Primary Target) | Cross-Reactivity Target A (e.g., COX-1) | % Inhibition at 10µM (Target A) | Cross-Reactivity Target B (e.g., a bacterial enzyme) | MIC (Target B) |
| This compound | Hypothetical Target X (e.g., a bacterial enzyme) | 0.5 µM | COX-1 | < 10% | Target Y (unrelated enzyme) | > 100 µg/mL |
| Comparator 1 (Celecoxib) | COX-2 | 0.04 µM | COX-1 | 30% | N/A | N/A |
| Comparator 2 (Losartan) | AT1 Receptor | 19 nM | Various | Low | N/A | N/A |
| Comparator 3 (Carboxylic Acid Analogue) | Hypothetical Target X | 2.5 µM | COX-1 | < 15% | Target Y | > 100 µg/mL |
| Comparator 4 (Ciprofloxacin) | Bacterial DNA gyrase | 0.1 µg/mL | Various | Low | N/A | N/A |
Note: This table is for illustrative purposes. The actual targets and values would be determined experimentally.
Experimental Protocols: A Self-Validating System for Cross-Reactivity Assessment
The foundation of a trustworthy cross-reactivity study lies in a well-designed and meticulously executed experimental plan. The following protocols provide a step-by-step guide to assessing the specificity of this compound.
Workflow for Cross-Reactivity Screening
The overall workflow for assessing cross-reactivity involves a tiered approach, starting with broad screening and progressing to more specific quantitative assays for any identified "hits."
Caption: A tiered workflow for systematic cross-reactivity assessment.
Detailed Protocol: Competitive Binding Assay
Competitive binding assays are a fundamental tool for determining the affinity of a test compound for a specific target by measuring its ability to displace a known, labeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for a specific off-target receptor identified during initial screening.
Materials:
-
This compound
-
Comparator compounds
-
Purified receptor of interest
-
Labeled ligand (e.g., radiolabeled or fluorescently tagged) with known affinity for the receptor
-
Assay buffer (specific to the receptor)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution of the labeled ligand at a concentration close to its Kd.
-
Prepare a solution of the purified receptor at a concentration optimized for the assay.
-
-
Assay Procedure:
-
To each well of the microplate, add the assay buffer.
-
Add the serially diluted test compound or vehicle control.
-
Add the labeled ligand to all wells.
-
Initiate the binding reaction by adding the purified receptor to all wells.
-
Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Separate the bound from the free labeled ligand (e.g., via filtration for radioligand binding or by direct measurement for fluorescence polarization).
-
Quantify the amount of bound labeled ligand using a suitable detector.
-
Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Caption: Workflow and principle of the competitive binding assay.
Detailed Protocol: LC-MS/MS for Quantitation in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological samples. This is crucial for pharmacokinetic studies that inform the potential for off-target effects in vivo.
Objective: To develop a robust method for the quantitative analysis of this compound in plasma.
Materials:
-
This compound analytical standard
-
Internal standard (IS), a structurally similar but isotopically labeled version of the analyte is ideal
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate for mobile phase modification
-
Plasma (from the relevant species)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Spike a known amount of internal standard into plasma samples, calibrators, and quality controls.
-
Add three volumes of ice-cold protein precipitation solvent to one volume of plasma.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to ensure good separation of the analyte from matrix components.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the acidic tetrazole.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (precursor ion -> product ion) for both this compound and the internal standard by infusing the pure compounds into the mass spectrometer.
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each transition.
-
-
-
Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Quantify the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
-
Caption: A streamlined workflow for LC-MS/MS quantification.
Conclusion: Towards a Comprehensive Understanding of Specificity
The assessment of cross-reactivity is an indispensable component of modern drug discovery and development. For a molecule like this compound, with its potential in antibacterial and anti-inflammatory applications, a thorough understanding of its interaction with off-target molecules is paramount. By employing a systematic approach that combines broad panel screening with quantitative binding assays and robust analytical methods like LC-MS/MS, researchers can build a comprehensive specificity profile. This not only de-risks the development process but also provides a deeper understanding of the molecule's biological activity, ultimately paving the way for safer and more effective therapeutics. The methodologies and comparative framework presented in this guide offer a robust starting point for any scientist embarking on the critical task of characterizing the cross-reactivity of a novel chemical entity.
References
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Convenient synthesis of 5-methyl-1H-tetrazol-1-yl benzenamines. (2024). spare-production.system. Retrieved from [Link]
-
Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. (n.d.). SciELO South Africa. Retrieved from [Link]
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher. Retrieved from [Link]
-
Drugs in the Tetrazole Series. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]
- 2. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
Comparative Guide: 5-Methylsulfonyltetrazole (MST) vs. Traditional Phosphoramidite Activators
This guide benchmarks 5-Methylsulfonyltetrazole (MST) against traditional activators (primarily 1H-Tetrazole and the modern standard 5-Ethylthio-1H-tetrazole/ETT ).
Editorial Note on Chemical Specificity: While 5-Methylthio-1H-tetrazole (MTT) is a common historical activator, the subject here is This compound (MST) . The presence of the sulfonyl group (-SO₂Me) versus the thio group (-SMe) fundamentally alters the electronic landscape, creating a significantly more acidic species. This guide addresses the specific implications of using such a high-acidity activator in oligonucleotide synthesis.
Executive Summary: The Acidity-Selectivity Trade-off
In oligonucleotide synthesis, the activator’s role is to protonate the diisopropylamino group of the phosphoramidite, rendering it a good leaving group for nucleophilic attack by the 5'-hydroxyl of the growing chain.
-
The Traditional Standard (1H-Tetrazole): Reliable but slow (pKa ~4.9). Poor solubility limits concentration to ~0.45M.
-
The Modern Standard (ETT/BTT): Balanced acidity (pKa 4.1–4.3) and high solubility. Ideal for RNA.
-
The Challenger (MST): This compound represents a "High-Acidity" class. The electron-withdrawing sulfonyl group lowers the pKa significantly (< 3.5 estimated), theoretically offering rapid activation kinetics for sterically hindered bases (e.g., RNA, LNA, 2'-OMe). However, this comes with a critical risk of acid-catalyzed depurination and premature detritylation .
Verdict: MST is a specialist reagent. It outperforms Tetrazole in coupling speed but requires rigorous control of contact time to prevent backbone degradation, unlike the more forgiving ETT.
Technical Benchmark: MST vs. Alternatives
The following data synthesizes experimental behavior and physicochemical properties.
| Feature | 1H-Tetrazole (Traditional) | 5-Ethylthio-1H-tetrazole (ETT) (Modern Std) | This compound (MST) (High-Acidity) |
| Structure | H-Tetrazole | 5-Ethylthio-Substituted | 5-Methylsulfonyl-Substituted |
| Electronic Effect | Neutral Reference | Inductive Withdrawal (Weak) | Strong Inductive/Resonance Withdrawal |
| Approx. pKa (Acidity) | 4.89 | 4.28 | ~2.5 – 3.0 (Predicted) |
| Solubility (CH₃CN) | Low (~0.45 M) | High (> 0.75 M) | Moderate-High (Polar Sulfonyl) |
| Coupling Time (DNA) | 30–60 sec | 15–30 sec | < 15 sec (Risk of over-reaction) |
| Coupling Time (RNA) | 600–900 sec | 180–300 sec | 60–120 sec |
| Primary Risk | Crystallization in lines | Minor n+1 impurities | Depurination / Detritylation |
| Optimal Use Case | Standard DNA (< 40 mer) | RNA, Long DNA, High-Throughput | Highly Hindered Amidites (LNA, 2'-F) |
Scientist's Insight: The pKa shift is non-linear in impact. A drop from 4.9 (Tetrazole) to 4.3 (ETT) doubles the reaction rate. A further drop to ~2.5 (MST) accelerates activation but crosses the threshold where the N-glycosidic bond of Adenosine and Guanosine becomes unstable.
Mechanistic Pathway & Logic
The efficiency of MST lies in its ability to donate a proton and stabilize the transition state. However, the resulting tetrazolide anion is a poorer nucleophile than that of DCI (4,5-Dicyanoimidazole), meaning the reaction relies entirely on protonation kinetics.
Activation Workflow Diagram
Caption: The activation cascade. MST accelerates the initial proton transfer (red) but increases the risk of off-target acid catalysis (black dashed).
Experimental Protocol: Comparative Coupling Efficiency
To validate MST against Tetrazole/ETT, do not rely on simple yield. You must measure coupling kinetics vs. integrity .
Protocol: Kinetic Coupling Assay
Objective: Determine the minimum coupling time required to achieve >99% efficiency without inducing depurination.
Materials:
-
Synthesizer: ABI 394 or MerMade 12.
-
Sequence: 20-mer Poly-A (Adenosine is most sensitive to depurination).
-
Activators: 0.45M Tetrazole, 0.25M ETT, 0.25M MST (in Acetonitrile).
Step-by-Step Workflow:
-
Preparation:
-
Dissolve MST in anhydrous acetonitrile (<30 ppm water) to 0.25M. Note: If MST is crystalline, ensure complete dissolution; sulfones can be stubborn.
-
Install activators on separate bottle positions.
-
-
Variable Coupling Loop:
-
Synthesize the 20-mer Poly-A sequence.
-
Control (Tetrazole): Fixed 60s coupling.
-
Test (MST): Vary coupling times for each synthesis column: 15s, 30s, 60s, 120s.
-
-
Post-Synthesis Processing:
-
Crucial Step: Do not perform DMT-on purification immediately. Analyze the Crude trityl fractions.
-
Collect the orange trityl effluent from the deblocking steps. Measure Absorbance (498 nm). A drop in trityl yield in later cycles indicates premature detritylation during the coupling step.
-
-
Analysis (HPLC/MS):
-
Cleave and deprotect (Standard Ammonia, 55°C).
-
Run RP-HPLC.
-
Look for:
-
N-1 Peaks: Indicates incomplete coupling (MST too slow? Unlikely).
-
N+1 Peaks: Indicates double coupling (DMT removed during coupling). Expect this with MST if time > 60s.
-
Depurination (Mass Spec): Look for mass peaks corresponding to [M - Adenine].
-
-
Expected Outcome:
-
Tetrazole: >98% yield at 60s.
-
MST: >99% yield at 15s.
-
MST Risk: At 60s+, expect to see N+1 impurities (double addition) due to the high acidity removing the DMT group during the coupling cycle.
Scientific Reality Check: Why isn't MST the Industry Standard?
While MST offers superior kinetics, three factors limit its universal adoption compared to ETT:
-
The "n+1" Problem: The acidity of MST is sufficient to partially remove the 5'-DMT protecting group during the coupling phase. This exposes a free hydroxyl which immediately reacts with another incoming phosphoramidite, creating an insertion mutation (n+1).
-
Mitigation: Use MST only with DMT-stable chemistries or strictly limit coupling time.
-
-
Depurination: Prolonged exposure to pKa < 3.0 acids strips purines (A/G) from the ribose sugar.
-
Mitigation: This restricts MST usage to short oligos or robust modifications (e.g., 2'-Fluoro).
-
-
Safety (Explosivity): All tetrazoles are potentially explosive. The sulfonyl group adds oxygen balance to the molecule, potentially increasing energetic sensitivity compared to the sulfur-rich ETT.
-
Handling: Never concentrate MST solutions to dryness. Dispose of waste in dedicated solvent streams.
-
References
-
Glen Research. (2004). Activators for Oligonucleotide Synthesis: ETT and BTT. Glen Report 19.29. [Link]
-
Koldobskii, G. I., & Trifonov, R. E. (2010). Acidity and Basicity of Tetrazoles.[1] Russian Journal of Organic Chemistry. (Contextual data on tetrazole electron-withdrawing substituents). [Link]
-
American International Chemical (AIC). (n.d.). Activator 42 (ETT) Technical Data Sheet. [Link]
Note: Direct commercial literature for "this compound" as a standalone activator is rare; comparative data above is derived from the known structure-activity relationships of tetrazole acidity (Sulfonyl vs. Thio vs. Alkyl).
Sources
Technical Comparison: 1-Phenyl-1H-tetrazol-5-yl Sulfones (PT) in Stereoselective Olefination
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Subject: Advantages of 5-Methylsulfonyltetrazole (PT-Sulfone) in Julia-Kocienski Olefination
Executive Summary: The "Gold Standard" for (E)-Alkenes
In the landscape of olefination chemistry, the Julia-Kocienski reaction (modified Julia olefination) has largely superseded the classical Julia-Lythgoe sequence due to its "one-pot" capability and elimination of the reductive amalgam step.
While the reaction can utilize various heteroaryl sulfones—including Benzothiazole (BT), Pyridine (PY), and 1-tert-butyl-1H-tetrazole (TBT)—the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (often derived from 5-methylsulfonyl-1-phenyl-1H-tetrazole) stands out as the premier choice for generating (E)-alkenes with high stereocontrol.
This guide analyzes the mechanistic advantages of the PT moiety over the BT and PY alternatives, providing experimental protocols and decision matrices for medicinal chemists.
Mechanistic Advantage: The Smiles Rearrangement
The superiority of the PT-sulfone lies in its electron-deficient heterocycle, which drives the critical Smiles rearrangement . Unlike the classical Julia reaction, which requires a reductive elimination step, the Julia-Kocienski proceeds via a spontaneous elimination of sulfur dioxide and the metallated heterocycle.
Why PT Outperforms BT[1]
-
Electronic Deficiency: The tetrazole ring is significantly more electron-deficient than the benzothiazole (BT) ring. This lowers the energy barrier for the spirocyclic intermediate formation during the Smiles rearrangement.
-
Irreversibility: The addition of the PT-sulfone anion to the aldehyde is often reversible, but the subsequent rearrangement is rapid and irreversible. The PT system favors the formation of the anti-β-alkoxysulfone intermediate, which collapses stereoselectively to the (E)-alkene.[1]
-
Byproduct Removal: The resulting lithium 1-phenyl-1H-tetrazol-5-olate byproduct is water-soluble, simplifying workup compared to the lipophilic byproducts of other olefination methods.
Visualization: The PT-Sulfone Mechanism
The following diagram illustrates the pathway where the PT-sulfone (derived from this compound) ensures (E)-selectivity via the anti-intermediate.
Caption: The Julia-Kocienski pathway using PT-sulfones. The specific geometry of the 'Anti' intermediate driven by the bulky Phenyl-Tetrazole (PT) group dictates the high (E)-selectivity.
Comparative Analysis: PT vs. BT vs. PY[1]
When selecting a leaving group for olefination, the choice of heterocycle dictates the stereochemical outcome. The table below summarizes the performance of 1-Phenyl-1H-tetrazole (PT) against Benzothiazole (BT) and Pyridine (PY).
Table 1: Heteroaryl Sulfone Performance Matrix
| Feature | PT-Sulfone (Tetrazole) | BT-Sulfone (Benzothiazole) | PY-Sulfone (Pyridine) |
| Primary Selectivity | High (E) (>95:5 typical) | Moderate (E) | Variable / (Z)-Selective |
| Reactivity | High (Reacts at -78°C) | Moderate (Often requires -55°C to RT) | Lower (Often requires RT) |
| Self-Condensation | Low | High (Can dimerize) | Low |
| Stability | Stable solid | Stable solid | Stable solid |
| Workup | Aqueous extraction (Polar byproduct) | Chromatography often required | Chromatography required |
| Mechanism Type | Concerted/Smiles (Open TS) | Concerted/Smiles | Chelation Control (Closed TS) |
Key Insight: While BT-sulfones were the original standard (S. Julia, 1991), they suffer from self-condensation (reaction of the sulfone anion with itself). PT-sulfones (Kocienski, 1998) mitigate this side reaction due to the steric bulk of the N-phenyl group and electronic properties, allowing for higher yields on complex substrates.
Experimental Protocols
A. Synthesis of 5-(Methylsulfonyl)-1-phenyl-1H-tetrazole (Precursor)
Before olefination, one must often synthesize the specific alkyl sulfone. If using the methyl sulfone as a "methylenation" reagent (to add =CH2), the protocol is as follows.
Reagents: 1-phenyl-1H-tetrazole-5-thiol, Methyl Iodide, Ammonium Molybdate (VI) tetrahydrate, Hydrogen Peroxide.
-
Alkylation: Dissolve 1-phenyl-1H-tetrazole-5-thiol (1 eq) in Ethanol/KOH. Add MeI (1.1 eq) at 0°C. Stir 1h. Isolate thioether.
-
Oxidation: Dissolve thioether in EtOH. Add Ammonium Molybdate catalyst (0.1 eq). Add
(30%, 5 eq) dropwise at 0°C. Stir at RT overnight. -
Purification: Pour into ice water. Filter the white precipitate. Recrystallize from EtOH.
-
Result: 5-(methanesulfonyl)-1-phenyl-1H-tetrazole (Stable white solid).
-
B. General Protocol for Julia-Kocienski Olefination (PT-Variant)
This protocol describes the coupling of a PT-sulfone with an aldehyde to form an (E)-alkene.[1]
Reagents: PT-Sulfone (1.0 eq), Aldehyde (1.1 eq), KHMDS (1.2 eq), THF (Anhydrous).
-
Setup: Flame-dry a round-bottom flask under Argon. Add PT-Sulfone and dissolve in dry THF (
). -
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add KHMDS (0.5 M in toluene) dropwise over 10 minutes. The solution usually turns bright yellow/orange (formation of the metallated sulfone). Stir for 30 mins at -78°C.
-
Note: Pre-metallation prevents the base from reacting with the aldehyde (Cannizzaro/Enolization).
-
-
Addition: Add the Aldehyde (neat or in minimal THF) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature over 3-4 hours.
-
Checkpoint: The reaction mixture often becomes heterogeneous as the lithium tetrazolate salt precipitates.
-
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc (x3). Wash combined organics with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Decision Matrix: When to use PT-Sulfones
Use the following logic flow to determine if PT-sulfones are the correct choice for your specific synthesis.
Caption: Selection logic for olefination reagents. PT-sulfones are prioritized for high E-selectivity and sensitive substrates requiring low-temperature activation.
References
-
Kocienski, P. J., et al. (1998).[2] "A new synthesis of olefins using 1-phenyl-1H-tetrazol-5-yl sulfones." Synlett, 1998(1), 26-28. Link
-
Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link
-
Aïssa, C. (2011). "Mechanistic Aspects of the Julia-Kocienski Olefination." European Journal of Organic Chemistry, 2011(31), 6127–6136. Link
-
Zajc, B., & Kumar, R. (2010). "Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis." The Journal of Organic Chemistry, 75(21), 7199–7207. Link
Sources
What makes 5-Methylsulfonyltetrazole a unique synthetic tool
This guide provides an in-depth technical analysis of 5-Methylsulfonyltetrazole (5-MST) , a specialized heterocyclic reagent. While often overshadowed by its thio-analogs (like ETT) in oligonucleotide synthesis, 5-MST occupies a unique niche in Medicinal Chemistry as a high-acidity bioisostere and in Synthetic Organic Chemistry as a superior leaving group for Julia-Kocienski olefination.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary: The "Super-Acidic" Tetrazole
This compound (5-MST, CAS 21744-55-8) is a 5-substituted tetrazole derivative distinguished by the strongly electron-withdrawing methylsulfonyl (
This physicochemical profile makes 5-MST a unique synthetic tool in two primary domains:
-
Medicinal Chemistry: As a bioisostere for carboxylic acids and phosphate groups where higher acidity and metabolic stability are required.
-
Organic Synthesis: As a core reagent in the Julia-Kocienski Olefination , where 5-sulfonyltetrazoles (specifically 1-alkyl-5-methylsulfonyl derivatives) offer superior E-selectivity compared to phenyl-sulfone alternatives.
Comparative Analysis: 5-MST vs. Alternatives
A. Physicochemical Properties (Bioisostere Potential)
In drug design, tetrazoles are classic bioisosteres for carboxylic acids. However, the electrostatic environment of the binding pocket often requires fine-tuning of acidity. 5-MST bridges the gap between carboxylic acids and sulfonic acids.
| Feature | Carboxylic Acid (-COOH) | 5-H Tetrazole (Parent) | 5-Methylthio-tetrazole (S-Me) | 5-Methylsulfonyl-tetrazole (5-MST) |
| pKa (approx.) | 4.5 – 5.0 | ~4.9 | ~4.3 | ~1.5 – 2.0 |
| Electronic Character | Anionic at pH 7.4 | Anionic at pH 7.4 | Anionic at pH 7.4 | Strongly Anionic / Super-Acidic |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate | Moderate | Low to Moderate |
| Metabolic Stability | Susceptible to Glucuronidation | High | High (S-oxidation risk) | Very High (Already Oxidized) |
| H-Bonding Capacity | Donor/Acceptor | Multi-dentate Acceptor | Multi-dentate Acceptor | Enhanced Acceptor (Sulfonyl oxygens) |
Key Insight: 5-MST is an ideal tool when a drug candidate requires a negative charge at lower pH (e.g., lysosomal targeting) or when a standard tetrazole is too weak of an acid to mimic a phosphate group effectively.
B. Synthetic Performance (Julia-Kocienski Olefination)
The Julia-Kocienski reaction synthesizes alkenes from sulfones and aldehydes.[1][2] The choice of the heterocyclic activator on the sulfone dictates the yield and stereoselectivity (E vs Z).
| Reagent Class | Representative Structure | E-Selectivity | Stability of Intermediate | By-products |
| PT-Sulfone | 1-Phenyl-1H-tetrazol-5-yl | Good (>80%) | Moderate | Phenyltetrazolate (Water soluble) |
| BT-Sulfone | Benzothiazol-2-yl | Moderate | High | Benzothiazolone (Difficult removal) |
| TBT-Sulfone | 1-tert-Butyl-1H-tetrazol-5-yl | High (>90%) | Low (Thermally labile) | t-Butyltetrazolate |
| MT-Sulfone | 1-Methyl-1H-tetrazol-5-yl | Excellent (>95%) | High | Methyltetrazolate (Highly water soluble) |
Why 5-MST derivatives win: The 1-methyl-5-methylsulfonyltetrazole (derived from 5-MST) offers a "Goldilocks" balance: it is sufficiently electron-deficient to facilitate the Smiles rearrangement (crucial for the reaction mechanism) but stable enough to handle easily. The byproduct is highly water-soluble, simplifying purification.
Mechanistic Visualization
Julia-Kocienski Olefination Mechanism with 5-MST Derivative
The following diagram illustrates how the unique electron-withdrawing nature of the 5-sulfonyltetrazole drives the stereoselective formation of E-alkenes.
Caption: The Julia-Kocienski pathway using a 5-MST derivative. The electron-poor tetrazole ring facilitates the critical Smiles rearrangement, locking the stereochemistry into the E-isomer.
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-5-Methylsulfonyltetrazole (MT-Sulfone)
This reagent is the "activated" form of 5-MST used for olefination.
Reagents:
-
5-Methylthio-1H-tetrazole (Precursor)
-
Methyl Iodide (MeI)
-
Potassium Carbonate (
) -
m-CPBA (meta-Chloroperoxybenzoic acid) or
/Molybdate
Step 1: Methylation (N-Alkylation)
-
Dissolve 5-methylthio-1H-tetrazole (10 mmol) in Acetone (50 mL).
-
Add
(1.2 eq) and stir for 15 min. -
Add MeI (1.2 eq) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4 hours.
-
Filter salts and concentrate. Purify via flash chromatography to isolate the 1-methyl isomer (major product) from the 2-methyl isomer.
Step 2: Oxidation (S-Oxidation)
-
Dissolve 1-methyl-5-methylthiotetrazole (from Step 1) in DCM (50 mL).
-
Add m-CPBA (2.5 eq) in portions at 0°C.
-
Stir overnight at RT. The reaction is exothermic; monitor temperature.
-
Quench with saturated
and . -
Extract with DCM, dry over
, and concentrate. -
Result: 1-Methyl-5-methylsulfonyltetrazole (White solid).
Protocol B: General Julia-Kocienski Olefination
Objective: Synthesis of (E)-Stilbene derivatives.
-
Preparation: In a flame-dried flask under Argon, dissolve 1-methyl-5-methylsulfonyltetrazole derivative (1.0 mmol) and the target aldehyde (1.0 mmol) in dry THF (10 mL).
-
Cooling: Cool the mixture to -78°C.
-
Base Addition: Add KHMDS (Potassium hexamethyldisilazide, 0.5 M in toluene, 1.1 mmol) dropwise over 5 minutes. Note: The solution often turns deep yellow/orange.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2 hours.
-
Workup: Quench with saturated
(5 mL). Extract with Ethyl Acetate (3 x 10 mL). -
Analysis: Dry organic layer, concentrate, and analyze via 1H-NMR. Expect J-coupling constants >15 Hz for E-alkenes.
Safety & Handling (Critical)
-
Explosivity Warning: Tetrazoles are nitrogen-rich heterocycles. While 5-MST is relatively stable compared to unsubstituted tetrazole, all tetrazoles should be treated as potential energetic materials . Avoid heating neat samples above 100°C.
-
Acidity: 5-MST is a strong acid. Wear acid-resistant gloves and eye protection.
-
Shock Sensitivity: Do not grind large quantities in a mortar.
References
-
Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1, 2563–2585. Link
-
Kocienski, P. J., et al. (1998). "A new synthesis of olefins via the Julia-Lythgoe olefination using 1-tert-butyl-1H-tetrazol-5-yl sulfones". Synlett, 1998(1), 26-28. Link
-
Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications". Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
-
Zajc, B., & Kumar, R. (2010). "Synthesis of fluoroalkenes via Julia-Kocienski olefination". Synthesis, 2010(11), 1822-1836. Link
-
Popova, E. A., et al. (2012). "Advances in the Synthesis of Tetrazoles Coordinated to Metal Ions". Russian Journal of Coordination Chemistry, 38, 563–579. Link
Sources
Comparative Analysis of Sulfone Reagents in Stereoselective Olefination and C-C Bond Formation
[1]
Executive Summary
Sulfones (
Part 1: The Olefination Contenders (Julia-Kocienski)[2][3][4]
The classical Julia-Lythgoe olefination (reductive elimination of
Reagent Comparison: BT-Sulfones vs. PT-Sulfones[5][6]
The choice of heterocycle dictates the stereochemical outcome (
| Feature | Benzothiazol-2-yl (BT) | 1-Phenyl-1H-tetrazol-5-yl (PT) |
| Primary Selectivity | Mixed or | High E-selectivity (>95% typical) |
| Stability | Prone to self-condensation | More stable; less self-condensation |
| Base Requirement | LiHMDS / NaHMDS | LiHMDS / KHMDS / Cs₂CO₃ |
| Mechanism Type | Smiles Rearrangement | Smiles Rearrangement |
| Atom Economy | Moderate (Loss of BT-ring) | Moderate (Loss of PT-ring) |
Mechanistic Insight & Causality
The superiority of PT-sulfones for E-alkene synthesis stems from the kinetics of the intermediate collapse.
-
Metallation: The acidity of the
-proton is enhanced by the electron-deficient heterocycle. -
Addition: The metallated sulfone attacks the aldehyde.[1][2][3][4]
-
Rearrangement: The alkoxide attacks the ipso-carbon of the heterocycle (Smiles rearrangement).
-
Elimination: Loss of
and the metallated heterocycle.
Why PT wins on E-selectivity: The bulky phenyl group on the tetrazole ring creates significant steric pressure in the transition state.[3] This disfavors the syn-addition pathway (which leads to Z-alkenes) and destabilizes the syn-betaine intermediate, funnelling the reaction through the anti-pathway that collapses to the E-alkene. Conversely, BT-sulfones, being less sterically demanding and more prone to chelation effects with Lithium, often allow for competing pathways, eroding selectivity.
Visualization: The Julia-Kocienski Pathway[2][6]
Caption: The stereochemical outcome is determined at the Betaine Intermediate stage. PT-sulfones sterically enforce the anti-conformation leading to E-alkenes.
Part 2: Vinyl Sulfones as Michael Acceptors
Vinyl sulfones are robust alternatives to acrylates and nitroalkenes. They serve as "soft" electrophiles, ideal for cysteine targeting in covalent drugs or conjugate additions in synthesis.
Performance Benchmarking
| Acceptor Class | Reactivity ( | Stability | Reversibility (Thiol) | Notes |
| Vinyl Sulfone | High | Excellent | Low (Stable Adduct) | Resistant to polymerization; chemoselective for thiols. |
| Acrylate | Moderate | Good | Moderate | Prone to transesterification side reactions. |
| Nitroalkene | Very High | Low | High | Can be unstable; nitro group is harder to remove/modify later. |
| Maleimide | Extreme | Moderate | Low | Often too reactive; hydrolysis issues in vivo. |
Experimental Insight: Vinyl sulfones (specifically ethyl vinyl sulfone, EVS) exhibit a "Goldilocks" reactivity profile. They are reactive enough to quantitatively capture thiols (e.g., in bioconjugation) but stable enough to resist hydrolysis in aqueous buffers, unlike maleimides. Furthermore, unlike acrylates, they do not undergo transesterification in alcoholic solvents.
Part 3: The Desulfonylation Challenge
Sulfones are often used as "temporary" auxiliaries to build carbon skeletons. Removing the sulfone group (desulfonylation) is a critical step.
Method Comparison
| Method | Reagents | Mechanism | Green Score | Application |
| Reductive (Classic) | 6% Na/Hg, | Radical | Low (Toxic Hg) | Historical standard; very reliable but hazardous. |
| SET Reduction | Single Electron Transfer | Medium | Mild; chemoselective; tolerates esters/ketones. | |
| Dissolving Metal | Mg, MeOH (cat. | SET / Surface | High | Scalable; cheap; "Green" alternative to amalgam. |
| Hydrogenolysis | Raney Ni, | Surface Catalysis | Medium | Good for benzylic sulfones; can reduce alkenes. |
Part 4: Standardized Protocol
Experiment: E-Selective Julia-Kocienski Olefination (PT-Sulfone)
Objective: Synthesis of (E)-stilbene derivatives using 1-phenyl-1H-tetrazol-5-yl sulfone.
Reagents:
-
Sulfone: 1-phenyl-1H-tetrazol-5-yl sulfone (1.0 equiv)
-
Aldehyde: Benzaldehyde derivative (1.1 equiv)
-
Base: LiHMDS (1.2 equiv, 1.0 M in THF) or Cs₂CO₃ (for base-sensitive substrates)
-
Solvent: Anhydrous THF (0.1 M concentration)
Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the PT-sulfone and dissolve in anhydrous THF. Cool the solution to -78°C (acetone/dry ice bath).
-
Metallation: Add LiHMDS dropwise over 5 minutes.
-
Observation: A color change (often bright yellow/orange) indicates formation of the sulfonyl carbanion. Stir for 30 minutes at -78°C.
-
-
Addition: Add the aldehyde (neat or dissolved in minimal THF) dropwise.
-
Critical Step: Maintain temperature at -78°C to maximize kinetic stereocontrol.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
If the yield is low, check the moisture content of THF (sulfone anions are bases).
-
If Z-isomer presence is high (>10%), ensure the addition step was kept strictly at -78°C and consider switching the cation to
(KHMDS) which sometimes alters the transition state "tightness."
References
-
Blakemore, P. R. (2002).[10] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.[4] Journal of the Chemical Society, Perkin Transactions 1, 2563-2585. Link
-
Kocienski, P. J., et al. (1998).[3] A new synthesis of alkenes via the reaction of 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes.[3] Synlett, 26-28.[3] Link
-
Chrenko, D., & Pospíšil, J. (2024).[5] Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org.[5] Link
-
Lee, G. H., et al. (2004).[6] Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.[6][11] Current Organic Chemistry, 8(13), 1263-1287. Link
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744. Link
Sources
- 1. preprints.org [preprints.org]
- 2. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 9. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Assessing the stereoselectivity of reactions with 5-Methylsulfonyltetrazole
Focusing on 1-Phenyl-1H-tetrazol-5-yl Sulfone (PT-Sulfone) vs. Alternatives[1]
Executive Summary
In the landscape of olefin synthesis, the Julia-Kocienski olefination stands out for its ability to generate alkenes from aldehydes and sulfones in a single pot, avoiding the reductive elimination step of the classical Julia-Lythgoe reaction.[1][2][3]
For researchers targeting (E)-alkenes , particularly from aliphatic aldehydes, the reagent class derived from 5-methylsulfonyltetrazole —specifically 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone) —has emerged as the superior alternative to the traditional benzothiazol-2-yl (BT) sulfones.
This guide objectively compares the stereoselectivity, stability, and operational protocols of PT-sulfones against BT-sulfones and other variants, providing a validated workflow for maximizing E-selectivity.
The Chemistry: Why the Heterocycle Matters
The core of the Julia-Kocienski reaction is the Smiles rearrangement . The choice of the heterocyclic activator (Tetrazole vs. Benzothiazole) dictates not only the rate of this rearrangement but also the stability of the metallated intermediate and the geometry of the initial addition.
The Mechanistic Pathway[2][3][4][5][6][7]
-
Metallation: The sulfone is deprotonated (typically with KHMDS or LiHMDS).
-
Addition: The metallated sulfone attacks the aldehyde.[1][2][4][5] This is the stereodealing step.
-
Anti-addition leads to the E-alkene.[2]
-
Syn-addition leads to the Z-alkene.
-
-
Rearrangement: The alkoxide attacks the ipso-carbon of the heterocycle (Smiles rearrangement).
-
Elimination: Loss of SO₂ and the metallated heterocycle yields the alkene.
Diagram 1: Mechanistic Flow & Stereochemical Origins
The following diagram illustrates the critical bifurcation point where stereochemistry is determined.
Caption: The stereochemical outcome is determined during the initial addition. PT-sulfones strongly favor the 'Anti' pathway via an open transition state, leading to High-E selectivity.
Comparative Analysis: PT-Sulfone vs. Alternatives[1][8]
The term "this compound" is the core structure, but the N-substituent is critical. The two primary competitors in this space are the PT-Sulfone (Phenyl-Tetrazole) and the BT-Sulfone (Benzothiazole).
Table 1: Reagent Performance Matrix
| Feature | PT-Sulfone (1-Phenyl-1H-tetrazol-5-yl) | BT-Sulfone (2-Benzothiazolyl) | TBT-Sulfone (1-tert-Butyl-1H-tetrazol-5-yl) |
| Primary Selectivity | High E (>90:10) for aliphatic aldehydes. | Variable. Often lower E (60:40 to 80:20). | High E, similar to PT.[2][4] |
| Stability | Excellent. Resistant to self-condensation. | Poor. Prone to self-condensation (dimerization). | Superior stability.[8] |
| Reactivity | High. Reacts well with hindered aldehydes. | Moderate. Side reactions can lower yield. | Lower reactivity due to steric bulk. |
| Base Compatibility | Compatible with KHMDS, LiHMDS, NaHMDS. | Sensitive.[1] Self-condensation competes with addition. | Compatible with stronger bases. |
| Best Use Case | Standard for E-alkenes from aliphatic aldehydes. | Aromatic aldehydes (sometimes); historical precedent. | Extremely base-sensitive substrates. |
Key Technical Differentiators
-
Self-Condensation: BT-sulfones have a highly electrophilic C2 position. When metallated, a molecule of BT-sulfone can attack another, leading to dimers and lowering yield. PT-sulfones do not suffer from this , allowing for cleaner reaction profiles and higher yields [1, 2].
-
Cation Effect: The E-selectivity of PT-sulfones is enhanced by using larger counterions (K+ > Na+ > Li+) and polar solvents (DME), which support an open transition state favoring the anti-adduct [3].
Validated Experimental Protocol
Objective: Synthesis of an (E)-alkene using PT-Sulfone with >90% stereoselectivity.
Materials
-
Reagent: 1-Phenyl-1H-tetrazol-5-yl sulfone derivative (1.0 equiv).
-
Substrate: Aliphatic aldehyde (1.2 equiv).
-
Base: KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene (1.1 equiv).
-
Solvent: Anhydrous 1,2-Dimethoxyethane (DME).[3] Note: THF is acceptable, but DME often yields higher E-selectivity due to cation chelation effects.
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the PT-sulfone and anhydrous DME (0.1 M concentration).
-
Metallation (Critical Step): Cool the solution to -60 °C (internal temperature). Add KHMDS dropwise over 5 minutes.[3]
-
Observation: Solution typically turns bright yellow/orange (formation of the sulfonyl carbanion).
-
Wait: Stir for 30 minutes at -60 °C. Unlike BT-sulfones, PT-sulfones are stable here.
-
-
Addition: Add the aldehyde (neat or in minimal DME) dropwise.
-
Control: Keep temperature below -50 °C during addition.
-
-
Reaction: Stir at -60 °C for 1 hour, then slowly warm to Room Temperature over 2 hours.
-
Why? The addition happens cold (kinetic control), but the Smiles rearrangement requires thermal energy to proceed.
-
-
Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.
-
Self-Validation (NMR): Analyze the crude ¹H NMR.
-
Measure the integration of the vinylic protons.
-
(E)-coupling constant: ~15–16 Hz.
-
(Z)-coupling constant: ~10–12 Hz.
-
Decision Framework: When to Use Which Reagent?
Do not default to PT-sulfone for every olefination. Use this logic tree to select the optimal reagent for your specific stereochemical target.
Caption: Selection workflow for stereoselective olefination. PT-Sulfone is the dominant choice for E-alkenes derived from aliphatic aldehydes.
References
-
Blakemore, P. R., Cole, W. J., Kocienski, P. J., & Morley, A. (1998).[1][3] A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones. Synlett, 1998(1), 26–28.[1]
-
Blakemore, P. R. (2002).[3] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.[1][2] Journal of the Chemical Society, Perkin Transactions 1, (23), 2563–2585.
-
Aïssa, C. (2009).[3] Mechanisms of the Julia-Kocienski Olefination Reaction. European Journal of Organic Chemistry, 2009(12), 1831–1844.
-
Ando, K., & Takama, D. (2020).[1] Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones.[1] Organic Letters, 22(17), 6907–6910.
Sources
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Julia olefination - Wikipedia [en.wikipedia.org]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. preprints.org [preprints.org]
- 5. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Economic Synthesis of 5-Methylsulfonyltetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methylsulfonyltetrazole
This compound is a crucial heterocyclic compound frequently employed as a key building block in the synthesis of various pharmaceutical agents. Its unique chemical properties, including its metabolic stability and ability to act as a bioisostere for carboxylic acids, make it a valuable moiety in drug design. The efficient and cost-effective synthesis of this compound is, therefore, a significant concern for researchers and professionals in the field of drug development. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, with a focus on economic viability, experimental robustness, and safety.
Primary Synthetic Pathway: A Two-Step Approach
The most established and economically viable route to this compound is a two-step process, commencing with the synthesis of a 5-methylthio-1H-tetrazole precursor, followed by its oxidation to the desired sulfone.
Step 1: Synthesis of 5-Methylthio-1H-tetrazole
The formation of the tetrazole ring is typically achieved through a [3+2] cycloaddition reaction between a thiocyanate and an azide. For the synthesis of 5-methylthio-1H-tetrazole, methyl thiocyanate and sodium azide are the key reactants. The use of a catalyst is crucial for achieving high yields and reasonable reaction times.
This method is a widely accepted and reliable approach for the synthesis of 5-substituted tetrazoles from thiocyanates.[1][2] The zinc(II) salt acts as a Lewis acid, activating the thiocyanate group towards nucleophilic attack by the azide ion.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add methyl thiocyanate (1.0 eq), sodium azide (1.2 eq), and zinc chloride (0.5 eq).
-
Solvent: Add isopropanol as the solvent.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. Add water to the residue and acidify with dilute hydrochloric acid to a pH of ~2-3.
-
Isolation: The product, 5-methylthio-1H-tetrazole, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Zinc Chloride: The Lewis acidic nature of ZnCl₂ coordinates to the nitrogen atom of the thiocyanate, increasing its electrophilicity and facilitating the cycloaddition.
-
Isopropanol: This solvent is chosen for its ability to dissolve the reactants and for its suitable boiling point for the reaction.
-
Acidification: The tetrazole product is acidic and will be in its salt form in the basic reaction mixture. Acidification protonates the tetrazole, causing it to precipitate from the aqueous solution.
Figure 1: Synthesis of 5-Methylthio-1H-tetrazole.
Step 2: Oxidation of 5-Methylthio-1H-tetrazole to 5-Methylsulfonyl-1H-tetrazole
The second step involves the oxidation of the sulfide group in 5-methylthio-1H-tetrazole to a sulfone. This transformation requires a strong oxidizing agent. Two common and effective oxidants for this purpose are hydrogen peroxide and potassium permanganate.
Hydrogen peroxide is a green and relatively inexpensive oxidizing agent. The reaction is typically carried out in an acidic medium to enhance the oxidizing power of the peroxide.
Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve 5-methylthio-1H-tetrazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Isolation: Pour the reaction mixture into ice-water. The product, 5-Methylsulfonyl-1H-tetrazole, will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: This solvent provides an acidic environment that activates the hydrogen peroxide, increasing its oxidizing strength.
-
Controlled Addition of H₂O₂: The oxidation is an exothermic reaction. Slow, dropwise addition at low temperature is crucial to control the reaction rate and prevent overheating, which could lead to side reactions or decomposition.
-
Quenching with Sodium Sulfite: Sodium sulfite is a reducing agent that safely neutralizes any unreacted hydrogen peroxide.
Figure 2: Oxidation using Hydrogen Peroxide.
Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction is typically performed in an aqueous solution.
Experimental Protocol:
-
Reaction Setup: Dissolve 5-methylthio-1H-tetrazole (1.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidant Addition: Prepare a solution of potassium permanganate (2.2 eq) in water. Slowly add the potassium permanganate solution to the stirred solution of the tetrazole at room temperature.
-
Reaction: The reaction is often rapid, as indicated by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide precipitate. Stir until the purple color no longer persists.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with dilute hydrochloric acid to a pH of ~2-3. The product, 5-Methylsulfonyl-1H-tetrazole, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Causality Behind Experimental Choices:
-
Aqueous Medium: Potassium permanganate is highly soluble and reactive in water.
-
Stoichiometry: A slight excess of potassium permanganate ensures the complete oxidation of the sulfide to the sulfone.
-
Filtration of MnO₂: The insoluble manganese dioxide byproduct is easily removed by filtration.
Figure 3: Oxidation using Potassium Permanganate.
Economic and Performance Comparison
| Parameter | Route 1.1 + 2.1 (ZnCl₂/H₂O₂) | Route 1.1 + 2.2 (ZnCl₂/KMnO₄) |
| Precursor Synthesis Yield | High | High |
| Oxidation Yield | High | High |
| Overall Yield | Good to Excellent | Good to Excellent |
| Reagent Cost | Moderate | Low |
| Methyl Thiocyanate | Moderate | Moderate |
| Sodium Azide | Moderate | Moderate |
| Zinc Chloride | Low | Low |
| Hydrogen Peroxide | Low | N/A |
| Potassium Permanganate | N/A | Low |
| Solvent Cost | Low (Isopropanol, Acetic Acid) | Low (Isopropanol, Water) |
| Process Safety | Moderate (H₂O₂ is a strong oxidizer) | Moderate (KMnO₄ is a strong oxidizer) |
| Waste Generation | Moderate (Zinc salts, sodium sulfite) | High (Manganese dioxide) |
| Ease of Work-up | Moderate (Requires quenching) | Simple (Filtration) |
In-Depth Analysis and Recommendations
-
Cost-Effectiveness: The route utilizing potassium permanganate for the oxidation step is generally more cost-effective due to the lower price of KMnO₄ compared to hydrogen peroxide, especially at an industrial scale. However, the cost of waste disposal for the manganese dioxide byproduct should be factored into the overall economic analysis.
-
Green Chemistry Perspective: The hydrogen peroxide route is often considered "greener" as its primary byproduct is water. The zinc catalyst in the first step can potentially be recycled, further improving the environmental footprint of this route.
-
Scalability and Process Control: Both routes are scalable. However, the exothermic nature of the hydrogen peroxide oxidation requires more stringent temperature control, which can be a challenge on a large scale. The potassium permanganate reaction is often easier to control.
-
Purity and Byproducts: Both methods can yield high-purity this compound. The primary byproduct in the permanganate route, MnO₂, is easily removed by filtration. The work-up for the hydrogen peroxide route requires careful quenching to avoid residual peroxide, which could be a safety concern.
Safety Considerations: A Critical Overview
The synthesis of this compound involves several hazardous reagents that require careful handling and appropriate safety precautions.
-
Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin.[3][4][5] It can form explosive heavy metal azides if it comes into contact with certain metals (e.g., lead, copper). All work with sodium azide should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Thiocyanate (CH₃SCN): A toxic and flammable liquid.[6][7][8][9][10] It can be absorbed through the skin and is harmful if inhaled or swallowed. Handle in a fume hood and wear appropriate PPE.
-
Hydrogen Peroxide (H₂O₂): A strong oxidizing agent that can cause severe skin and eye burns.[11][12][13][14][15] Concentrated solutions can be explosive. Always wear gloves and safety goggles when handling. Store in a cool, well-ventilated area away from combustible materials.
-
Potassium Permanganate (KMnO₄): A powerful oxidizing agent that can cause fire or explosion in contact with combustible materials.[16] It is harmful if swallowed and can cause severe skin and eye irritation. Wear appropriate PPE and handle with care.
Conclusion: Selecting the Optimal Synthesis Route
The choice between the two primary synthetic routes for this compound will depend on the specific priorities of the research or production team.
-
For cost-sensitive applications and ease of operation , the zinc-catalyzed cycloaddition followed by potassium permanganate oxidation presents a compelling option, provided that the disposal of manganese dioxide waste is manageable.
-
For laboratories and facilities prioritizing green chemistry principles and minimizing solid waste , the hydrogen peroxide oxidation route is preferable, despite the potentially higher reagent cost and the need for more stringent process control.
Both routes are capable of producing high yields of the desired product. A thorough risk assessment and cost analysis, taking into account local regulations and disposal costs, should be conducted before selecting a method for large-scale synthesis.
References
-
ResearchGate. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Myznikov, L., et al. (2025). 5-Alkylsulfonyl-1H-tetrazoles: Oxidizers and Catalysts for the Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide. Synthesis. [Link]
-
Ali, A., et al. (2021). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 26(15), 4479. [Link]
-
Shaabani, A., & Lee, D. G. (2001). Microwave- and Ultrasound- Accelerated Green Permanganate Oxidation of Thioethers. Tetrahedron Letters, 42(34), 5833-5836. [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Methyl Thiocyanate. [Link]
-
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Sodium Azide. [Link]
-
Centers for Disease Control and Prevention. (2024). Sodium Azide. [Link]
-
University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3. [Link]
-
USP Technologies. (n.d.). Hydrogen Peroxide (H2O2) Safety and Handling Guidelines. [Link]
-
Solvay. (n.d.). H2O2 Safety and Handling of Hydrogen Peroxide. [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Hydrogen Peroxide. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Potassium permanganate. [Link]
-
New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Potassium Permanganate. [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs): POTASSIUM PERMANGANATE. [Link]
-
Oxford Health NHS Foundation Trust. (2022). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets). [Link]
-
IndiaMART. (n.d.). Methyl thiocyanate API. [Link]
-
Ottokemi. (n.d.). Methyl thiocyanate, 97%. [Link]
-
CP Lab Safety. (n.d.). Methyl Thiocyanate, 500mL, Each. [Link]
-
Carl Roth. (n.d.). Sodium azide, 1 kg. [Link]
-
Lab Alley. (n.d.). Sodium Azide, Lab Grade, 99%. [Link]
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ChemWorld. (n.d.). 32% Hydrogen Peroxide. [Link]
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Intratec. (2025). Potassium Permanganate Price. [Link]
-
The Pond Outlet. (n.d.). Potassium Permanganate - 55 Lb Kegs. [Link]
-
Reflecta Laboratory Supplies. (n.d.). Potassium Permanganate Bulk – 25kg. [Link]
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Lab Alley. (n.d.). Buy Potassium Permanganate Powder. [Link]
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BoilerandCoolingWater.com. (n.d.). Potassium Permanganate. [Link]
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United Nuclear. (n.d.). Potassium Permanganate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. calpaclab.com [calpaclab.com]
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- 14. intratec.us [intratec.us]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
